SB290157 trifluoroacetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[[2-(2,2-diphenylethoxy)acetyl]amino]pentanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4.C2HF3O2/c23-22(24)25-13-7-12-19(21(28)29)26-20(27)15-30-14-18(16-8-3-1-4-9-16)17-10-5-2-6-11-17;3-2(4,5)1(6)7/h1-6,8-11,18-19H,7,12-15H2,(H,26,27)(H,28,29)(H4,23,24,25);(H,6,7)/t19-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRMPPVJAQWGEG-FYZYNONXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(COCC(=O)NC(CCCN=C(N)N)C(=O)O)C2=CC=CC=C2.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(COCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)C2=CC=CC=C2.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29F3N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Multifaceted Mechanism of Action of SB290157 Trifluoroacetate: A Technical Guide
For Immediate Release
Palo Alto, CA – December 10, 2025 – SB290157 trifluoroacetate (B77799), a small molecule initially identified as a potent and selective antagonist of the C3a receptor (C3aR), exhibits a complex pharmacological profile that includes agonist activity at C3aR and off-target effects on the C5a receptor-like 2 (C5aR2). This guide provides an in-depth analysis of its mechanism of action, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways for researchers, scientists, and drug development professionals.
Core Mechanism of Action: A Dual Role at the C3a Receptor
SB290157 was originally developed as a competitive antagonist for the C3a receptor, a G protein-coupled receptor (GPCR) involved in inflammatory responses. It functions by binding to the receptor and blocking the downstream signaling induced by its endogenous ligand, the anaphylatoxin C3a. However, subsequent research has revealed that SB290157 can also act as an agonist, particularly in cell systems with high expression levels of C3aR.[1] This dual activity is a critical consideration in the interpretation of experimental results.
The antagonistic properties of SB290157 are evident in its ability to inhibit C3a-mediated cellular responses such as calcium mobilization and neutrophil recruitment.[2][3] Conversely, its agonistic nature is demonstrated by its capacity to independently trigger C3aR-mediated signaling, including ERK phosphorylation and β-arrestin recruitment.[4]
Off-Target Activity: Partial Agonism at C5aR2
Further complicating its pharmacological profile, SB290157 has been shown to possess off-target activity as a partial agonist at C5aR2, another complement receptor.[2][5] This interaction can lead to the modulation of immune responses independent of its effects on C3aR, a factor that must be taken into account in in vivo studies where discerning the specific receptor responsible for an observed effect can be challenging.
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the interaction of SB290157 trifluoroacetate with its primary target and off-target receptors.
| Parameter | Cell Line | Species | Value | Assay Type |
| IC50 | RBL-2H3 expressing human C3aR | Human | 200 nM | 125I-C3a Radioligand Binding |
| IC50 | RBL-2H3 cells expressing human C3aR | Human | 27.7 nM | C3a-induced Ca2+ mobilization |
| IC50 | Human neutrophils | Human | 28 nM | C3a-induced Ca2+ mobilization |
| IC50 | RBL-2H3 cells expressing mouse C3aR | Mouse | 7.0 nM | C3a-induced Ca2+ mobilization |
| IC50 | RBL-2H3 cells expressing guinea pig C3aR | Guinea Pig | 12.5 nM | C3a-induced Ca2+ mobilization |
| EC50 | CHO-C3aR cells | Human | 0.46 nM | ERK1/2 Phosphorylation |
Table 1: Potency of this compound at the C3a Receptor
| Parameter | Cell Line | Species | Observation | Assay Type |
| Partial Agonism | HEK293 cells | Human | Mediates β-arrestin recruitment at higher doses | β-arrestin recruitment assay |
| Functional Outcome | Human and mouse primary macrophages | Human, Mouse | Significantly dampened C5a-induced ERK signaling | ERK signaling assay |
Table 2: Off-Target Activity of this compound at the C5aR2 Receptor
Signaling Pathways and Experimental Workflows
To elucidate the mechanisms of action, various in vitro assays are employed. The following diagrams illustrate the key signaling pathways and experimental workflows.
Detailed Experimental Protocols
Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (IC50) of SB290157 for the human C3a receptor.
Materials:
-
Rat basophilic leukemia (RBL)-2H3 cells stably expressing the human C3aR.
-
125I-C3a (radioligand).
-
This compound.
-
Binding buffer (e.g., 20 mM HEPES, pH 7.4, 125 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.25% BSA).
-
Wash buffer (ice-cold binding buffer).
-
96-well filter plates (e.g., Millipore MultiScreen).
-
Vacuum manifold.
-
Gamma counter.
Procedure:
-
Harvest RBL-C3aR cells and resuspend in binding buffer to a concentration of 2-5 x 105 cells/well.
-
In a 96-well plate, add varying concentrations of SB290157.
-
Add a fixed concentration of 125I-C3a (e.g., 100 pM) to each well.
-
Add the cell suspension to each well.
-
Incubate at room temperature for 45-60 minutes to reach equilibrium.
-
Transfer the contents of each well to a pre-wetted filter plate.
-
Rapidly wash the filters with ice-cold wash buffer using a vacuum manifold to separate bound from free radioligand.
-
Allow the filters to dry.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Analyze the data using non-linear regression to determine the IC50 value.
Calcium Mobilization Assay
Objective: To assess the functional antagonist activity of SB290157 by measuring its ability to inhibit C3a-induced intracellular calcium release.
Materials:
-
Human neutrophils or RBL-2H3 cells expressing C3aR.
-
C3a.
-
This compound.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
96-well black-walled, clear-bottom plates.
-
Fluorescence plate reader with kinetic read capabilities.
Procedure:
-
Load the cells with Fluo-4 AM in HBSS containing Pluronic F-127 for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove extracellular dye.
-
Pre-incubate the cells with varying concentrations of SB290157 for 15-30 minutes.
-
Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.
-
Inject a fixed concentration of C3a (e.g., EC80) into each well.
-
Immediately measure the change in fluorescence intensity over time.
-
Calculate the peak fluorescence response and determine the IC50 of SB290157.
ERK Phosphorylation Assay (Western Blot)
Objective: To measure the agonist activity of SB290157 by quantifying the phosphorylation of ERK1/2.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human C3aR.
-
This compound.
-
Serum-free cell culture medium.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
SDS-PAGE equipment and Western blotting apparatus.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Seed CHO-C3aR cells in culture plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-16 hours.
-
Treat the cells with varying concentrations of SB290157 for a specified time (e.g., 5-10 minutes).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
Quantify the band intensities and normalize the phospho-ERK signal to the total ERK signal to determine the EC50.
β-Arrestin Recruitment Assay
Objective: To assess the ability of SB290157 to induce the recruitment of β-arrestin to the C3aR or C5aR2.
Materials:
-
HEK293 cells.
-
Expression vectors for the receptor of interest (e.g., C3aR or C5aR2) fused to a reporter tag (e.g., a fragment of β-galactosidase or a luciferase).
-
Expression vector for β-arrestin fused to the complementary reporter tag.
-
Transfection reagent.
-
This compound.
-
Assay-specific substrate (e.g., chemiluminescent or fluorescent).
-
Luminometer or fluorescence plate reader.
Procedure:
-
Co-transfect HEK293 cells with the receptor and β-arrestin expression vectors.
-
Plate the transfected cells in a 96-well plate and incubate for 24-48 hours.
-
Stimulate the cells with varying concentrations of SB290157.
-
Incubate for a period sufficient to allow for β-arrestin recruitment (e.g., 60-90 minutes).
-
Add the substrate for the reporter enzyme.
-
Measure the luminescence or fluorescence signal.
-
Analyze the data to generate a dose-response curve and determine the EC50.
Conclusion
This compound is a valuable research tool for studying the complement system, but its complex pharmacology necessitates careful experimental design and data interpretation. Its dual agonist/antagonist activity at the C3a receptor, dependent on cellular context, and its partial agonist activity at C5aR2, underscore the importance of using multiple, well-characterized assays to dissect its precise mechanism of action in any given biological system. The protocols and data presented in this guide are intended to provide a comprehensive framework for researchers utilizing this compound.
References
SB290157 Trifluoroacetate: A Technical Guide to a C3a Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB290157 trifluoroacetate (B77799) is a potent and selective non-peptide antagonist of the C3a receptor (C3aR), a G protein-coupled receptor integral to the complement system's inflammatory cascade.[1][2] The anaphylatoxin C3a, a cleavage product of complement component C3, exerts its pro-inflammatory effects through this receptor, making C3aR a compelling target for therapeutic intervention in a variety of inflammatory and autoimmune diseases.[3][4] SB290157 has been instrumental in elucidating the role of the C3a/C3aR axis in numerous preclinical models of disease, including airway inflammation and arthritis.[5][6]
However, the pharmacological profile of SB290157 is complex. While initially characterized as a pure antagonist, subsequent research has revealed that it can also exhibit agonist activity, particularly in cellular systems with high C3aR expression levels.[7][8] This dual activity necessitates careful experimental design and data interpretation. Furthermore, at higher concentrations, SB290157 has been shown to interact with other receptors, such as the C5a receptor 2 (C5aR2), highlighting the importance of using appropriate concentrations to ensure target specificity.[9][10]
This technical guide provides a comprehensive overview of SB290157 trifluoroacetate, presenting its pharmacological data in structured tables, detailing key experimental protocols for its characterization, and visualizing relevant biological pathways and experimental workflows.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound's interaction with the C3a receptor.
Table 1: Inhibitory Potency of SB290157
| Assay Type | Species/Cell Line | Parameter | Value (nM) | Reference(s) |
| Radioligand Binding | Human C3aR in RBL-2H3 cells | IC50 | 200 | [1][2][11][12][13][14] |
| Calcium Mobilization | Human C3aR in RBL-2H3 cells | IC50 | 27.7 | [2][7] |
| Calcium Mobilization | Mouse C3aR in RBL-2H3 cells | IC50 | 7.0 | [2][7] |
| Calcium Mobilization | Guinea Pig C3aR in RBL-2H3 cells | IC50 | 12.5 | [2][7] |
| Calcium Mobilization | Human Neutrophils | IC50 | 28 | [1][12] |
| ATP Release | Guinea Pig Platelets | IC50 | 30 | [2] |
Table 2: Binding Affinity of SB290157
| Ligand | Receptor | Parameter | Value (nM) | Reference(s) |
| SB290157 | Human C3aR | Ki | 210 | [7][8][15] |
| Human C3a | Human C3aR | Ki | 0.09 | [7][8][15] |
Table 3: Agonist Activity of SB290157
| Assay Type | Cell Line | Parameter | Value (nM) | Reference(s) |
| ERK1/2 Phosphorylation | CHO cells expressing human C3aR | EC50 | 0.46 | [7][8][16] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental context and the biological system in which SB290157 acts, the following diagrams illustrate the C3a receptor signaling pathway and a typical experimental workflow for evaluating C3a receptor antagonists.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of SB290157 are provided below.
Radioligand Binding Assay
This protocol is adapted from methodologies used to determine the binding affinity of ligands to the C3a receptor.
Objective: To determine the IC50 and Ki of SB290157 for the C3a receptor.
Materials:
-
Rat basophilic leukemia (RBL-2H3) cells stably expressing the human C3a receptor (RBL-C3aR).
-
[125I]-C3a (radioligand).
-
This compound.
-
Binding Buffer: 20 mM HEPES (pH 7.4), 125 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.25% BSA, and 0.5 mM glucose.[12]
-
Wash Buffer: Ice-cold binding buffer.
-
96-well plates.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Cell Preparation: Culture RBL-C3aR cells to confluency. On the day of the assay, harvest the cells and resuspend them in binding buffer to a concentration of 2–5 × 105 cells/mL.[12]
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding) or a high concentration of unlabeled C3a (for non-specific binding).
-
50 µL of varying concentrations of SB290157.
-
50 µL of [125I]-C3a (final concentration of 100 pM).[12]
-
100 µL of the RBL-C3aR cell suspension.
-
-
Incubation: Incubate the plate at room temperature for 45-60 minutes with gentle agitation.[6][12]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI). Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.[6]
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of SB290157 and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This protocol is designed to measure the ability of SB290157 to inhibit C3a-induced intracellular calcium release.
Objective: To determine the functional antagonist potency (IC50) of SB290157.
Materials:
-
RBL-C3aR cells or human neutrophils.
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Human C3a.
-
This compound.
-
96-well black, clear-bottom plates.
-
Fluorescence microplate reader with automated injection capabilities.
Procedure:
-
Cell Seeding: Seed RBL-C3aR cells or neutrophils into 96-well black, clear-bottom plates and allow them to adhere overnight.
-
Dye Loading: Prepare a loading solution containing Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.04%) in HBSS with 20 mM HEPES.[5] Remove the culture medium from the cells and add 100 µL of the loading solution to each well. Incubate at 37°C for 1 hour in the dark.[5]
-
Washing: Gently wash the cells twice with 100 µL of HBSS with 20 mM HEPES to remove extracellular dye.[5] Add 100 µL of HBSS with 20 mM HEPES to each well and incubate at room temperature for 15-30 minutes to allow for complete de-esterification of the dye.[5]
-
Compound Addition: Prepare serial dilutions of SB290157. Add the desired concentrations of SB290157 to the wells and incubate for a pre-determined time (e.g., 15-30 minutes).
-
Measurement: Place the plate in a fluorescence microplate reader. Measure baseline fluorescence (excitation ~490 nm, emission ~525 nm) for 10-20 seconds.[5] Inject a solution of C3a (at a concentration that elicits a submaximal response, e.g., EC80) into the wells and immediately begin kinetic reading of fluorescence intensity for at least 60-120 seconds.[5]
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the inhibitory effect of SB290157 by comparing the peak fluorescence response in the presence and absence of the antagonist. Plot the percentage of inhibition against the log concentration of SB290157 to calculate the IC50.
In Vivo Models
This model is used to assess the anti-inflammatory effects of SB290157 in the context of lung inflammation.
Objective: To evaluate the efficacy of SB290157 in reducing neutrophil infiltration into the airways.
Materials:
-
Male Hartley guinea pigs.
-
Lipopolysaccharide (LPS).
-
This compound.
-
Nebulizer.
-
Bronchoalveolar lavage (BAL) equipment.
-
Cell counting materials.
Procedure:
-
Animal Acclimatization: Acclimatize guinea pigs to the experimental conditions for at least one week.
-
Drug Administration: Administer SB290157 via the desired route (e.g., intraperitoneally) at various doses prior to LPS challenge.
-
LPS Challenge: Expose the guinea pigs to nebulized LPS (e.g., 30 µg/mL) for a defined period (e.g., 1 hour).[17]
-
Bronchoalveolar Lavage (BAL): At a specified time point after LPS exposure (e.g., 4-24 hours), anesthetize the animals and perform a BAL by instilling and retrieving a known volume of saline into the lungs via a tracheal cannula.[13]
-
Cell Analysis: Centrifuge the BAL fluid to pellet the cells. Resuspend the cell pellet and perform a total white blood cell count. Prepare cytospin slides and stain to perform a differential cell count to determine the number of neutrophils.
-
Data Analysis: Compare the number of neutrophils in the BAL fluid of SB290157-treated animals to that of vehicle-treated controls.
This model is employed to investigate the therapeutic potential of SB290157 in a model of chronic inflammation and autoimmunity.
Objective: To assess the ability of SB290157 to reduce the severity of arthritis.
Materials:
-
Lewis or Sprague-Dawley rats.
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
This compound.
-
Calipers for paw volume measurement.
Procedure:
-
Induction of Arthritis: On day 0, induce arthritis by a single subcutaneous injection of CFA (e.g., 0.05 mL of a 10 mg/mL suspension) into the footpad of one hind paw.[1][18]
-
Drug Administration: Begin administration of SB290157 (e.g., daily intraperitoneal injections) on day 0 or at the onset of clinical signs.
-
Clinical Assessment: Monitor the animals daily for signs of arthritis. Measure the volume of both the injected and non-injected hind paws using calipers at regular intervals. A clinical score can also be assigned based on the severity of erythema and swelling in all four paws.
-
Data Analysis: Compare the change in paw volume and the clinical scores between the SB290157-treated group and the vehicle-treated control group over time.
Conclusion
This compound remains a valuable pharmacological tool for investigating the role of the C3a receptor in health and disease. Its characterization as a potent C3aR antagonist is well-supported by a range of in vitro and in vivo studies. However, researchers must remain cognizant of its potential for agonist activity, particularly in systems with high receptor expression, and its off-target effects at higher concentrations. The detailed protocols and data presented in this guide are intended to aid in the design of robust experiments and the accurate interpretation of results obtained using this important research compound. Careful consideration of the experimental context and appropriate dose selection are paramount to leveraging the full potential of SB290157 as a selective C3aR antagonist.
References
- 1. chondrex.com [chondrex.com]
- 2. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. animal.research.wvu.edu [animal.research.wvu.edu]
- 5. benchchem.com [benchchem.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Neutrophilia induced by histamine challenge in guinea pig: The role of IL-5, IL-10 and IL-17A, but not CXCL8 [scielo.org.mx]
- 8. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 9. biophysics-reports.org [biophysics-reports.org]
- 10. Frontiers | The “C3aR Antagonist” SB290157 is a Partial C5aR2 Agonist [frontiersin.org]
- 11. C3a is a chemotaxin for human eosinophils but not for neutrophils. I. C3a stimulation of neutrophils is secondary to eosinophil activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. criver.com [criver.com]
- 14. moleculardevices.com [moleculardevices.com]
- 15. researchgate.net [researchgate.net]
- 16. The “C3aR Antagonist” SB290157 is a Partial C5aR2 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of theophylline on chronic inflammatory lung injury induced by LPS exposure in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Adjuvant-Induced Arthritis Model [chondrex.com]
SB290157 Trifluoroacetate: A Critical Review of its Selectivity as a C3aR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction:
SB290157 trifluoroacetate (B77799) has been widely investigated as a small molecule modulator of the complement system, specifically targeting the C3a receptor (C3aR). The C3aR, a G protein-coupled receptor, is activated by the anaphylatoxin C3a, a cleavage product of complement component C3. This interaction triggers a cascade of inflammatory responses, making the C3a-C3aR axis a compelling target for therapeutic intervention in a variety of inflammatory and autoimmune diseases. This technical guide provides an in-depth analysis of the selectivity of SB290157 trifluoroacetate as a C3aR inhibitor, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Quantitative Analysis of this compound Activity
The pharmacological profile of this compound is complex, exhibiting both antagonistic and agonistic properties that are highly dependent on the experimental system. The following tables summarize the key quantitative data from various in vitro studies.
| Table 1: Antagonistic Activity of this compound at C3aR | |||
| Assay Type | Cell Line/System | Species | IC50 (nM) |
| 125I-C3a Radioligand Binding | Rat Basophilic Leukemia (RBL)-C3aR | Human | 200[1][2][3] |
| C3a-induced Calcium Mobilization | RBL-C3aR cells | Human | 27.7[1][2] |
| C3a-induced Calcium Mobilization | Human Neutrophils | Human | 28[1][2] |
| C3a-induced Calcium Mobilization | RBL-2H3 cells | Mouse | 7.0[4] |
| C3a-induced Calcium Mobilization | RBL-2H3 cells | Guinea Pig | 12.5[4] |
| C3a-mediated ERK Signaling | Human Monocyte-Derived Macrophages (HMDMs) | Human | Potent Inhibition[5][6] |
| Table 2: Agonistic and Off-Target Activity of this compound | ||||
| Activity Type | Receptor | Cell Line/System | Species | EC50 / IC50 (nM) |
| Agonist | C3aR | CHO-C3aR cells (ERK phosphorylation) | Human | 0.46[5][6][7][8] |
| Partial Agonist | C5aR2 | HEK293 cells (β-arrestin recruitment) | Human | Higher doses required[7][9][10] |
| No significant activity | C5aR1 | CHO-C5aR1 cells (ERK phosphorylation) | Human | -[4][5] |
Discussion of Selectivity:
Initially reported as a selective C3aR antagonist, subsequent studies have revealed a more nuanced pharmacological profile for SB290157. It is a competitive antagonist in radioligand binding assays and effectively blocks C3a-induced functional responses like calcium mobilization in various cell types, including human neutrophils.[1][2] However, in systems with high levels of C3aR expression, such as transfected cell lines, SB290157 can act as a potent full agonist.[4][5][6] This dual activity is a critical consideration for data interpretation.
Furthermore, while SB290157 does not show significant activity at the C5a receptor 1 (C5aR1), it has been demonstrated to be a partial agonist at the C5a receptor 2 (C5aR2) at higher concentrations.[9][10] This off-target activity could have functional consequences in vivo and in vitro, especially when using concentrations in the micromolar range.[8][11][12] The context of the cellular system, particularly the receptor expression level, appears to be a key determinant of whether SB290157 acts as an antagonist or an agonist.[4][5]
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of pharmacological data. The following are protocols for key experiments used to characterize SB290157.
1. Radioligand Binding Assay:
-
Objective: To determine the ability of SB290157 to compete with the natural ligand (C3a) for binding to C3aR.
-
Cell Line: Rat Basophilic Leukemia (RBL) cells stably expressing human C3aR (RBL-C3aR).
-
Protocol:
-
Incubate 2–5 × 10^5 RBL-C3aR cells with 100 pM of radiolabeled 125I-C3a.
-
Add varying concentrations of this compound.
-
The incubation is carried out at room temperature for 45 minutes in a binding buffer (20 mM HEPES (pH 7.4), 125 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.25% BSA, and 0.5 mM glucose).[1]
-
Separate bound from unbound radioligand by vacuum filtration through a glass fiber filter plate.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate the concentration of SB290157 that inhibits 50% of 125I-C3a binding (IC50) by non-linear regression analysis.
-
2. Calcium Mobilization Assay:
-
Objective: To measure the functional consequence of C3aR activation or inhibition by monitoring changes in intracellular calcium levels.
-
Cell Lines: RBL-C3aR cells or human neutrophils.
-
Protocol:
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
To assess antagonistic activity, pre-incubate the cells with varying concentrations of SB290157 for a specified time (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of C3a (typically at its EC80).
-
To assess agonistic activity, stimulate the cells directly with varying concentrations of SB290157.
-
Measure the fluorescence intensity over time using a fluorometric plate reader or a flow cytometer.
-
The change in fluorescence is proportional to the change in intracellular calcium concentration. Calculate IC50 or EC50 values from the dose-response curves.
-
3. ERK Phosphorylation Assay:
-
Objective: To determine the effect of SB290157 on the MAPK/ERK signaling pathway downstream of C3aR activation.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human C3aR (CHO-C3aR) or primary cells like Human Monocyte-Derived Macrophages (HMDMs).
-
Protocol:
-
Serum-starve the cells for several hours to reduce basal ERK phosphorylation.
-
For antagonism studies, pre-treat cells with different concentrations of SB290157 for 30 minutes.[6]
-
Stimulate the cells with C3a (e.g., 5 nM) for a short period (e.g., 5-10 minutes).[6]
-
For agonism studies, treat cells with varying concentrations of SB290157 for 10 minutes.[5][6][8]
-
Lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Determine the total protein concentration of the lysates.
-
Analyze the levels of phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 by Western blotting or a quantitative immunoassay (e.g., ELISA).
-
Normalize the p-ERK1/2 signal to the total ERK1/2 signal to account for loading differences.
-
Visualizing Molecular Pathways and Experimental Designs
C3aR Signaling Pathway:
The C3a receptor is a versatile signaling molecule. Upon binding of its ligand, C3a, it can couple to different G proteins to initiate various downstream signaling cascades. This includes the inhibition of adenylyl cyclase through Gαi, leading to decreased cAMP levels, and the activation of phospholipase C (PLC) and subsequent calcium mobilization.[13] C3aR activation also stimulates the MAPK/ERK and PI3K/AKT pathways, which are crucial for cell survival, proliferation, and inflammatory responses.[14][15]
Caption: C3aR signaling cascade.
Experimental Workflow for Antagonist Characterization:
The process of characterizing a compound like SB290157 as a receptor antagonist involves a logical progression of experiments, starting from binding assays to functional cellular assays. This workflow ensures a comprehensive understanding of the compound's pharmacological properties.
Caption: Workflow for C3aR antagonist characterization.
This compound is a valuable research tool for studying the C3a-C3aR axis. However, it is not a simple, selective antagonist. Its pharmacological activity is highly context-dependent, exhibiting potent antagonism in some cellular systems while acting as a full agonist in others, particularly those with high C3aR expression.[4] Furthermore, its partial agonist activity at C5aR2 at higher concentrations necessitates careful dose selection and consideration of potential off-target effects.[9][10] Researchers and drug development professionals must be cognizant of this complex pharmacological profile to design experiments and interpret data accurately. Future development of more selective and purely antagonistic C3aR modulators is warranted for therapeutic applications.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SB290157 (Trifluoroacetate) (CTI-001) - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. The “C3aR Antagonist” SB290157 is a Partial C5aR2 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The “C3aR Antagonist” SB290157 is a Partial C5aR2 Agonist [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. The "C3aR Antagonist" SB290157 is a Partial C5aR2 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Is the C3a receptor antagonist SB290157 a useful pharmacological tool? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Two different transduction pathways are activated by C3a and C5a anaphylatoxins on astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Complement C3a and C3a Receptor Pathway in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
SB290157 Trifluoroacetate: A Technical Guide to its Discovery, Development, and Complex Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SB290157 trifluoroacetate (B77799) emerged from a high-throughput screening campaign by SmithKline Beecham Pharmaceuticals as the first potent and selective non-peptide antagonist of the human C3a receptor (C3aR), a G protein-coupled receptor implicated in inflammatory and immune responses. Initially lauded as a promising pharmacological tool and potential therapeutic lead, subsequent research has unveiled a more complex pharmacological profile. This technical guide provides an in-depth history of SB290157, from its discovery and initial characterization to the pivotal findings of its unexpected agonist activity at the C3aR and off-target partial agonism at the C5aR2. This document consolidates the key quantitative data, details the experimental protocols that defined its properties, and illustrates the signaling pathways involved, offering a comprehensive resource for researchers in the field.
Discovery and Initial Development
SB290157, chemically known as N²-[(2,2-Diphenylethoxy)acetyl]-L-arginine trifluoroacetate, was identified through a high-throughput screen for small molecule inhibitors of the C3a receptor. The discovery, detailed by Ames et al. in 2001, positioned SB290157 as a selective and competitive antagonist of C3aR.[1] The initial preclinical data demonstrated its potential in modulating inflammatory responses, suggesting its utility in studying the physiological and pathological roles of the C3a/C3aR axis.
Synthesis
Pharmacological Characterization: A Dual Identity
The initial perception of SB290157 as a pure antagonist was challenged by subsequent research, revealing a more nuanced and context-dependent mechanism of action.
Antagonist Activity at the C3a Receptor
The primary characterization of SB290157 established its potent antagonist effects on the C3aR. These were demonstrated through various in vitro and in vivo models.
| Parameter | Species/Cell Line | Assay Type | Value (nM) | Reference |
| IC50 | Human (RBL-C3aR cells) | 125I-C3a Radioligand Binding | 200 | [1] |
| IC50 | Human (RBL-C3aR cells) | C3a-induced Ca2+ Mobilization | 27.7 | [1] |
| IC50 | Human (Neutrophils) | C3a-induced Ca2+ Mobilization | 28 | [1] |
| IC50 | Mouse (RBL-mC3aR cells) | C3a-induced Ca2+ Mobilization | 7 | |
| IC50 | Guinea Pig (RBL-gpC3aR cells) | C3a-induced Ca2+ Mobilization | 12.5 | |
| IC50 | Guinea Pig (Platelets) | C3a-mediated ATP Release | 30 |
Agonist Activity at the C3a Receptor
A pivotal turn in the understanding of SB290157 came in 2005 when Mathieu et al. reported its agonist activity, particularly in cell systems with high C3aR expression. This finding suggested that the pharmacological effect of SB290157 is dependent on the cellular context, specifically the receptor density.
| Parameter | Species/Cell Line | Assay Type | Value (nM) | Reference |
| EC50 | Human (CHO-C3aR cells) | ERK1/2 Phosphorylation | 0.46 |
Off-Target Activity: Partial Agonism at C5aR2
Further complicating its pharmacological profile, Li et al. in 2021 demonstrated that SB290157 also acts as a partial agonist at the C5a receptor 2 (C5aR2), another complement receptor. This off-target activity, especially at higher concentrations, necessitates careful interpretation of experimental results.
| Parameter | Species/Cell Line | Assay Type | Value (µM) | Reference |
| EC50 | Human (HEK293 cells) | β-arrestin 2 Recruitment | 16.1 |
Signaling Pathways and Mechanisms of Action
The dual agonist/antagonist nature of SB290157 at C3aR and its partial agonism at C5aR2 can be visualized through the following signaling pathways.
References
SB290157 Trifluoroacetate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB290157 trifluoroacetate (B77799) is a potent and selective small molecule antagonist of the complement C3a receptor (C3aR).[1][2] This document provides an in-depth overview of its physicochemical properties, mechanism of action, and key experimental protocols. The information is intended to serve as a technical guide for researchers and professionals in drug development exploring the therapeutic potential of targeting the C3a/C3aR axis. While widely used as a C3aR antagonist, it is important to note that under certain experimental conditions, SB290157 has been observed to exhibit agonist activity.[3][4]
Physicochemical Properties
SB290157 trifluoroacetate is a synthetic, non-peptide molecule.[3] Its core structure is based on an N2-[2-(2,2-diphenylethoxy)acetyl]-L-arginine moiety, supplied as a trifluoroacetate salt.[3][5] The compound is a white to yellow crystalline solid.[6]
Table 1: Physicochemical Identifiers and Properties
| Property | Value | Source(s) |
| Chemical Name | N²-[2-(2,2-diphenylethoxy)acetyl]-L-arginine, 2,2,2-trifluoroacetate | [3] |
| Alternate Names | SB 290157 (trifluoroacetate salt) | [3][5] |
| CAS Number | 1140525-25-2 | [1][3] |
| Molecular Formula | C₂₂H₂₈N₄O₄・CF₃COOH | [3][5] |
| Molecular Weight | 526.51 g/mol | [1][6][3][4] |
| Purity | ≥95% to ≥97% (lot-dependent) | [3][5] |
| Appearance | White to yellow solid | [6] |
Table 2: Solubility Data
| Solvent | Concentration | Notes | Source(s) |
| DMSO | ≥ 20 mg/mL to 100 mg/mL (189.93 mM) | Ultrasonic assistance may be needed. Hygroscopic DMSO can reduce solubility; use fresh solvent. | [1][6][3] |
| Ethanol | ≥ 30 mg/mL to 100 mg/mL (189.93 mM) | Ultrasonic assistance may be needed. | [1][6][3] |
| DMF | 25 mg/mL | [3] | |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [3] | |
| Water | Insoluble | [1] |
Table 3: Storage and Stability
| Form | Storage Temperature | Stability | Source(s) |
| Solid Powder | -20°C | ≥ 3 years | [1][3] |
| Room Temperature | Desiccate | [4] | |
| In Solvent (-80°C) | -80°C | Up to 1 year | [1] |
| In Solvent (-20°C) | -20°C | Up to 1 month | [1] |
Mechanism of Action
SB290157 acts as a competitive antagonist at the C3a receptor, a G protein-coupled receptor (GPCR).[1][3] The C3a receptor is the primary target for the anaphylatoxin C3a, a fragment generated during complement system activation that mediates a variety of inflammatory responses.[3][7] By binding to C3aR, SB290157 blocks the binding of C3a, thereby inhibiting downstream signaling pathways.[8]
Key inhibitory activities include:
-
Inhibition of C3a Binding: Competitively blocks the binding of ¹²⁵I-C3a to human C3aR expressed in rat basophilic leukemia (RBL-2H3) cells with an IC₅₀ of 200 nM.[1][6]
-
Blockade of Calcium Mobilization: Inhibits C3a-induced calcium mobilization in RBL-C3aR cells and human neutrophils with IC₅₀ values of 27.7 nM and 28 nM, respectively.[1][6]
-
Prevention of C3aR Internalization: Blocks C3a-induced receptor internalization in a concentration-dependent manner.[1][6]
-
Inhibition of ATP Release: Potently inhibits C3a-mediated ATP release from guinea pig platelets.[1][3]
SB290157 is selective for C3aR and does not show antagonistic activity at the C5a receptor or other tested chemotactic GPCRs.[1][6] It is effective across species, inhibiting C3a-induced responses in cells expressing human, mouse, and guinea pig C3aRs.[1]
It is crucial to acknowledge that some studies have reported that SB290157 can exhibit agonist activity at the C3aR, particularly in cells with high receptor expression levels.[3][9] Additionally, off-target effects, such as partial agonist activity at the C5aR2 receptor, have been observed at higher concentrations.[10]
Experimental Protocols
The following are generalized protocols based on methodologies reported in the literature. Researchers should optimize these protocols for their specific experimental systems.
In Vitro Radioligand Binding Assay
This protocol is designed to assess the competitive binding of SB290157 to the C3a receptor.
Methodology:
-
Cell Preparation: RBL-2H3 cells expressing the human C3aR are harvested and seeded in a suitable assay plate at a density of 2–5 × 10⁵ cells per well.[1]
-
Compound Addition: Varying concentrations of this compound are added to the wells.
-
Radioligand Addition: A constant concentration of ¹²⁵I-C3a (e.g., 100 pM) is added to all wells.[1]
-
Incubation: The plate is incubated for 45 minutes at room temperature in an appropriate binding buffer (e.g., 20 mM HEPES (pH 7.4), 125 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.25% BSA).[1]
-
Separation: The incubation is terminated by rapid vacuum filtration through a filter plate to separate bound from free radioligand.[1]
-
Washing: The filters are washed twice with ice-cold binding buffer.[1]
-
Detection: The radioactivity retained on the filters is quantified using a gamma counter.[1]
-
Analysis: The data are analyzed to determine the concentration of SB290157 that inhibits 50% of the specific binding of ¹²⁵I-C3a (IC₅₀).
In Vitro Calcium Mobilization Assay
This protocol measures the ability of SB290157 to inhibit C3a-induced intracellular calcium release.
Methodology:
-
Cell Loading: RBL-C3aR cells or human neutrophils are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the dye manufacturer's protocol.
-
Compound Pre-incubation: The loaded cells are pre-incubated with varying concentrations of SB290157 for a defined period.
-
C3a Stimulation: The cells are then stimulated with a fixed concentration of C3a (e.g., the EC₅₀ concentration for calcium mobilization).
-
Detection: Changes in intracellular calcium concentration are monitored in real-time using a fluorescence plate reader or a flow cytometer.
-
Analysis: The inhibitory effect of SB290157 is quantified by measuring the reduction in the C3a-induced fluorescence signal, and an IC₅₀ value is calculated.
In Vivo Anti-Inflammatory Activity Models
SB290157 has been evaluated in various animal models of inflammation.
Example: Rat Adjuvant-Induced Arthritis Model
-
Induction of Arthritis: Arthritis is induced in Lewis rats by injection of an adjuvant (e.g., Mycobacterium tuberculosis in mineral oil).
-
Compound Administration: this compound is administered to the animals, typically via intraperitoneal (i.p.) injection, at doses ranging from 3 to 30 mg/kg.[1][6]
-
Assessment: The development of paw edema (a measure of inflammation) is monitored over time.[1][6]
-
Analysis: The paw volume in the SB290157-treated group is compared to that of a vehicle-treated control group to assess the anti-inflammatory effect.
Example: Guinea Pig LPS-Induced Airway Neutrophilia
-
Challenge: Male Hartley guinea pigs are challenged with lipopolysaccharide (LPS) to induce neutrophil recruitment to the airways.[1]
-
Compound Administration: SB290157 is administered (e.g., i.p.) prior to or after the LPS challenge at a specified dose (e.g., 30 mg/kg).[1]
-
Bronchoalveolar Lavage (BAL): At a set time point after the challenge, a BAL is performed to collect cells from the airways.
-
Cell Counting: The number of neutrophils in the BAL fluid is quantified.
-
Analysis: The neutrophil count in the treated group is compared to the control group to determine the extent of inhibition of neutrophil recruitment.[1]
Conclusion
This compound is a valuable research tool for investigating the role of the C3a/C3aR signaling axis in various physiological and pathological processes. Its well-characterized physicochemical properties and antagonist activity make it a standard compound for in vitro and in vivo studies of complement-mediated inflammation. However, researchers should remain aware of its potential for agonist activity and off-target effects, especially at high concentrations or in specific cellular contexts, and design their experiments accordingly. This guide provides a foundational understanding of SB290157 to aid in the rigorous design and interpretation of future studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. SB290157 (Trifluoroacetate) (CTI-001) - Creative Biolabs [creative-biolabs.com]
- 3. caymanchem.com [caymanchem.com]
- 4. SB 290157 trifluoroacetate | Complement | Tocris Bioscience [tocris.com]
- 5. scbt.com [scbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Anaphylatoxin Receptor Antagonist Development - Creative Biolabs [creative-biolabs.com]
- 8. What are C3aR inhibitors and how do they work? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. The “C3aR Antagonist” SB290157 is a Partial C5aR2 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to SB290157 Trifluoroacetate (CAS: 1140525-25-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB290157 trifluoroacetate (B77799) is a widely utilized small molecule inhibitor targeting the complement system, a critical component of the innate immune response. Initially identified as a potent and selective competitive antagonist of the C3a receptor (C3aR), it has been instrumental in elucidating the physiological and pathological roles of the C3a/C3aR signaling axis. This technical guide provides a comprehensive overview of SB290157 trifluoroacetate, including its physicochemical properties, mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols. Notably, this guide also addresses the emerging evidence of its potential agonist activity and off-target effects, offering a balanced perspective for researchers designing experiments with this compound.
Physicochemical Properties
This compound, with the CAS number 1140525-25-2, is the trifluoroacetate salt of SB290157.[1][2][3][4][5] Its chemical name is N²-[2-(2,2-Diphenylethoxy)acetyl]-L-arginine trifluoroacetate.[3][5]
| Property | Value | Reference |
| CAS Number | 1140525-25-2 | [3][4][5] |
| Molecular Formula | C₂₂H₂₈N₄O₄ · CF₃COOH | [3][5] |
| Molecular Weight | 526.51 g/mol | [1][3][5] |
| Purity | ≥95% - ≥97% (HPLC) | [5] |
| Solubility | Soluble in DMSO (up to 100 mM), Ethanol, and DMF.[1][3] Insoluble in water.[1] | |
| Storage | Desiccate at room temperature. For reconstituted solutions, aliquot and store at -20°C for up to 3 months.[5] |
Mechanism of Action and Signaling Pathway
SB290157 acts as a competitive antagonist at the C3a receptor, a G protein-coupled receptor (GPCR).[1][3] The C3a receptor is activated by the anaphylatoxin C3a, a cleavage product of the third component of complement (C3). Upon activation, C3aR couples to pertussis toxin-sensitive Gαi and pertussis toxin-insensitive Gα12/13 proteins.[6] This initiates a cascade of intracellular signaling events, including the mobilization of intracellular calcium (Ca²⁺), activation of extracellular signal-regulated kinase (ERK) 1/2, and cellular chemotaxis.[1][6] SB290157 competitively binds to C3aR, thereby inhibiting the binding of C3a and blocking these downstream signaling events.[1][3]
However, it is crucial to note that some studies have reported that SB290157 can also act as a partial agonist at the C5a receptor 2 (C5aR2) and may exhibit agonist activity at C3aR in cells with high receptor expression levels.[7][8][9][10][11] This dual activity can complicate the interpretation of experimental results and should be carefully considered.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound - CAS:1140525-25-2 - KKL Med Inc. [m.kklmed.com]
- 5. scbt.com [scbt.com]
- 6. Frontiers | The Complement C3a and C3a Receptor Pathway in Kidney Diseases [frontiersin.org]
- 7. The “C3aR Antagonist” SB290157 is a Partial C5aR2 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The "C3aR Antagonist" SB290157 is a Partial C5aR2 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Is the C3a receptor antagonist SB290157 a useful pharmacological tool? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
The Dual Agonist Nature of SB290157: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB290157, a non-peptide small molecule, was initially developed and characterized as a potent and selective antagonist of the complement C3a receptor (C3aR). However, subsequent research has revealed a more complex pharmacological profile, demonstrating that SB290157 can also act as a full or partial agonist at C3aR, particularly in cellular systems with high receptor expression. Furthermore, it exhibits off-target effects, notably partial agonism at the C5aR2 receptor. This guide provides a comprehensive technical overview of the agonist activity of SB290157, detailing its effects on key signaling pathways, summarizing quantitative data, and outlining the experimental protocols used for its characterization.
Quantitative Data Summary
The agonist and antagonist activities of SB290157 have been quantified across various in vitro assays. The following tables summarize the key pharmacological parameters.
Table 1: Agonist and Antagonist Potency of SB290157 at C3aR
| Parameter | Cell Line | Assay | Value | Reference |
| EC50 | CHO-hC3aR | ERK1/2 Phosphorylation | 0.46 nM | [1] |
| Ki | Human C3aR | Radioligand Binding | 210 nM | [2] |
| IC50 | Human Monocyte-Derived Macrophages (HMDMs) | C3a-induced ERK Signaling | 236 nM | [1] |
Table 2: Off-Target Agonist Activity of SB290157 at C5aR2
| Parameter | Cell Line | Assay | Value | Notes |
| Partial Agonist | HEK293 | β-arrestin Recruitment | - | Activity observed at higher concentrations |
Signaling Pathways Modulated by SB290157
SB290157, through its interaction with C3aR and C5aR2, modulates several key intracellular signaling cascades.
C3aR-Mediated Signaling
Activation of C3aR by SB290157 in receptor-overexpressing systems initiates a signaling cascade typical for this G protein-coupled receptor (GPCR). This includes the activation of G proteins, leading to downstream effector engagement. A prominent pathway activated by SB290157 is the phosphorylation of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2), a key event in cell proliferation, differentiation, and survival.[1] Additionally, C3aR activation is known to induce calcium mobilization and β-arrestin recruitment.[3]
C5aR2-Mediated Signaling
SB290157 has been shown to act as a partial agonist at the C5aR2 receptor, another member of the complement receptor family.[4][5] The primary signaling output measured for SB290157's activity at C5aR2 is the recruitment of β-arrestin.[4][5] This interaction can have functional consequences, as C5aR2 activation has been reported to dampen C5a-induced ERK signaling in primary immune cells.[5]
Experimental Protocols
The characterization of SB290157's agonist activity relies on a suite of well-established in vitro assays. Below are detailed methodologies for the key experiments.
Experimental Workflow for GPCR Agonist Characterization
The general workflow for characterizing the agonist activity of a compound like SB290157 at a GPCR involves several stages, from initial binding studies to functional downstream readouts.
References
The Role of SB290157 Trifluoroacetate in Complement System Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system, a crucial component of innate immunity, plays a dual role in host defense and the pathogenesis of inflammatory diseases. The anaphylatoxin C3a, a cleavage product of the third complement component (C3), exerts its potent pro-inflammatory effects through the G protein-coupled C3a receptor (C3aR). Consequently, antagonism of C3aR has emerged as a promising therapeutic strategy for a myriad of complement-mediated disorders. SB290157 trifluoroacetate (B77799) is a potent and selective, non-peptide antagonist of the C3a receptor and has been instrumental in elucidating the role of the C3a/C3aR signaling axis in various physiological and pathological processes. This technical guide provides an in-depth overview of the role of SB290157 in complement system research, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols.
Mechanism of Action and Specificity
SB290157 acts as a competitive antagonist at the C3a receptor.[1][2] It selectively binds to C3aR, thereby preventing the binding of its natural ligand, C3a, and inhibiting downstream signaling cascades. This blockade effectively mitigates the pro-inflammatory and immunomodulatory functions of C3a.
It is crucial for researchers to be aware that while initially characterized as a pure antagonist, subsequent studies have revealed that SB290157 can exhibit agonist activity, particularly in cells with high C3aR expression.[3][4] Furthermore, at higher concentrations, SB290157 has been shown to have off-target effects, notably acting as a partial agonist at the C5a receptor 2 (C5aR2).[4][5] These findings underscore the importance of careful dose-selection and data interpretation when using this compound.
Quantitative Data
The inhibitory potency of SB290157 has been quantified in various in vitro assays. The following tables summarize key quantitative data for its antagonist activity.
| Assay Type | Cell Line | Ligand | IC50 (nM) | Reference(s) |
| Radioligand Binding | RBL-2H3 cells expressing human C3aR | 125I-C3a | 200 | [2][6] |
| Calcium Mobilization | RBL-2H3 cells expressing human C3aR | C3a | 27.7 - 30 | [2][7] |
| Calcium Mobilization | Human neutrophils | C3a | 28 | [2] |
| ERK1/2 Phosphorylation | Human monocyte-derived macrophages (HMDMs) | C3a (5 nM) | 236 | [8] |
Table 1: In Vitro Antagonist Activity of SB290157
| Parameter | Agonist Activity | Off-Target Activity |
| Observation | Potent agonist in CHO cells stably expressing human C3aR, inducing ERK1/2 phosphorylation with an EC50 of 0.46 nM.[8][9] | Partial agonist at human C5aR2, mediating β-arrestin recruitment at higher concentrations.[4][5] |
| Implication | The pharmacological effect of SB290157 can be context-dependent, acting as an antagonist in cells with low C3aR expression and an agonist in cells with high expression.[3] | Researchers should consider potential confounding effects mediated through C5aR2, especially when using high concentrations of SB290157.[4] |
Table 2: Agonist and Off-Target Activities of SB290157
Signaling Pathways
The interaction of C3a with its receptor, C3aR, triggers a cascade of intracellular signaling events. SB290157, by blocking this initial interaction, inhibits these downstream pathways. A simplified representation of the C3aR signaling pathway and the inhibitory action of SB290157 is depicted below.
Figure 1: C3aR Signaling Pathway and SB290157 Inhibition.
Experimental Protocols
SB290157 has been utilized in a variety of in vitro and in vivo experimental models to investigate the role of the C3a/C3aR axis. Below are detailed methodologies for key experiments.
In Vitro Assays
1. Calcium Mobilization Assay
This assay measures the ability of SB290157 to inhibit C3a-induced intracellular calcium release, a hallmark of C3aR activation.
-
Cell Preparation:
-
Culture rat basophilic leukemia (RBL-2H3) cells stably expressing the human C3aR in appropriate media.
-
Harvest cells and resuspend in a physiological salt solution (e.g., Hank's Balanced Salt Solution) containing a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Incubate the cells to allow for dye loading.
-
Wash the cells to remove extracellular dye and resuspend in the assay buffer.
-
-
Assay Procedure:
-
Dispense the cell suspension into a 96-well plate.
-
Add varying concentrations of SB290157 to the wells and incubate for a specified period (e.g., 15-30 minutes) at room temperature.
-
Measure the baseline fluorescence using a fluorescence plate reader.
-
Add a fixed concentration of C3a (typically at its EC80 concentration) to stimulate the cells.
-
Immediately measure the change in fluorescence over time.
-
-
Data Analysis:
-
Calculate the increase in intracellular calcium concentration based on the fluorescence ratio (for Fura-2) or intensity (for Fluo-4).
-
Plot the percentage of inhibition of the C3a response against the concentration of SB290157.
-
Determine the IC50 value by non-linear regression analysis.
-
2. Chemotaxis Assay
This assay assesses the ability of SB290157 to block the migration of cells towards a C3a gradient.
-
Assay Setup (Transwell System):
-
Use a 24-well plate with Transwell inserts (e.g., 5 µm pore size).
-
Add media containing C3a (chemoattractant) to the lower chamber.
-
In a separate tube, pre-incubate the cells (e.g., human mast cell line HMC-1) with varying concentrations of SB290157 or vehicle control.
-
Add the cell suspension to the upper chamber of the Transwell insert.
-
-
Incubation and Cell Counting:
-
Incubate the plate at 37°C in a humidified incubator for a sufficient time to allow for cell migration (e.g., 3-4 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).
-
Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each concentration of SB290157 compared to the vehicle control.
-
Determine the IC50 value.
-
Figure 2: Experimental Workflow for a Chemotaxis Assay.
In Vivo Models
1. LPS-Induced Airway Neutrophilia in Guinea Pigs
This model is used to evaluate the anti-inflammatory effects of SB290157 in the context of acute lung inflammation.
-
Animal Model:
-
Use male Hartley guinea pigs.
-
Administer SB290157 (e.g., 3, 10, or 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
After a set time (e.g., 1 hour), induce airway inflammation by exposing the animals to an aerosol of lipopolysaccharide (LPS).
-
-
Bronchoalveolar Lavage (BAL):
-
At a predetermined time point after LPS challenge (e.g., 4-6 hours), euthanize the animals.
-
Perform bronchoalveolar lavage by instilling and retrieving a known volume of saline into the lungs via a tracheal cannula.
-
-
Cell Analysis:
-
Centrifuge the BAL fluid to pellet the cells.
-
Resuspend the cell pellet and determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the percentage of neutrophils.
-
Calculate the absolute number of neutrophils in the BAL fluid.
-
-
Data Analysis:
-
Compare the neutrophil counts in the BAL fluid of SB290157-treated animals to the vehicle-treated control group.
-
Calculate the percentage of inhibition of neutrophil recruitment.
-
2. Adjuvant-Induced Arthritis in Rats
This model is used to assess the efficacy of SB290157 in a model of chronic autoimmune inflammation.
-
Induction of Arthritis:
-
Use male Lewis rats.
-
Induce arthritis by a single intradermal injection of Freund's Complete Adjuvant (FCA) into the base of the tail or a hind paw.
-
-
Treatment and Assessment:
-
Begin treatment with SB290157 (e.g., 10 mg/kg, i.p.) or vehicle at the time of adjuvant injection (prophylactic) or after the onset of clinical signs (therapeutic).
-
Monitor the animals regularly for clinical signs of arthritis.
-
Measure paw volume using a plethysmometer.
-
Score the severity of arthritis in each paw based on a scale (e.g., 0-4) that considers erythema, swelling, and joint deformity.
-
-
Data Analysis:
-
Compare the paw volumes and arthritis scores between the SB290157-treated and vehicle-treated groups over time.
-
At the end of the study, histological analysis of the joints can be performed to assess inflammation, cartilage destruction, and bone erosion.
-
Conclusion
SB290157 trifluoroacetate is a valuable pharmacological tool for investigating the role of the C3a/C3aR signaling axis in the complement system. Its utility as a C3aR antagonist has been demonstrated in a wide range of in vitro and in vivo models of inflammation and disease. However, researchers must remain cognizant of its potential for agonist activity and off-target effects, which necessitates careful experimental design and data interpretation. The detailed protocols and quantitative data provided in this guide are intended to facilitate the effective use of SB290157 in advancing our understanding of the complement system and its role in human health and disease, and to aid in the development of novel therapeutics targeting this pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The “C3aR Antagonist” SB290157 is a Partial C5aR2 Agonist [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. SB290157 (Trifluoroacetate) (CTI-001) - Creative Biolabs [creative-biolabs.com]
- 7. SB 290157 trifluoroacetate | Complement | Tocris Bioscience [tocris.com]
- 8. The “C3aR Antagonist” SB290157 is a Partial C5aR2 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
The Double-Edged Sword: A Technical Guide to the Structure-Activity Relationship of SB290157 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB290157, chemically known as N2-[(2,2-diphenylethoxy)acetyl]-L-arginine, emerged as a first-in-class, non-peptide antagonist of the human C3a receptor (C3aR), a G protein-coupled receptor pivotal to the inflammatory response cascade.[1][2] Initially lauded for its therapeutic potential in a range of inflammatory conditions, the pharmacological profile of SB290157 has since been revealed to be far more complex. Subsequent research has unveiled a paradoxical dual activity, functioning as both an antagonist and an agonist depending on the cellular context, and notable off-target effects.[3][4][5] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of SB290157 and its analogs, offering a critical perspective for researchers in the field. We will delve into the quantitative data, detailed experimental protocols for its assessment, and the intricate signaling pathways it modulates.
The Core Moiety: Understanding SB290157's Intrinsic Activity
SB290157 was originally identified through high-throughput screening and subsequent chemical optimization.[2] Its structure comprises a bulky diphenyl-ethoxy acetyl group linked to an L-arginine moiety. This design was intended to mimic the C-terminal arginine of the natural C3a ligand, crucial for receptor binding and activation.
However, the initial characterization as a pure antagonist has been challenged by numerous studies. It is now understood that SB290157 can exhibit potent agonist activity, particularly in cells overexpressing C3aR.[4][5] This has led to the hypothesis that its functional effect is highly dependent on receptor density and the specific signaling pathway being measured.[3] Furthermore, at higher concentrations, SB290157 has been shown to act as a partial agonist at the C5a receptor 2 (C5aR2), another key player in the complement system.[5][6] This off-target activity significantly complicates the interpretation of in vivo and in vitro studies that rely solely on this compound to probe C3aR function.
Structure-Activity Relationship of SB290157 Analogs
The quest for more selective and potent C3aR modulators has led to the synthesis and evaluation of various SB290157 analogs. Key modifications have focused on replacing the flexible ether linkage and exploring alternative heterocyclic scaffolds to improve affinity and selectivity. The following tables summarize the available quantitative data for SB290157 and its analogs.
| Compound | Structure | Target Receptor | Assay Type | Cell Line | Activity | Value |
| SB290157 | N/A | Human C3aR | Radioligand Binding ([¹²⁵I]-C3a) | RBL-hC3aR | IC₅₀ | 200 nM[2] |
| Human C3aR | Calcium Mobilization | RBL-hC3aR | IC₅₀ | 27.7 nM[2] | ||
| Human C3aR | Calcium Mobilization | Human Neutrophils | IC₅₀ | 28 nM[2] | ||
| Human C3aR | ERK Phosphorylation | CHO-hC3aR | EC₅₀ | 0.46 nM[5] | ||
| Human C5aR2 | β-arrestin Recruitment | HEK293 | EC₅₀ | ~1 µM[5] |
Experimental Protocols
A clear understanding of the methodologies used to characterize SB290157 and its analogs is crucial for interpreting the SAR data. Below are detailed protocols for the key in vitro assays.
Calcium Mobilization Assay
This assay measures the ability of a compound to either stimulate (agonist) or inhibit (antagonist) the release of intracellular calcium stores following C3aR activation.
Workflow:
Methodology:
-
Cell Culture: CHO or RBL cells stably expressing the human C3aR are cultured in appropriate media.
-
Plating: Cells are seeded into 96-well black, clear-bottom plates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and incubated for 1 hour at 37°C.
-
Washing: Cells are washed with a physiological buffer to remove extracellular dye.
-
Assay: The plate is placed in a fluorescence plate reader.
-
Antagonist Mode: Test compounds are added to the wells and incubated for a short period. Subsequently, a known concentration of C3a is added to stimulate the receptor.
-
Agonist Mode: Test compounds are added directly to the wells without prior C3a stimulation.
-
-
Data Acquisition: Fluorescence intensity is measured kinetically before and after the addition of the agonist.
-
Analysis: The change in fluorescence is used to determine the concentration-response curves and calculate IC₅₀ or EC₅₀ values.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated C3aR, a key event in receptor desensitization and signaling.
Workflow:
Methodology:
-
Cell Line: A cell line (e.g., HEK293) is used that co-expresses the C3aR fused to one part of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary part of the enzyme.
-
Plating: Cells are plated in a white, opaque 96-well plate.
-
Compound Addition: Test compounds are added to the wells.
-
Incubation: The plate is incubated to allow for ligand binding, receptor activation, and subsequent recruitment of β-arrestin. This brings the two parts of the reporter enzyme into close proximity, allowing them to form a functional enzyme.
-
Substrate Addition: A substrate that produces a luminescent signal upon cleavage by the reporter enzyme is added.
-
Signal Detection: Luminescence is measured using a plate reader.
-
Analysis: The luminescent signal is proportional to the amount of β-arrestin recruitment. Dose-response curves are generated to determine the EC₅₀ of agonists.
ERK1/2 Phosphorylation Assay
This assay quantifies the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream signaling event following C3aR activation.
Workflow:
Methodology:
-
Cell Culture and Starvation: C3aR-expressing cells are grown to confluence and then serum-starved to reduce baseline ERK1/2 phosphorylation.
-
Stimulation: Cells are treated with the test compound (for agonist activity) or pre-incubated with the test compound before stimulation with C3a (for antagonist activity).
-
Lysis: Cells are lysed to release cellular proteins.
-
Detection: The amount of phosphorylated ERK1/2 in the cell lysate is quantified using a sandwich ELISA-based method.
-
Analysis: The signal is normalized to the total ERK1/2 protein levels, and dose-response curves are plotted to determine EC₅₀ or IC₅₀ values.
Signaling Pathways Modulated by SB290157
The C3aR is a pleiotropic receptor that can couple to multiple G proteins, leading to the activation of diverse downstream signaling pathways. The dual agonist/antagonist nature of SB290157 and its off-target effects make its impact on these pathways complex.
As an agonist, SB290157 can, like C3a, induce C3aR coupling to Gαi and Gαq proteins. Gαq activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), which in turn can lead to the phosphorylation of ERK1/2. Gαi coupling can inhibit adenylyl cyclase, leading to decreased cAMP levels, and can also contribute to ERK activation through different pathways. Furthermore, both C3a and SB290157 can induce β-arrestin recruitment to the C3aR. The partial agonism of SB290157 at C5aR2 also primarily signals through β-arrestin recruitment.
Conclusion and Future Directions
The story of SB290157 is a cautionary tale in drug development, highlighting the importance of thorough pharmacological characterization. While it remains a widely used tool to study C3aR biology, its complex activity profile necessitates careful experimental design and interpretation of results. The development of SB290157 analogs has been a step towards more selective C3aR modulators, but a clear lead candidate with a clean pharmacological profile has yet to emerge. Future research should focus on developing a deeper understanding of the structural basis for the dual agonism/antagonism at C3aR and the off-target activity at C5aR2. This knowledge will be critical in the design of next-generation C3aR-targeted therapeutics with improved efficacy and safety profiles for the treatment of a wide range of inflammatory and immune-mediated diseases.
References
- 1. The "C3aR Antagonist" SB290157 is a Partial C5aR2 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a selective nonpeptide antagonist of the anaphylatoxin C3a receptor that demonstrates antiinflammatory activity in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The C3a receptor antagonist SB 290157 has agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The “C3aR Antagonist” SB290157 is a Partial C5aR2 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The “C3aR Antagonist” SB290157 is a Partial C5aR2 Agonist [frontiersin.org]
An In-depth Technical Guide to the In Vitro and In Vivo Effects of SB290157 Trifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SB290157 trifluoroacetate (B77799) is a widely studied synthetic molecule recognized primarily as a competitive antagonist for the complement C3a receptor (C3aR).[1][2][3] The C3a/C3aR axis is a component of the innate immune system and plays a significant role in inflammatory and immunological responses.[4][5][6] This document provides a comprehensive technical overview of the in vitro and in vivo effects of SB290157, presenting quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways and workflows. Notably, while initially characterized as a selective C3aR antagonist, subsequent research has revealed a more complex pharmacological profile, including potential agonist activity in certain cellular contexts and off-target effects.[7][8][9][10]
In Vitro Effects of SB290157
In laboratory settings, SB290157 has been extensively characterized to understand its mechanism of action, potency, and selectivity at the cellular and molecular level.
Mechanism of Action and Potency
SB290157 acts as a competitive antagonist at the C3a receptor, a G protein-coupled receptor (GPCR).[1][2][3] It functions by blocking the binding of the endogenous ligand, C3a, thereby inhibiting downstream signaling events.[1][2] Its potency has been quantified across various functional assays.
Table 1: In Vitro Quantitative Data for SB290157
| Assay Type | Cell Line / System | Species | IC50 Value (nM) | Reference |
|---|---|---|---|---|
| C3aR Antagonist Activity | ||||
| 125I-C3a Radioligand Binding | RBL-2H3 cells expressing human C3aR | Human | 200 | [1][2] |
| C3a-induced Ca2+ Mobilization | RBL-2H3 cells expressing human C3aR | Human | 27.7 | [1] |
| C3a-induced Ca2+ Mobilization | Human neutrophils | Human | 28 | [1][3] |
| C3a-induced Ca2+ Mobilization | RBL-2H3 cells expressing mouse C3aR | Mouse | 7.0 | [9] |
| C3a-induced Ca2+ Mobilization | RBL-2H3 cells expressing guinea pig C3aR | Guinea Pig | 12.5 | [9] |
| C3a-mediated ATP Release | Guinea pig platelets | Guinea Pig | 30 | [3] |
| C3a-induced ERK Signaling | Human Monocyte-Derived Macrophages (HMDMs) | Human | 236 | [8] |
| Agonist/Off-Target Activity | ||||
| ERK1/2 Phosphorylation (Agonist) | CHO cells expressing human C3aR | Human | EC50: 0.46 | [9] |
| β-arrestin Recruitment (Partial Agonist) | HEK293 cells expressing human C5aR2 | Human | - |[8][10] |
Selectivity and Off-Target Effects
SB290157 is reported to be selective for the C3aR and does not antagonize the C5a receptor (C5aR) or at least six other chemotactic GPCRs at concentrations where it effectively blocks C3aR.[1][2] However, a critical finding is that SB290157 can act as a partial agonist at the C5a-like receptor 2 (C5aR2, also known as C5L2), which can modulate inflammatory responses.[8][10] This off-target activity is crucial for interpreting in vivo data, as C5aR2 agonism has immunomodulatory functions.[8]
The Agonist Controversy
A significant aspect of SB290157's pharmacology is its reported agonist activity. In cell systems with high expression levels of C3aR, such as transfected cell lines, SB290157 can act as a full agonist, inducing downstream signaling events like calcium mobilization and ERK phosphorylation.[7][9] Conversely, in cells with low C3aR expression, like guinea pig platelets, it behaves as an antagonist.[7][9] This dual activity is context-dependent and complicates the interpretation of experimental results, cautioning against its use as the sole tool to define C3aR biology.[7][11]
In Vivo Effects of SB290157
SB290157 has demonstrated anti-inflammatory properties in several animal models, although some of these effects may be attributable to its off-target activities.[11]
Anti-Inflammatory and Immunomodulatory Activity
The compound has shown efficacy in models of inflammation, including airway inflammation and arthritis.
Table 2: In Vivo Experimental Data for SB290157
| Animal Model | Species | Dosing Regimen | Key Findings | Reference |
|---|---|---|---|---|
| LPS-induced Airway Neutrophilia | Guinea Pig | 3-30 mg/kg, i.p. | Inhibited neutrophil recruitment. | [1][2] |
| Adjuvant-induced Arthritis | Rat | 10-30 mg/kg, i.p. | Decreased paw edema. | [1][2] |
| Intestinal Ischemia/Reperfusion | Rat | 0.1-1.0 mg/kg, i.v. | Showed anti-inflammatory activity, but determined to be via off-target effects. | [3][11] |
| Intracerebral Hemorrhage (ICH) | Mouse | Not specified | Attenuated neuroinflammation and improved neurological function. | [12] |
| Diet-induced Obesity | Rat | Not specified | Reduced or reversed obesity and metabolic dysfunction. |[3] |
Neuroprotective Effects
In a mouse model of intracerebral hemorrhage, SB290157 administration improved behavioral outcomes, reduced brain edema, and decreased microglial activation and neutrophil infiltration.[12] These protective effects were linked to the inhibition of the C3aR/PKC/P38/NLRP3 signaling pathway.[12]
Signaling Pathways
C3aR activation initiates several intracellular signaling cascades. SB290157, as an antagonist, blocks these events.
Caption: C3a Receptor Signaling Pathway.
Upon binding of C3a, the C3aR activates heterotrimeric G proteins, primarily Gαi and Gα12/13.[4] This leads to the inhibition of adenylyl cyclase (decreasing cAMP), activation of phospholipase C (PLC) resulting in increased intracellular calcium, and activation of the PI3K/AKT and MAPK/ERK pathways.[4][13][14] These signaling events culminate in various cellular responses, including chemotaxis, mast cell degranulation, and cytokine production.[4][5]
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of studies involving SB290157.
Radioligand Binding Assay
This assay quantifies the ability of SB290157 to compete with a radiolabeled ligand (125I-C3a) for binding to C3aR.
-
Cells: Rat basophilic leukemia (RBL-2H3) cells stably expressing human C3aR (RBL-C3aR).[1]
-
Procedure:
-
Incubate 2–5 × 10^5 RBL-C3aR cells per well.
-
Add 100 pM of 125I-C3a and varying concentrations of SB290157.
-
The incubation buffer is HAG-CM (20 mM HEPES pH 7.4, 125 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.25% BSA, 0.5 mM glucose).[1]
-
Incubate for 45 minutes at room temperature.[1]
-
Separate bound from unbound ligand by vacuum filtration through a 0.45-µm pore size filter plate.[1]
-
Wash filters twice with ice-cold HAG-CM buffer.[1]
-
Measure radioactivity on the dried filters using a gamma counter.[1]
-
Calculate the IC50 value, which represents the concentration of SB290157 that inhibits 50% of the specific binding of 125I-C3a.
-
Caption: Radioligand Binding Assay Workflow.
Calcium Mobilization Assay
This assay measures the antagonist effect of SB290157 on C3a-induced intracellular calcium release.
-
Cells: RBL-C3aR cells or isolated human neutrophils.[1]
-
Procedure:
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.
-
Wash cells to remove excess dye.
-
Pre-incubate the dye-loaded cells with varying concentrations of SB290157 for a defined period (e.g., 10-30 minutes).
-
Establish a baseline fluorescence reading using a fluorometric plate reader or microscope.
-
Stimulate the cells with a pre-determined concentration of C3a.
-
Record the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Determine the IC50 value by plotting the inhibition of the calcium response against the concentration of SB290157.
-
Chemotaxis Assay
This assay assesses the ability of SB290157 to block cell migration towards a C3a gradient.
-
Cells: Human mast cell line or other C3a-responsive cells (e.g., neutrophils).
-
Apparatus: A chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane (e.g., 5 µm pore size) separating an upper and lower well.[15]
-
Procedure:
-
Place C3a (the chemoattractant) in the lower chamber.
-
Pre-incubate the cells with various concentrations of SB290157.
-
Add the pre-incubated cells to the upper chamber.
-
Incubate the chamber for a period sufficient to allow cell migration (e.g., 1-3 hours) at 37°C in a CO2 incubator.
-
After incubation, remove the membrane. Non-migrated cells on the top surface are wiped away.
-
Fix and stain the cells that have migrated to the underside of the membrane.
-
Quantify the migrated cells by counting under a microscope or by using a plate reader after cell lysis and staining.
-
Calculate the inhibition of chemotaxis at each SB290157 concentration to determine its potency.
-
Caption: Chemotaxis Assay Workflow.
The Role of the Trifluoroacetate Salt
SB290157 is supplied as a trifluoroacetate salt. It is important to note that trifluoroacetate (TFA) itself is not inert and can have biological effects. For instance, TFA has been shown to act as an allosteric modulator at the glycine (B1666218) receptor.[16] While this specific action may not be relevant in all experimental systems, researchers should be aware that the counter-ion could potentially contribute to observed effects, particularly in neurological models.
Conclusion
SB290157 trifluoroacetate is a potent modulator of the C3a receptor with demonstrated efficacy in various in vitro and in vivo models of inflammation. Its primary action is as a competitive antagonist of C3aR. However, its pharmacological profile is complex, marked by a context-dependent agonist activity and off-target partial agonism at C5aR2.[7][8] These findings necessitate careful experimental design and interpretation. When using SB290157, it is critical to consider the expression level of C3aR in the chosen system and to corroborate findings with other pharmacological or genetic tools to definitively attribute observed effects to C3aR antagonism.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. The Complement C3a and C3a Receptor Pathway in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C3a (complement) - Wikipedia [en.wikipedia.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The C3a receptor antagonist SB 290157 has agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The “C3aR Antagonist” SB290157 is a Partial C5aR2 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The "C3aR Antagonist" SB290157 is a Partial C5aR2 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Is the C3a receptor antagonist SB290157 a useful pharmacological tool? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of C3a/C3aR by SB290157 Attenuates Neuroinflammation via PKC/P38/NLRP3 Signaling Pathway After Intracerebral Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Two different transduction pathways are activated by C3a and C5a anaphylatoxins on astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. timothyspringer.org [timothyspringer.org]
- 16. Trifluoroacetate is an allosteric modulator with selective actions at the glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
SB290157 Trifluoroacetate: A Technical Guide to its Binding Affinity for the C3a Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of SB290157 trifluoroacetate (B77799) for the human complement component 3a receptor (C3aR). It includes a detailed summary of its binding characteristics, experimental protocols for affinity determination, and an exploration of the associated signaling pathways.
Core Topic: SB290157 Trifluoroacetate and its Interaction with the C3a Receptor
This compound is a non-peptide molecule that has been widely investigated as a selective antagonist of the C3a receptor.[1] The C3a receptor is a G protein-coupled receptor (GPCR) that plays a significant role in the immune response as an anaphylatoxin.[2] Understanding the binding affinity and mechanism of action of compounds like SB290157 is crucial for the development of therapeutics targeting inflammatory and immune disorders.
It is important to note that while initially characterized as a pure antagonist, subsequent studies have revealed that SB290157 can also exhibit agonist activity, depending on the cellular context and receptor expression levels.[3][4][5] This dual functionality is a critical consideration in the interpretation of experimental results.
Quantitative Binding Affinity Data
The binding affinity of SB290157 for the C3a receptor has been determined through various in vitro assays. The half-maximal inhibitory concentration (IC50) is the most commonly reported metric. A summary of the key quantitative data is presented below.
| Parameter | Value | Assay Type | Cell Line/System | Species | Reference |
| IC50 | 200 nM | Radioligand Binding Assay (competitive) | RBL-2H3 cells expressing human C3aR (RBL-C3aR) | Human | [1][6][7][8] |
| IC50 | 27.7 nM | Ca²⁺ Mobilization Assay | RBL-C3aR cells | Human | [1][6][7][8] |
| IC50 | 28 nM | Ca²⁺ Mobilization Assay | Human Neutrophils | Human | [6][7][8] |
| IC50 | 7 nM | Ca²⁺ Mobilization Assay | RBL-2H3 cells expressing murine C3aR | Murine | [1] |
| IC50 | 12.5 nM | Ca²⁺ Mobilization Assay | RBL-2H3 cells expressing guinea pig C3aR | Guinea Pig | [1] |
| IC50 | 30 nM | C3a-mediated ATP Release | Guinea Pig Platelets | Guinea Pig | [1] |
Experimental Protocols
Radioligand Binding Assay
A common method to determine the binding affinity of SB290157 is a competitive radioligand binding assay.
Objective: To determine the concentration of SB290157 that inhibits 50% of the specific binding of a radiolabeled C3a analog to the C3a receptor.
Materials:
-
Cells: Rat basophilic leukemia (RBL)-2H3 cells stably expressing the human C3a receptor (RBL-C3aR).[6]
-
Radioligand: ¹²⁵I-C3a.[6]
-
Test Compound: this compound at varying concentrations.
-
Assay Buffer: 20 mM HEPES (pH 7.4), 125 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.25% BSA, and 0.5 mM glucose (HAG-CM).[6]
-
Filtration Plate: 96-well Millipore MultiScreen assay plate with a Durapore 0.45-µm pore size membrane.[6]
-
Instrumentation: Gamma counter.[6]
Procedure:
-
Cell Preparation: 2–5 × 10⁵ RBL-C3aR cells are used per well.[6]
-
Incubation: Cells are incubated with 100 pM ¹²⁵I-C3a and varying concentrations of SB290157 in the assay buffer.[6]
-
The incubation is carried out for 45 minutes at room temperature.[6]
-
Separation of Bound and Free Ligand: The incubation mixture is transferred to the pre-equilibrated filtration plate and unbound ligand is removed by vacuum filtration.[6]
-
Washing: The filters are washed twice with 100 µl/well of ice-cold HAG-CM buffer.[6]
-
Detection: The filters are dried, and the radioactivity retained on the filters (representing the bound radioligand) is counted using a gamma counter.[6]
-
Data Analysis: The IC50 value is calculated from the competition curve.
Caption: Workflow for a competitive radioligand binding assay.
Calcium Mobilization Assay
This functional assay measures the ability of SB290157 to inhibit the increase in intracellular calcium concentration induced by C3a.
Objective: To determine the concentration of SB290157 that inhibits 50% of the C3a-induced calcium mobilization.
General Protocol Outline:
-
Cell Loading: C3aR-expressing cells (e.g., RBL-C3aR or human neutrophils) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: The baseline fluorescence of the cells is measured.
-
Antagonist Incubation: Cells are pre-incubated with varying concentrations of SB290157.
-
Agonist Stimulation: Cells are stimulated with a fixed concentration of C3a.
-
Fluorescence Measurement: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured over time.
-
Data Analysis: The IC50 value is determined by plotting the inhibition of the calcium response against the concentration of SB290157.
C3a Receptor Signaling Pathways
The C3a receptor is a versatile GPCR that can couple to different G proteins to initiate various downstream signaling cascades.[9] SB290157, by binding to this receptor, can modulate these pathways.
Upon activation by its ligand C3a, the C3a receptor can couple to:
-
Pertussis toxin (PTX)-sensitive Gαi: This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[9][10]
-
Pertussis toxin (PTX)-insensitive Gα12/13: This coupling can lead to the activation of the ERK1/2 pathway and cytoskeletal changes.[9]
Downstream of G protein activation, several key signaling pathways are modulated:
-
PI3K/AKT Pathway: Activation of this pathway is often associated with cell survival and proliferation.[10]
-
MAPK/ERK1/2 Pathway: This pathway is involved in a wide range of cellular processes, including cell growth and differentiation.[10]
-
NF-κB Signaling Pathway: A critical pathway in the inflammatory response.[11]
The modulation of these pathways ultimately leads to various cellular responses, including chemotaxis, degranulation, and cytokine release.[2]
Caption: C3a receptor signaling pathways modulated by SB290157.
References
- 1. SB 290157 [sigmaaldrich.com]
- 2. C3a (complement) - Wikipedia [en.wikipedia.org]
- 3. The C3a receptor antagonist SB 290157 has agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Is the C3a receptor antagonist SB290157 a useful pharmacological tool? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. The Complement C3a and C3a Receptor Pathway in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The complement C3a-C3aR and C5a-C5aR pathways promote viability and inflammation of human retinal pigment epithelium cells by targeting NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of SB290157 Trifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB290157 trifluoroacetate (B77799) is a non-peptide molecule originally identified as a selective and potent antagonist of the C3a receptor (C3aR), a G protein-coupled receptor involved in inflammatory responses.[1][2] It has been utilized in various preclinical animal models to investigate the role of the C3a/C3aR signaling axis in a range of inflammatory conditions.[1][3] However, subsequent research has revealed a more complex pharmacological profile, including potential agonist activity at the C3aR in certain cellular contexts and off-target effects, notably partial agonism at the C5aR2 receptor.[4][5][6][7]
These application notes provide a detailed overview of in vivo administration protocols for SB290157 trifluoroacetate, summarizing data from key studies. Crucially, they also highlight the compound's dual agonist/antagonist nature and off-target activities, offering guidance for careful experimental design and data interpretation.
Pharmacological Profile and Considerations
SB290157 was initially characterized as a competitive antagonist of the C3aR, with an IC50 of approximately 200 nM for binding to the human C3aR expressed in rat basophilic leukemia (RBL) cells.[1][2] It demonstrated functional antagonism by blocking C3a-induced calcium mobilization and C3aR internalization.[1][2]
However, later studies revealed that SB290157 can also exhibit full agonist activity at the C3aR, particularly in cells with high receptor expression levels.[4][5][7] Furthermore, at higher concentrations, it can act as a partial agonist at the C5aR2 receptor.[4][6] This dual activity and potential for off-target effects necessitate careful dose selection and the inclusion of appropriate controls, such as C3aR knockout animals, to validate findings.[5]
Quantitative Data Summary
The following tables summarize the in vivo administration protocols and pharmacological data for this compound from various studies.
Table 1: In Vivo Administration Protocols for this compound
| Animal Model | Disease/Condition | Dosage | Administration Route | Reference |
| Guinea Pig | LPS-induced airway neutrophilia | 30 mg/kg | Intraperitoneal (IP) | [1][3] |
| Rat | Adjuvant-induced arthritis | 3, 10, 30 mg/kg | Intraperitoneal (IP) | [1][3] |
| Rat | Renovascular hypertension (2K1C) | 3 mg/kg/day for 4 weeks | Intraperitoneal (IP) | [8] |
| Rat | Dose-response and pharmacokinetics | 0.1, 0.3, 1.0 mg/kg | Intravenous (IV) | [5] |
| Mouse | Thromboembolic stroke | 20 mg/kg | Not specified | [5] |
Table 2: In Vitro Pharmacological Data for SB290157
| Parameter | Cell Line/System | Value | Reference |
| IC50 (C3aR Binding) | RBL-C3aR cells | 200 nM | [1][2] |
| IC50 (C3a-induced Ca2+ mobilization) | RBL-C3aR cells | 27.7 nM | [1][2] |
| IC50 (C3a-induced Ca2+ mobilization) | Human neutrophils | 28 nM | [1][2] |
| EC50 (ERK1/2 phosphorylation) | CHO-C3aR cells | 0.46 nM | [4][6] |
| EC50 (β-arrestin 2 recruitment) | C5aR2 | 16.1 µM | [4][6] |
Experimental Protocols
General Preparation of this compound for In Vivo Administration
This compound is typically dissolved in a vehicle suitable for in vivo use. A common vehicle is a mixture of DMSO, PEG300, Tween80, and saline or ddH2O.
Example Formulation:
-
Prepare a stock solution of SB290157 in DMSO (e.g., 100 mg/mL).
-
For a 1 mL working solution, take 50 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix until the solution is clear.
-
Add 50 µL of Tween80 and mix until the solution is clear.
-
Add 500 µL of sterile saline or ddH2O to reach a final volume of 1 mL.
-
The solution should be prepared fresh before each use.[3]
Protocol for LPS-Induced Airway Neutrophilia in Guinea Pigs
This protocol is adapted from studies investigating the anti-inflammatory effects of SB290157.[1][3]
-
Animals: Male Hartley guinea pigs.
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Drug Administration: Administer SB290157 (30 mg/kg) or vehicle via intraperitoneal (IP) injection.
-
LPS Challenge: One hour after drug administration, challenge the animals with an aerosol of lipopolysaccharide (LPS).
-
Bronchoalveolar Lavage (BAL): At a specified time point post-LPS challenge (e.g., 4 or 24 hours), perform a bronchoalveolar lavage to collect airway cells.
-
Cell Counting: Analyze the BAL fluid for total and differential cell counts to assess neutrophil recruitment.
Protocol for Adjuvant-Induced Arthritis in Rats
This protocol is based on studies evaluating the therapeutic potential of SB290157 in a model of chronic inflammation.[1][3]
-
Animals: Male Lewis rats.
-
Induction of Arthritis: Induce arthritis by injecting Freund's complete adjuvant into the paw.
-
Drug Administration: Begin daily administration of SB290157 (e.g., 3, 10, or 30 mg/kg, IP) or vehicle at the onset of clinical signs of arthritis.
-
Assessment of Arthritis: Monitor the development of arthritis daily by measuring paw volume (plethysmometry) and scoring clinical signs of inflammation.
-
Duration: Continue treatment for a predefined period (e.g., 14-21 days).
Signaling Pathways and Experimental Workflow Diagrams
Caption: Signaling pathways of SB290157.
Caption: General workflow for in vivo experiments.
Critical Considerations and Recommendations
-
Dose Selection: Due to the dual agonist/antagonist activity, it is crucial to perform dose-response studies to determine the optimal therapeutic window for antagonistic effects in the specific animal model. High doses (e.g., 10-30 mg/kg) are more likely to induce off-target effects and C3aR agonism.[4][6] Doses around 1 mg/kg (IP) have been suggested to minimize off-target activity at C5aR2.[4][6]
-
Route of Administration: Intravenous administration will result in higher peak plasma concentrations compared to intraperitoneal injection, which could influence the pharmacological activity of the compound.[4][6]
-
Control Groups: The inclusion of C3aR knockout animals is highly recommended to confirm that the observed effects of SB290157 are indeed mediated through the C3a receptor.[5]
-
Pharmacokinetic Analysis: Whenever possible, correlating pharmacokinetic data with pharmacodynamic readouts can aid in interpreting the results and understanding the exposure-response relationship.
-
Data Interpretation: Researchers should be cautious when interpreting data obtained using SB290157 as the sole tool to implicate C3aR in a biological process. The potential for agonist and off-target effects must be acknowledged and discussed.[5]
By carefully considering the complex pharmacology of SB290157 and employing rigorous experimental design, researchers can continue to utilize this compound as a valuable tool to probe the intricacies of the complement system in health and disease.
References
- 1. Identification of a selective nonpeptide antagonist of the anaphylatoxin C3a receptor that demonstrates antiinflammatory activity in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Frontiers | The “C3aR Antagonist” SB290157 is a Partial C5aR2 Agonist [frontiersin.org]
- 5. Is the C3a receptor antagonist SB290157 a useful pharmacological tool? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The “C3aR Antagonist” SB290157 is a Partial C5aR2 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Recommended Dosage of SB290157 for Mouse Models of Arthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB290157 is a widely utilized small molecule inhibitor targeting the complement system, a critical component of the innate immune response implicated in the pathogenesis of inflammatory diseases such as rheumatoid arthritis. Initially identified as a selective antagonist for the C3a receptor (C3aR), subsequent research has revealed a more complex pharmacological profile, including potential agonistic effects on C3aR and partial agonism on the C5a receptor 2 (C5aR2). This complexity necessitates careful consideration of dosage and experimental design when employing SB290157 in preclinical models of arthritis. These application notes provide a summary of the available data on the recommended dosage of SB290157 in mouse models of arthritis, detailed experimental protocols, and an overview of the relevant signaling pathways.
Data Presentation: Efficacy of SB290157 in Rodent Arthritis Models
| Animal Model | Compound | Dose | Route of Administration | Key Findings | Reference |
| Rat Adjuvant-Induced Arthritis | SB290157 | 30 mg/kg | Not Specified | Approximately 50% inhibition of joint swelling at 3 hours post-administration. | [3] |
Note: The complex pharmacology of SB290157, including its potential for off-target effects and agonist activity at C3aR and C5aR2, should be carefully considered when interpreting experimental outcomes.[1][2][4]
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Mice
The Collagen-Induced Arthritis (CIA) model is a widely used and well-established animal model for studying the immunopathology of rheumatoid arthritis.
Materials:
-
Male DBA/1J mice (8-10 weeks old)
-
Bovine type II collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
SB290157
-
Vehicle for SB290157 (e.g., sterile saline, PBS with or without a solubilizing agent)
-
Syringes and needles (27-30 gauge)
Protocol:
-
Primary Immunization (Day 0):
-
Prepare an emulsion of equal volumes of bovine type II collagen solution and Complete Freund's Adjuvant.
-
Anesthetize mice and administer 100 µL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of equal volumes of bovine type II collagen solution and Incomplete Freund's Adjuvant.
-
Administer 100 µL of the emulsion intradermally at a site distant from the primary immunization.
-
-
SB290157 Administration (Prophylactic or Therapeutic):
-
Prophylactic Regimen: Begin administration of SB290157 (e.g., 10-30 mg/kg, intraperitoneally) one day before or on the day of the booster immunization and continue daily for the duration of the study.
-
Therapeutic Regimen: Begin administration of SB290157 (e.g., 10-30 mg/kg, intraperitoneally) upon the first clinical signs of arthritis (e.g., paw swelling, erythema) and continue daily.
-
-
Clinical Assessment:
-
Monitor mice daily for the onset and severity of arthritis starting from day 21.
-
Score each paw based on a scale of 0-4 for swelling and erythema (0 = normal, 1 = mild swelling/erythema of one digit, 2 = moderate swelling/erythema of the paw, 3 = severe swelling/erythema of the entire paw, 4 = maximal swelling and ankylosis). The maximum score per mouse is 16.
-
Measure paw volume using a plethysmometer.
-
-
Endpoint Analysis:
-
At the termination of the experiment, collect blood for serum cytokine analysis (e.g., TNF-α, IL-1β, IL-6).
-
Harvest paws for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
Experimental Workflow for SB290157 Efficacy Testing in CIA Model
Signaling Pathways
SB290157's mechanism of action in arthritis is complex due to its interaction with multiple complement receptors. The following diagrams illustrate the putative signaling pathways of C3aR and C5aR2 that may be modulated by SB290157.
C3aR Signaling Pathway
Activation of C3aR by its ligand C3a is generally pro-inflammatory. As an antagonist, SB290157 is expected to block these downstream events. However, its reported agonistic properties in certain contexts could lead to receptor activation.
C5aR2 (C5L2) Signaling Pathway
SB290157 has been reported to act as a partial agonist at C5aR2. The function of C5aR2 is still under investigation, with some evidence suggesting it may have anti-inflammatory or regulatory roles.
Conclusion
The available evidence suggests that SB290157 can ameliorate disease in rodent models of arthritis, with effective doses typically in the 10-30 mg/kg range. However, the compound's complex pharmacology, including its dual C3aR agonist/antagonist profile and C5aR2 partial agonism, warrants careful experimental design and interpretation of results. Researchers should consider including appropriate controls to dissect the specific receptor-mediated effects of SB290157 in their arthritis models. Further dose-response studies in mouse models of arthritis are needed to more precisely define the optimal therapeutic window for this compound.
References
Dissolving SB290157 Trifluoroacetate for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB290157 trifluoroacetate (B77799) is a widely utilized small molecule in biomedical research, primarily known for its role as a modulator of the complement system. It was initially identified as a potent and selective antagonist of the C3a receptor (C3aR), a G protein-coupled receptor involved in inflammatory and immune responses.[1] However, subsequent research has revealed a more complex pharmacological profile, with evidence of agonist activity at C3aR in certain cellular contexts and off-target effects on the C5a receptor 2 (C5aR2).[2][3] Understanding the proper techniques for its dissolution and application in cell culture is critical for obtaining reliable and reproducible experimental results.
This document provides detailed application notes and protocols for the dissolution and use of SB290157 trifluoroacetate in cell culture experiments, along with an overview of its mechanism of action and the signaling pathways it modulates.
Data Presentation
Solubility and Stock Solution Parameters
For consistent experimental outcomes, it is imperative to start with a properly prepared stock solution. This compound is a crystalline solid that is readily soluble in organic solvents but not in aqueous solutions.[1][4] Due to its hygroscopic nature, it is crucial to use anhydrous solvents and proper storage techniques to maintain the integrity of the compound.[5]
| Parameter | Solvent | Maximum Concentration | Storage of Powder | Storage of Stock Solution |
| Solubility | DMSO | 100 mg/mL (189.93 mM)[5] or 100 mM[6] | -20°C, sealed, away from moisture[5] | -80°C for up to 6 months; -20°C for up to 1 month[4][5] |
| Ethanol | 100 mg/mL (189.93 mM)[5] | |||
| DMF | 25 mg/mL[1] | |||
| Insolubility | Water | Insoluble[4] | ||
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL[1] |
Note: It is recommended to use freshly opened or anhydrous DMSO for reconstitution, as the presence of moisture can significantly impact solubility.[4][5]
Recommended Working Concentrations for In Vitro Studies
The optimal working concentration of this compound is cell-type and assay-dependent. The compound has been utilized across a broad range of concentrations in the scientific literature.
| Application | Cell Type | Concentration Range | Reference |
| C3aR Antagonism (Ca2+ mobilization) | RBL-C3aR cells, human neutrophils | IC50: 27.7 nM and 28 nM, respectively[5] | [5] |
| C3aR Antagonism (ERK signaling) | Human monocyte-derived macrophages (HMDMs) | IC50: 236 nM[2] | [2] |
| C3aR Agonism (ERK signaling) | CHO-C3aR cells | EC50: 0.46 nM[2] | [2] |
| General In Vitro Use | Various | 100 nM to 10 µM[4] | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can be further diluted to the desired working concentration in cell culture media.
Materials:
-
This compound powder (Molecular Weight: 526.51 g/mol )[5]
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.27 mg of the compound.
-
Adding Solvent: Add the calculated volume of DMSO to the microcentrifuge tube. For a 10 mM solution from 5.27 mg, add 1 mL of DMSO.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, brief sonication in an ultrasonic water bath may be used to aid dissolution.[5] Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[5]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[4][5]
Protocol 2: Dilution to Working Concentration for Cell Culture
This protocol outlines the steps for diluting the DMSO stock solution to the final working concentration in cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To minimize pipetting errors and ensure accurate final concentrations, it is advisable to perform an intermediate dilution in cell culture medium. For example, to achieve a final concentration of 1 µM from a 10 mM stock, you can first prepare a 100 µM intermediate solution by adding 2 µL of the 10 mM stock to 198 µL of culture medium.
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to the cell culture plates containing cells and medium to achieve the desired final concentration. For instance, to get a final concentration of 1 µM from a 100 µM intermediate solution in a well containing 1 mL of medium, add 10 µL of the 100 µM solution.
-
Vehicle Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the wells treated with this compound to account for any effects of the solvent on the cells.[2]
Mandatory Visualizations
Experimental Workflow for Cell Treatment
Caption: A flowchart illustrating the key steps for preparing and using SB290157 in cell culture experiments.
Signaling Pathways Modulated by SB290157
References
- 1. caymanchem.com [caymanchem.com]
- 2. The “C3aR Antagonist” SB290157 is a Partial C5aR2 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The "C3aR Antagonist" SB290157 is a Partial C5aR2 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SB 290157 trifluoroacetate | Complement | Tocris Bioscience [tocris.com]
Application Notes and Protocols for SB290157 in Calcium Mobilization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB290157 is a non-peptide small molecule that has been widely characterized as a potent and selective antagonist of the complement component 3a receptor (C3aR).[1][2] C3aR, a G protein-coupled receptor (GPCR), plays a crucial role in inflammatory and immune responses.[3][4][5] Its activation by its endogenous ligand, the anaphylatoxin C3a, triggers a signaling cascade that leads to a rapid increase in intracellular calcium concentration ([Ca²⁺]i).[6][7][8] This mobilization of intracellular calcium is a key downstream event and serves as a reliable readout for receptor activation.[9][10][11] Consequently, calcium mobilization assays are a primary method for characterizing the activity of C3aR modulators like SB290157.
These application notes provide a detailed protocol for utilizing SB290157 in a calcium mobilization assay to determine its antagonist potency. It is important to note that while SB290157 is primarily used as a C3aR antagonist, some studies have reported it to exhibit agonist or partial agonist activity, particularly in cells with high receptor expression levels.[12][13][14][15] Furthermore, off-target effects, such as partial agonism at the C5aR2 receptor, have been observed.[12][13] Researchers should consider these factors when interpreting their results.
C3aR Signaling Pathway
The binding of C3a to C3aR initiates a conformational change in the receptor, leading to the activation of heterotrimeric G proteins, primarily of the Gq/11 and Gi families.[7][8] The activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[16][17] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[7][16][17] SB290157 acts by competitively binding to C3aR, thereby preventing C3a-induced signaling and the subsequent calcium mobilization.[2]
Figure 1: C3aR signaling pathway leading to calcium mobilization.
Quantitative Data Summary
The inhibitory potency of SB290157 is typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the antagonist required to inhibit 50% of the agonist-induced response. The following table summarizes the reported IC50 values for SB290157 in various experimental systems.
| Cell Type | Species | Assay Type | Agonist | IC50 (nM) | Reference |
| RBL-2H3 cells expressing human C3aR | Human | Calcium Mobilization | C3a | 27.7 | [1] |
| Human neutrophils | Human | Calcium Mobilization | C3a | 28 | [1][2] |
| RBL-2H3 cells expressing murine C3aR | Mouse | Calcium Mobilization | C3a | 7 | |
| RBL-2H3 cells expressing guinea pig C3aR | Guinea Pig | Calcium Mobilization | C3a | 12.5 | |
| Guinea pig platelets | Guinea Pig | ATP Release | C3a | 30 | |
| RBL-C3aR cells | Human | Radioligand Binding | ¹²⁵I-C3a | 200 | [1][2] |
Experimental Protocol: Calcium Mobilization Assay
This protocol provides a method to determine the IC50 of SB290157 by measuring its ability to inhibit C3a-induced calcium mobilization in a suitable cell line (e.g., HEK293 or CHO cells stably expressing human C3aR, or RBL-2H3 cells endogenously expressing C3aR).[18][19]
Materials and Reagents
-
Cell Line: HEK293, CHO, or RBL-2H3 cells expressing C3aR.[18][20]
-
Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
SB290157: Supplied as a trifluoroacetate (B77799) salt, typically dissolved in DMSO to create a stock solution.
-
C3a Peptide (Agonist): Recombinant human C3a.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluorescent Calcium Indicator: Fluo-4 AM, Cal-520 AM, or similar.[6][21]
-
Pluronic F-127: To aid in dye loading.
-
Probenecid (optional): An anion-exchange transport inhibitor to prevent dye leakage.
-
Black, clear-bottom 96-well or 384-well microplates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).[7]
Experimental Workflow
Figure 2: Experimental workflow for the calcium mobilization assay.
Step-by-Step Procedure
-
Cell Plating (Day 1):
-
Culture C3aR-expressing cells to ~80-90% confluency.
-
Harvest the cells and seed them into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 2 x 10⁴ to 5 x 10⁴ cells per well).[22]
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading (Day 2):
-
Prepare a loading buffer containing the fluorescent calcium indicator. For example, for Fluo-4 AM, a typical final concentration is 2-5 µM in assay buffer.[16] Include Pluronic F-127 (e.g., 0.02-0.04%) to facilitate dye entry into the cells. Probenecid (e.g., 2.5 mM) can be added to prevent dye leakage, but its compatibility with the cell line should be verified.
-
Aspirate the culture medium from the cell plate and wash the cells once with 100 µL of assay buffer.
-
Add 50-100 µL of the loading buffer to each well.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.[16]
-
After incubation, gently wash the cells 2-3 times with 100 µL of assay buffer to remove any extracellular dye.
-
Add 90 µL of assay buffer to each well and let the plate equilibrate at room temperature for 15-30 minutes to allow for complete de-esterification of the AM ester.
-
-
Compound Addition and Incubation:
-
Prepare serial dilutions of SB290157 in assay buffer at 10x the final desired concentration in a separate "antagonist plate". A typical concentration range to test would be from 1 nM to 10 µM.
-
Add 10 µL of the SB290157 dilutions to the corresponding wells of the cell plate.
-
Incubate the plate at room temperature for 15-30 minutes.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare a solution of C3a in assay buffer at a concentration that will elicit a response of approximately 80% of the maximum (EC80). This concentration should be determined in a separate agonist dose-response experiment.
-
Set up the fluorescence plate reader to measure fluorescence intensity (e.g., excitation at ~494 nm and emission at ~516 nm for Fluo-4) kinetically.[6]
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Using the instrument's injector, add a pre-determined volume of the C3a solution to each well.
-
Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response.[16]
-
-
Data Analysis:
-
The response is typically quantified as the change in fluorescence (ΔF = F_max - F_baseline) or as a ratio (ΔF/F_baseline).
-
Plot the response against the logarithm of the SB290157 concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Discussion and Considerations
-
Agonist Activity: As mentioned, SB290157 has been reported to act as an agonist in some systems, particularly in cells overexpressing C3aR.[13][14] It is crucial to include control wells where cells are treated with SB290157 alone (without C3a) to check for any direct agonistic activity. If agonism is observed, this can complicate the interpretation of antagonist data.
-
Off-Target Effects: SB290157 has been shown to be a partial agonist at the C5aR2 receptor.[12][13] When using cell lines that may endogenously express other complement receptors, the possibility of off-target effects should be considered. Using a well-characterized recombinant cell line expressing only C3aR can mitigate this issue.
-
Assay Optimization: The optimal cell density, dye loading conditions, and agonist concentration (EC80) should be empirically determined for the specific cell line and instrumentation being used.
-
Compound Solubility: SB290157 is typically dissolved in DMSO. Ensure that the final concentration of DMSO in the assay wells is low (typically <0.5%) and is consistent across all wells to avoid solvent-induced artifacts.
By following this detailed protocol and considering the compound's known pharmacological complexities, researchers can effectively utilize SB290157 to investigate the role of the C3aR in various biological processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Structural insights into small-molecule agonist recognition and activation of complement receptor C3aR | The EMBO Journal [link.springer.com]
- 4. C3a-C3aR signaling is a novel modulator of skeletal homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Complement C3aR signaling: Immune and metabolic modulation and its impact on Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.biomol.com [resources.biomol.com]
- 7. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. Diverse pathways in GPCR-mediated activation of Ca2+ mobilization in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcium Indicators | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Using Calcium Imaging as a Readout of GPCR Activation | Springer Nature Experiments [experiments.springernature.com]
- 12. The "C3aR Antagonist" SB290157 is a Partial C5aR2 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | The “C3aR Antagonist” SB290157 is a Partial C5aR2 Agonist [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. abeomics.com [abeomics.com]
- 19. benchchem.com [benchchem.com]
- 20. SB 290157 - Creative Biolabs [creative-biolabs.com]
- 21. ionbiosciences.com [ionbiosciences.com]
- 22. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SB290157 Trifluoroacetate in LPS-Induced Airway Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for utilizing SB290157 trifluoroacetate (B77799), a selective antagonist of the C3a receptor (C3aR), in a murine model of lipopolysaccharide (LPS)-induced airway inflammation. This model is a well-established and reproducible method for studying the mechanisms of acute lung injury and for evaluating the efficacy of potential therapeutic agents. Lipopolysaccharide, a component of the outer membrane of Gram-negative bacteria, induces a potent inflammatory response in the airways, characterized by the influx of neutrophils and the production of pro-inflammatory cytokines. The complement component C3a is an anaphylatoxin that plays a significant role in mediating these inflammatory processes through its interaction with C3aR. SB290157 trifluoroacetate is a valuable tool for investigating the role of the C3a-C3aR axis in airway inflammation.
Critical Considerations for this compound
It is imperative for researchers to be aware of the complex pharmacological profile of SB290157. While it is widely used as a C3aR antagonist, several studies have reported that it can also exhibit agonist activity, particularly in cells with high C3aR expression.[1] Furthermore, SB290157 has been shown to have partial agonist activity at the C5aR2 receptor.[2][3] These off-target effects could lead to confounding results, and appropriate controls, such as using C3aR knockout mice, are recommended to validate findings.
Signaling Pathway of LPS-Induced Airway Inflammation and C3aR Antagonism
Lipopolysaccharide initiates an inflammatory cascade by binding to Toll-like receptor 4 (TLR4) on airway epithelial cells and resident immune cells, such as alveolar macrophages. This interaction triggers downstream signaling pathways, including the activation of NF-κB, leading to the transcription and release of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. These cytokines, in turn, promote the recruitment of neutrophils into the airways. The complement system is also activated, generating C3a, which binds to C3aR on inflammatory cells, further amplifying the inflammatory response. SB290157 acts by blocking the C3a-C3aR interaction, thereby attenuating the downstream inflammatory signaling.
References
- 1. Corylin Ameliorates LPS-Induced Acute Lung Injury via Suppressing the MAPKs and IL-6/STAT3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The “C3aR Antagonist” SB290157 is a Partial C5aR2 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The "C3aR Antagonist" SB290157 is a Partial C5aR2 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of SB290157 in neutrophil chemotaxis studies.
For Researchers, Scientists, and Drug Development Professionals
Application Notes
SB290157 is a potent and selective, non-peptide antagonist of the human C3a receptor (C3aR), a G protein-coupled receptor involved in inflammatory responses. It is a valuable tool for investigating the role of the C3a/C3aR signaling axis in various biological processes, particularly in the context of neutrophil chemotaxis. Neutrophils, as first responders of the innate immune system, are recruited to sites of inflammation by chemoattractants, including the complement component C3a. By blocking the C3aR, SB290157 allows for the elucidation of the specific contribution of C3a-mediated signaling in neutrophil migration and activation.
Mechanism of Action:
SB290157 competitively binds to the C3aR, preventing the binding of its endogenous ligand C3a. This inhibition blocks the downstream signaling cascades that lead to neutrophil chemotaxis, degranulation, and the production of reactive oxygen species (ROS). The primary signaling pathway inhibited by SB290157 in the context of inflammation involves the Protein Kinase C (PKC), p38 Mitogen-Activated Protein Kinase (MAPK), and NLRP3 inflammasome axis.[1][2] C3a binding to its receptor can also stimulate Ca2+ influx in neutrophils via a pertussis toxin-sensitive G protein.[3]
Important Considerations:
A critical aspect to consider when using SB290157 is its reported dual functionality. Several studies have demonstrated that at higher concentrations or in cells with high C3aR expression, SB290157 can act as a partial agonist, mimicking the effects of C3a.[4][5] Furthermore, off-target effects on the C5a receptor 2 (C5aR2) have been observed, which can influence neutrophil behavior.[6] Therefore, it is imperative to carefully titrate the concentration of SB290157 to ensure antagonistic activity and to include appropriate controls to validate the specificity of its effects.
Quantitative Data
The inhibitory potency of SB290157 can vary depending on the experimental conditions, such as the cell type, the concentration of the C3a chemoattractant, and the specific assay being performed. Below is a summary of reported IC50 values for SB290157.
| Parameter | Cell Type | Assay | Chemoattractant Concentration | IC50 Value | Reference |
| C3a-induced ERK Signaling Inhibition | Human Monocyte-Derived Macrophages (HMDMs) | ERK1/2 Phosphorylation Assay | 5 nM human C3a | 236 nM | [6] |
| C3a-induced Calcium Mobilization Inhibition | Human Monocyte-Derived Macrophages (HMDMs) | Intracellular Calcium Mobilization Assay | 100 nM human C3a | 3.8 µM | [6] |
Experimental Protocols
Neutrophil Isolation from Human Blood
This protocol describes the isolation of neutrophils from fresh human peripheral blood using density gradient centrifugation.
Materials:
-
Whole blood collected in tubes containing an anticoagulant (e.g., EDTA)
-
Ficoll-Paque PLUS
-
Dextran T500
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Red Blood Cell (RBC) Lysis Buffer
-
Phosphate Buffered Saline (PBS)
-
Centrifuge
-
Sterile tubes and pipettes
Protocol:
-
Dilute the whole blood 1:1 with HBSS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate and discard the upper layers (plasma, mononuclear cells).
-
Collect the granulocyte/erythrocyte pellet.
-
Resuspend the pellet in HBSS and add Dextran T500 to a final concentration of 1%.
-
Allow the erythrocytes to sediment for 30-45 minutes at room temperature.
-
Collect the upper neutrophil-rich supernatant.
-
Wash the cells with HBSS and centrifuge at 250 x g for 10 minutes.
-
To remove any remaining erythrocytes, resuspend the cell pellet in RBC Lysis Buffer and incubate for 5-10 minutes at room temperature.
-
Add HBSS to stop the lysis and centrifuge at 250 x g for 10 minutes.
-
Wash the neutrophil pellet twice with HBSS.
-
Resuspend the purified neutrophils in the appropriate assay buffer and determine the cell concentration and viability (e.g., using a hemocytometer and Trypan Blue).
In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell Assay)
This protocol outlines a common method for assessing the effect of SB290157 on neutrophil migration towards C3a.
Materials:
-
SB290157
-
Isolated human neutrophils
-
Recombinant human C3a
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
24-well plate with Transwell inserts (e.g., 3 or 5 µm pore size)
-
Incubator (37°C, 5% CO2)
-
Detection reagent (e.g., Calcein-AM or a myeloperoxidase assay kit)
-
Plate reader
Protocol:
-
Compound Preparation: Prepare a stock solution of SB290157 in DMSO. Serially dilute the stock solution in assay buffer to achieve the desired final concentrations. It is recommended to test a range of concentrations (e.g., 10 nM to 10 µM) to determine the optimal inhibitory concentration without agonist effects.
-
Chemoattractant Preparation: Prepare C3a in assay buffer at a concentration known to induce robust neutrophil chemotaxis (e.g., 10-100 nM).
-
Assay Setup:
-
Add the C3a solution to the lower wells of the 24-well plate.
-
In separate wells, include a negative control (assay buffer only) and a vehicle control (assay buffer with the highest concentration of DMSO used for SB290157 dilutions).
-
Place the Transwell inserts into the wells.
-
-
Neutrophil Treatment: In a separate tube, pre-incubate the isolated neutrophils (e.g., at 1 x 10^6 cells/mL) with different concentrations of SB290157 or vehicle for 15-30 minutes at room temperature.
-
Cell Seeding: Add the pre-incubated neutrophil suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours to allow for neutrophil migration.
-
Quantification of Migrated Cells:
-
Carefully remove the Transwell inserts.
-
Quantify the number of neutrophils that have migrated to the lower chamber. This can be achieved by:
-
Fluorescence-based detection: Add a fluorescent dye like Calcein-AM to the lower wells, incubate, and measure the fluorescence using a plate reader.
-
Enzyme activity assay: Lyse the cells in the lower chamber and measure the activity of a neutrophil-specific enzyme like myeloperoxidase.
-
Direct cell counting: Stain the migrated cells and count them using a microscope and hemocytometer.
-
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each SB290157 concentration relative to the vehicle control.
Visualizations
Caption: C3a/C3aR signaling pathway in neutrophils and its inhibition by SB290157.
References
- 1. Inhibition of C3a/C3aR by SB290157 Attenuates Neuroinflammation via PKC/P38/NLRP3 Signaling Pathway After Intracerebral Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Complement fragment C3a stimulates Ca2+ influx in neutrophils via a pertussis-toxin-sensitive G protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Is the C3a receptor antagonist SB290157 a useful pharmacological tool? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The “C3aR Antagonist” SB290157 is a Partial C5aR2 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SB290157 Trifluoroacetate in Diet-Induced Obesity Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of SB290157 trifluoroacetate (B77799) for studying the role of the complement C3a receptor (C3aR) in diet-induced obesity. This document includes a summary of the underlying biological rationale, quantitative data from relevant studies, detailed experimental protocols, and a critical discussion of the compound's pharmacology.
Introduction: The Role of the Complement System in Obesity
Recent research has identified a significant link between chronic low-grade inflammation and metabolic disorders like obesity. The complement system, a key component of innate immunity, has emerged as a critical player in this process. Specifically, the complement component C3a and its receptor, C3aR, have been implicated in the pathophysiology of diet-induced obesity.[1][2]
High-fat diets can lead to increased levels of C3a and expression of C3aR in adipose tissue.[1] This activation of the C3a/C3aR axis in adipocytes and resident immune cells (macrophages) is associated with increased adiposity, insulin (B600854) resistance, and adipose tissue inflammation.[1][3][4][5] Consequently, antagonism of C3aR presents a promising therapeutic strategy for mitigating the metabolic consequences of a high-fat diet.
SB290157 Trifluoroacetate: A Tool for Studying C3aR Function
SB290157 is a small molecule that has been widely used as a C3aR antagonist. However, it is crucial for researchers to be aware of its complex pharmacology. Studies have shown that SB290157 can act as an agonist at C3aR in certain cell systems and also exhibits partial agonist activity at the C5a receptor-like 2 (C5aR2, also known as C5L2).[6][7][8][9] This off-target activity necessitates careful experimental design and data interpretation. Despite these complexities, studies using C3aR antagonists have provided valuable insights into the role of this signaling pathway in obesity.
Quantitative Data from In Vivo Studies
The following table summarizes the effects of a C3aR antagonist in a diet-induced obesity model in rats.
Table 1: Effects of a C3aR Antagonist (30 mg/kg/day, p.o.) in a Rat Model of Diet-Induced Obesity [3][4][5][10]
| Parameter | Control (High-Carb High-Fat Diet) | C3aR Antagonist (High-Carb High-Fat Diet) |
| Body Weight Gain (g) | ~150 | ~100 |
| Visceral Fat Mass (g) | ~25 | ~15 |
| Plasma Glucose (mmol/L) | ~8.5 | ~6.5 |
| Plasma Insulin (ng/mL) | ~3.0 | ~1.5 |
| Adipose Tissue TNF-α (pg/mg protein) | ~40 | ~20 |
| Adipose Tissue MCP-1 (pg/mg protein) | ~1200 | ~600 |
Data are approximated from graphical representations in the cited literature and are intended for illustrative purposes.
Experimental Protocols
This protocol provides a general framework for evaluating the efficacy of a C3aR antagonist in a diet-induced obesity model.
1. Animal Model:
-
Species: Male C57BL/6J mice (8 weeks old) are commonly used as they are susceptible to diet-induced obesity.[11][12][13] Male Wistar rats can also be used.[3][4][5]
-
Acclimation: Acclimate animals for at least one week upon arrival.[12] House them in a temperature-controlled environment with a 12-hour light/dark cycle.
2. Diet:
-
Control Group: Feed a standard chow diet (e.g., 10% kcal from fat).
-
Obesity-Inducing Group: Feed a high-fat diet (HFD), typically 45% or 60% kcal from fat.[12]
-
Duration: Induce obesity by feeding the HFD for 8-12 weeks.[14]
3. Treatment:
-
Compound: this compound or another selective C3aR antagonist.
-
Vehicle: Prepare the compound in a suitable vehicle (e.g., 10% ethanol (B145695) in distilled water).[3]
-
Dosing: Based on rat studies, a starting dose of 30 mg/kg/day via oral gavage (p.o.) can be used.[3][4][5] Dose-response studies are recommended.
-
Treatment Groups:
-
Chow Diet + Vehicle
-
High-Fat Diet + Vehicle
-
High-Fat Diet + C3aR Antagonist
-
-
Administration: Begin treatment after a significant increase in body weight is observed in the HFD group or prophylactically at the start of the HFD feeding.
4. Monitoring and Endpoints:
-
Body Weight and Food Intake: Monitor and record weekly.
-
Metabolic Assessments:
-
Glucose Tolerance Test (GTT): Perform after 6-8 weeks of treatment.
-
Insulin Tolerance Test (ITT): Perform after 8-10 weeks of treatment.
-
-
Terminal Procedures:
-
Fasting Blood Collection: Collect blood for analysis of plasma glucose, insulin, lipids, and inflammatory cytokines.
-
Tissue Collection: Harvest and weigh adipose tissue (epididymal, subcutaneous), liver, and other relevant organs.[12]
-
Tissue Analysis: A portion of the adipose tissue and liver can be fixed for histology (e.g., H&E staining for adipocyte size and lipid accumulation) and another portion snap-frozen for gene expression (qRT-PCR) or protein analysis (Western blot, ELISA).[1]
-
Visualizations
Caption: C3aR signaling pathway in adipocytes.
Caption: Workflow for a diet-induced obesity study.
Caption: The complex pharmacology of SB290157.
Critical Considerations and Best Practices
-
Compound Specificity: Given the documented off-target effects of SB290157, it is imperative to include appropriate controls.[6][7][9] Whenever possible, results should be confirmed using a second, structurally distinct C3aR antagonist or by using genetic models (e.g., C3aR knockout mice).[1]
-
Dose-Response: A thorough dose-response study should be conducted to determine the optimal concentration that achieves C3aR antagonism with minimal off-target effects.
-
Cell-Type Specificity: The agonist versus antagonist activity of SB290157 may be cell-type dependent.[6][7] In vitro experiments using primary adipocytes or macrophages from the animal model of interest can help to characterize its effects in a relevant context.
-
Data Interpretation: When interpreting results obtained using SB290157, the potential contribution of its agonist activity at C3aR and C5aR2 must be considered. Any observed effects may not be solely attributable to C3aR antagonism.[15]
By carefully considering the biological rationale, adhering to rigorous experimental protocols, and acknowledging the pharmacological complexities of SB290157, researchers can effectively utilize this compound to further elucidate the role of the C3a/C3aR axis in diet-induced obesity and related metabolic diseases.
References
- 1. The C3a Anaphylatoxin Receptor Is a Key Mediator of Insulin Resistance and Functions by Modulating Adipose Tissue Macrophage Infiltration and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Downregulation of Complement C3 and C3aR Expression in Subcutaneous Adipose Tissue in Obese Women - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. C5aR and C3aR antagonists each inhibit diet‐induced obesity, metabolic dysfunction, and adipocyte and macrophage signaling | Semantic Scholar [semanticscholar.org]
- 5. C5aR and C3aR antagonists each inhibit diet-induced obesity, metabolic dysfunction, and adipocyte and macrophage signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The "C3aR Antagonist" SB290157 is a Partial C5aR2 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The “C3aR Antagonist” SB290157 is a Partial C5aR2 Agonist [frontiersin.org]
- 8. biorxiv.org [biorxiv.org]
- 9. The “C3aR Antagonist” SB290157 is a Partial C5aR2 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. UQ eSpace [espace.library.uq.edu.au]
- 11. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High fat diet induced obesity model using four strainsof mice: Kunming, C57BL/6, BALB/c and ICR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Investigating Tau Hyperphosphorylation with SB290157
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tauopathies, including Alzheimer's disease, are characterized by the hyperphosphorylation and aggregation of the microtubule-associated protein tau. The complement system, a key component of the innate immune response, has been implicated in the pathogenesis of these neurodegenerative diseases. The complement component 3a (C3a) and its receptor (C3aR) have emerged as critical players in mediating neuroinflammation and tau pathology. SB290157 is a selective antagonist of the C3a receptor and serves as a valuable pharmacological tool to investigate the role of the C3a-C3aR signaling axis in tau hyperphosphorylation. These application notes provide a comprehensive overview and detailed protocols for utilizing SB290157 in this research area.
Mechanism of Action:
SB290157 is a potent and selective non-peptide antagonist of the human C3a receptor. By blocking the binding of C3a to C3aR, SB290157 inhibits downstream signaling pathways that are implicated in the regulation of tau phosphorylation. Research has shown that C3aR activation can lead to the activation of key tau kinases, including Glycogen (B147801) Synthase Kinase 3β (GSK3β) and Cyclin-Dependent Kinase 5 (CDK5).[1][2][3] Therefore, by antagonizing C3aR, SB290157 can effectively reduce the activity of these kinases, leading to a decrease in tau hyperphosphorylation.[1][2]
Data Presentation
Quantitative Data Summary
While specific IC50 values for the direct inhibition of tau phosphorylation by SB290157 are not extensively reported in the literature, the following tables summarize the available quantitative and semi-quantitative data from key studies.
| Parameter | In Vitro Model (Okadaic Acid-treated SH-SY5Y cells) | In Vivo Model (P301S Transgenic Mice) | Reference |
| Compound | SB290157 | SB290157 | [1][2][4] |
| Target | C3a Receptor (C3aR) | C3a Receptor (C3aR) | [1][2][4] |
| Effect on Tau Phosphorylation | Marked inhibition of GSK3β activity, leading to reduced tau hyperphosphorylation. | Significant reduction in hyperphosphorylated tau species (recognized by PHF1 and CP13 antibodies). | [1][2][4][5] |
| Effective Concentration/Dosage | Pre-treatment for 24 hours (specific concentration to be optimized based on experimental setup). | Not explicitly quantified in publicly available literature. | [3] |
| Observed Outcomes | Alleviation of okadaic acid-induced cell viability decrease and tau hyperphosphorylation. | Amelioration of synaptic integrity, improved spatial memory, and reduced tau pathology. | [1][2][4] |
| SB290157 Pharmacological Properties | |
| Parameter | Value |
| IC50 for C3a-induced Ca2+ mobilization (RBL-C3aR cells) | 27.7 nM |
| IC50 for C3a-induced Ca2+ mobilization (human neutrophils) | 28 nM |
Experimental Protocols
Protocol 1: In Vitro Investigation of SB290157 on Tau Hyperphosphorylation in SH-SY5Y Cells
This protocol describes the use of the human neuroblastoma SH-SY5Y cell line, treated with okadaic acid (OA) to induce tau hyperphosphorylation, as a model to evaluate the efficacy of SB290157.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Okadaic Acid (OA)
-
SB290157
-
DMSO (vehicle control)
-
Phosphate Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-tau (AT8, PHF-1), anti-total-tau, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Procedure:
-
Cell Culture:
-
Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
-
SB290157 Pre-treatment:
-
Prepare a stock solution of SB290157 in DMSO.
-
Pre-treat the cells with the desired concentration of SB290157 (or vehicle control) for 24 hours.[3]
-
-
Induction of Tau Hyperphosphorylation:
-
After the pre-treatment period, expose the cells to okadaic acid (OA) for 12 hours to induce tau hyperphosphorylation.[3] The optimal concentration of OA should be determined empirically but is typically in the nanomolar range.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blot Analysis:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated tau (e.g., AT8, PHF-1) and total tau overnight at 4°C. Use a loading control antibody (e.g., GAPDH) to normalize protein loading. Recommended starting dilutions for primary antibodies are typically 1:1000, but should be optimized.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated tau levels to total tau and the loading control.
-
Protocol 2: In Vivo Evaluation of SB290157 in a P301S Tau Transgenic Mouse Model
This protocol outlines the procedure for assessing the therapeutic potential of SB290157 in the P301S transgenic mouse model of tauopathy.
Materials:
-
P301S tau transgenic mice and wild-type littermates
-
SB290157
-
Vehicle solution (e.g., saline with a small percentage of DMSO)
-
Morris Water Maze apparatus
-
Tissue homogenization buffer
-
Western blot reagents (as described in Protocol 1)
-
Immunohistochemistry reagents
Procedure:
-
Animal Husbandry and Treatment:
-
Behavioral Assessment (Morris Water Maze):
-
Following the treatment period, assess spatial learning and memory using the Morris Water Maze.
-
The maze consists of a circular pool filled with opaque water. A hidden platform is placed in one quadrant.
-
Train the mice over several days to find the hidden platform using spatial cues in the room.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
On the final day, perform a probe trial where the platform is removed, and measure the time spent in the target quadrant.
-
-
Tissue Collection and Preparation:
-
At the end of the study, euthanize the mice and perfuse with saline.
-
Dissect the brains and divide them for biochemical and immunohistochemical analyses.
-
For biochemistry, homogenize brain tissue (e.g., hippocampus and cortex) in lysis buffer with protease and phosphatase inhibitors.
-
For immunohistochemistry, fix the other brain hemisphere in 4% paraformaldehyde and process for sectioning.
-
-
Biochemical Analysis:
-
Perform Western blotting on the brain homogenates as described in Protocol 1 to quantify the levels of phosphorylated and total tau.
-
-
Immunohistochemical Analysis:
-
Stain brain sections with antibodies against phosphorylated tau (e.g., AT8, PHF-1) to visualize the distribution and burden of tau pathology.
-
Quantify the staining intensity or the number of tau-positive cells in specific brain regions.
-
Mandatory Visualizations
Caption: C3aR signaling pathway in tau hyperphosphorylation.
Caption: Workflow for evaluating SB290157's effect on tauopathy.
References
- 1. researchgate.net [researchgate.net]
- 2. Complement C3a receptor antagonist attenuates tau hyperphosphorylation via glycogen synthase kinase 3β signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdsabstracts.org [mdsabstracts.org]
- 4. Complement C3a receptor antagonist alleviates tau pathology and ameliorates cognitive deficits in P301S mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Complement C3aR inactivation attenuates tau pathology and reverses an immune network deregulated in tauopathy models and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SB290157 Trifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB290157 trifluoroacetate (B77799) is a synthetic, non-peptide molecule widely utilized in biomedical research as a potent and selective antagonist of the C3a receptor (C3aR). The C3a receptor is a G protein-coupled receptor that plays a crucial role in the innate immune response by binding the anaphylatoxin C3a, a cleavage product of the third component of the complement system. Activation of C3aR on various immune cells, such as mast cells, neutrophils, and macrophages, triggers a cascade of pro-inflammatory events, including chemotaxis, degranulation, and cytokine release. By blocking the interaction of C3a with its receptor, SB290157 trifluoroacetate serves as an invaluable tool for investigating the physiological and pathological roles of the C3a/C3aR signaling axis in a variety of inflammatory and neurological conditions.
This document provides comprehensive information on suppliers, purity, and detailed protocols for the application of this compound in key in vitro assays. It is intended to guide researchers in the effective use of this compound for studying C3aR-mediated signaling pathways and cellular responses.
Supplier and Purity Information
A critical aspect of utilizing small molecule inhibitors in research is ensuring the quality and purity of the compound. The following table summarizes publicly available information from various suppliers of this compound. Researchers are advised to obtain batch-specific certificates of analysis for the most accurate information.
| Supplier | Stated Purity |
| AbMole BioScience | 99.86% |
| MedChem Express | 99.87% |
| Selleck Chemicals | 99.69% |
| R&D Systems / Tocris | ≥97% (HPLC)[1][2] |
| Cayman Chemical | ≥95%[3][4] |
| Santa Cruz Biotechnology | ≥95%[5] |
| Creative Biolabs | 95%[6] |
| Sigma-Aldrich / Calbiochem | ≥95% (HPLC)[7] |
C3a Receptor Signaling Pathway
SB290157 exerts its effects by inhibiting the signaling cascade initiated by the binding of C3a to its receptor, C3aR. Understanding this pathway is essential for designing and interpreting experiments using this antagonist.
References
- 1. Transwell chemotaxis assay. [bio-protocol.org]
- 2. Analysis of Neutrophil Polarization and Chemotaxis | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sartorius.com [sartorius.com]
- 6. Stable Mutated tau441 Transfected SH-SY5Y Cells as Screening Tool for Alzheimer’s Disease Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The “C3aR Antagonist” SB290157 is a Partial C5aR2 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for Preparing SB290157 Trifluoroacetate Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the preparation, storage, and handling of stock solutions of SB290157 trifluoroacetate (B77799) in dimethyl sulfoxide (B87167) (DMSO). SB290157 is a potent and selective antagonist of the complement C3a receptor (C3aR), a key player in inflammatory and immune responses.[1][2] It is crucial for researchers to prepare and store this compound correctly to ensure its stability and the reproducibility of experimental results. While primarily known as a C3aR antagonist, it is important to note that some studies have reported agonist activity depending on the experimental system, as well as potential off-target effects.[3][4][5]
Chemical and Physical Properties
A summary of the key quantitative data for SB290157 trifluoroacetate is presented in the table below for easy reference.
| Property | Value | References |
| Molecular Formula | C₂₂H₂₈N₄O₄・CF₃COOH | [2][6][7] |
| Molecular Weight | 526.51 g/mol | [2][6][8] |
| Purity | ≥95% to ≥97% | [2][6][7] |
| Appearance | Crystalline solid | [6] |
| Solubility in DMSO | 20 mg/mL to 100 mg/mL (up to 100 mM) | [1][6][7][8] |
| Storage of Solid | -20°C, desiccated | [6][8] |
| Stability of Solid | ≥4 years at -20°C | [6] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for further dilutions to working concentrations for in vitro and in vivo studies.
Materials and Equipment:
-
This compound (solid)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Acclimatization: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the hygroscopic solid.
-
Weighing: In a fume hood, carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.27 mg of the compound.
-
Calculation:
-
Molecular Weight (MW) = 526.51 g/mol
-
Desired Concentration (C) = 10 mM = 0.010 mol/L
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (m) = C x MW x V = 0.010 mol/L x 526.51 g/mol x 0.001 L = 0.0052651 g = 5.27 mg
-
-
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Using a calibrated micropipette, add the calculated volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.
-
Mixing: Cap the tube securely and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.
-
Storage:
Safety Precautions:
-
This compound is for research use only and should not be used in humans or for veterinary purposes.[6]
-
This compound should be considered hazardous until more information is available. Avoid ingestion, inhalation, and contact with skin and eyes.[6]
-
Always handle the compound and its solutions in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
Visualization of the C3aR Signaling Pathway
SB290157 primarily acts by antagonizing the C3a receptor (C3aR), a G protein-coupled receptor (GPCR). The binding of the anaphylatoxin C3a to C3aR triggers a cascade of intracellular events. The following diagram illustrates a simplified C3aR signaling pathway that is inhibited by SB290157.
Caption: Simplified C3aR signaling pathway inhibited by SB290157.
Experimental Workflow for Preparing SB290157 Stock Solution
The following diagram outlines the logical workflow for the preparation of the SB290157 stock solution as described in the protocol.
Caption: Workflow for this compound stock solution preparation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. scbt.com [scbt.com]
- 3. The "C3aR Antagonist" SB290157 is a Partial C5aR2 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. abmole.com [abmole.com]
Application Notes: SB290157 Trifluoroacetate in Ischemic Stroke Research
Introduction
Ischemic stroke, a leading cause of mortality and long-term disability worldwide, is characterized by a sudden interruption of blood flow to the brain.[1] This initial ischemic event triggers a complex cascade of secondary injury mechanisms, including excitotoxicity, oxidative stress, and a robust inflammatory response. The complement system, a critical component of innate immunity, has been identified as a key player in the sterile inflammation that exacerbates brain damage following ischemia and reperfusion.[2][3]
Mechanism of Action: Targeting the C3a/C3aR and C5a/C5aR1 Axis
Upon activation during cerebral ischemia, the complement cascade generates potent pro-inflammatory anaphylatoxins, including C3a and C5a.[3][4] These molecules bind to their respective G protein-coupled receptors, C3aR and C5aR1 (also known as CD88), which are expressed on various central nervous system (CNS) cells, including microglia, astrocytes, and neurons.[3][5][6]
Activation of these receptors, particularly C5aR1, initiates a strong inflammatory response, characterized by:
-
Recruitment and activation of immune cells like neutrophils and macrophages.[2]
-
Increased production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).[5]
-
Disruption of the blood-brain barrier (BBB), leading to cerebral edema.[4]
-
Direct neuronal injury and apoptosis.[5]
SB290157 was initially developed as a selective antagonist for the C3a receptor (C3aR).[7][8] By blocking the C3a-C3aR interaction, it was hypothesized to mitigate neuroinflammation and confer neuroprotection in models of ischemic stroke.[9][10] Studies have shown that administration of SB290157 can reduce infarct volume, brain edema, and improve neurological outcomes in animal models of stroke.[9][11]
Important Pharmacological Considerations
Quantitative Data Summary
The efficacy of SB290157 in preclinical models of ischemic stroke has been quantified across several studies. The following table summarizes representative data on its neuroprotective effects.
| Parameter | Animal Model | Dosage & Route | Timing of Administration | Key Findings | Reference |
| Infarct Volume | Mouse (Thromboembolic MCAO) | 20 mg/kg, i.p. | 2 hours post-occlusion | Significant reduction in infarct volume. | [9] |
| Neurological Deficit | Mouse (Photothrombotic Stroke) | Not specified | 1 hour post-stroke | Significant improvement in neurofunction at 48 hours. | [9] |
| Brain Edema & Hemorrhage | Mouse (Embolic MCAO with late IVT) | Not specified | Prior to late IVT (4.5h post-occlusion) | Ameliorated hemorrhage and edema associated with late thrombolysis. | [9] |
| Microglia Activation | Mouse (ICH Model) | Not specified, i.p. | 1 hour post-ICH | Reduced the number of activated microglia and neutrophil infiltration. | [11][14] |
| Inflammatory Cytokines | Mouse (ICH Model) | Not specified, i.p. | 1 hour post-ICH | Downregulated expression of TNF-α, IL-6, and IL-1β. | [11][14] |
Note: MCAO = Middle Cerebral Artery Occlusion; i.p. = Intraperitoneal; IVT = Intravenous Thrombolysis; ICH = Intracerebral Hemorrhage. Dosages and outcomes can vary significantly based on the specific experimental model and design.
Detailed Experimental Protocols
Protocol 1: In Vivo Middle Cerebral Artery Occlusion (MCAO) Model in Mice
This protocol describes the induction of transient focal cerebral ischemia using the intraluminal suture method, followed by treatment with SB290157.[1][15][16]
Materials:
-
SB290157 trifluoroacetate (B77799) salt
-
Vehicle (e.g., sterile saline, 10% DMSO in saline)
-
Male C57BL/6 mice (25-30g)
-
Isoflurane (B1672236) anesthetic
-
7-0 nylon monofilament suture with a heat-blunted, silicone-coated tip (tip diameter ~0.22 mm)[1][16]
-
Surgical instruments, heating pad, rectal probe
-
Laser-Doppler Flowmetry (LDF) probe
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse with 3-4% isoflurane for induction, maintained at 1.5-2% during surgery.
-
Place the mouse in a supine position on a heating pad to maintain body temperature at 37.0 ± 0.5°C, monitored by a rectal probe.[16]
-
Make a midline cervical incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[17]
-
-
MCAO Induction:
-
Carefully dissect and isolate the arteries.
-
Ligate the distal ECA and the CCA.
-
Place a temporary ligature around the ICA.
-
Make a small incision in the ECA stump.
-
Introduce the silicone-coated 7-0 monofilament suture into the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA), typically 9-11 mm from the carotid bifurcation.
-
Confirm successful occlusion by observing a >80% reduction in cerebral blood flow using Laser-Doppler Flowmetry.[17]
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of SB290157 trifluoroacetate in an appropriate vehicle. For a 20 mg/kg dose, this may involve dissolving the compound in a small amount of DMSO and then diluting with sterile saline.
-
The solution should be prepared fresh on the day of the experiment.
-
-
Reperfusion and Treatment:
-
After 60 minutes of occlusion, withdraw the suture to allow reperfusion. Confirm reperfusion with LDF.
-
At a designated time point post-reperfusion (e.g., 1 hour), administer SB290157 (e.g., 10-30 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[18]
-
-
Post-Operative Care and Assessment:
-
Suture the incision and allow the animal to recover in a heated cage.
-
At 24 or 48 hours post-MCAO, assess neurological deficits using a standardized scoring system (e.g., Bederson score).
-
Euthanize the animal and harvest the brain.
-
Slice the brain into 2 mm coronal sections and stain with 2% 2,3,5-triphenyltetrazolium chloride (TTC) to quantify infarct volume.[1]
-
Visualizations
References
- 1. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective Effect of C5a Receptor Inhibition after Murine Reperfused Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. C5aR1 Mediates the Progression of Inflammatory Responses in the Brain of Rats in the Early Stage after Ischemia and Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Guhong Injection Prevents Ischemic Stroke-Induced Neuro-Inflammation and Neuron Loss Through Regulation of C5ar1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Is the C3a receptor antagonist SB290157 a useful pharmacological tool? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intracortical Administration of the Complement C3 Receptor Antagonist Trifluoroacetate Modulates Microglia Reaction after Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. C3a receptor antagonist therapy is protective with or without thrombolysis in murine thromboembolic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting Complement C3a Receptor to Improve Outcome After Ischemic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
- 12. The “C3aR Antagonist” SB290157 is a Partial C5aR2 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of C3a/C3aR by SB290157 Attenuates Neuroinflammation via PKC/P38/NLRP3 Signaling Pathway After Intracerebral Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Intraluminal Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke with Laser Doppler Flowmetry Guidance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rwdstco.com [rwdstco.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for C3aR Internalization Assay Using SB290157
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The complement C3a receptor (C3aR) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the inflammatory response.[1][2] Upon binding its endogenous ligand, the anaphylatoxin C3a, C3aR activates downstream signaling cascades, primarily through Gαi and Gαq proteins.[3] This activation leads to various cellular responses, including chemotaxis, cytokine release, and smooth muscle contraction.[4] A critical mechanism for regulating C3aR signaling is receptor internalization, a process that desensitizes the cell to further stimulation.[5] This process is often mediated by β-arrestin recruitment following receptor phosphorylation.[1][6]
SB290157 is widely described as a C3aR antagonist.[7] However, its pharmacological profile is complex and context-dependent. Numerous studies have revealed that SB290157 can also act as a potent C3aR agonist, particularly in cell systems with high receptor expression levels.[2][8][9] Its antagonistic effects are often the result of "functional antagonism," where SB290157, acting as a strong agonist, induces rapid and profound C3aR internalization and desensitization, thereby preventing subsequent activation by the endogenous ligand C3a.[1][2][10] This dual nature is critical when designing and interpreting C3aR internalization assays.
This document provides detailed protocols for assessing C3aR internalization, focusing on the use of SB290157 to modulate this process. The provided methods are applicable for screening potential C3aR modulators and elucidating the mechanisms of C3aR trafficking.
Key Considerations for Using SB290157:
-
Agonist vs. Antagonist Activity: In cells with high C3aR expression (e.g., transfected cell lines like CHO or HEK293), SB290157 is likely to act as a potent agonist, inducing internalization on its own.[9][11] In primary cells with lower, endogenous C3aR expression (e.g., human monocyte-derived macrophages), it is more likely to exhibit antagonist behavior, blocking C3a-induced internalization.[9][12]
-
Dose-Response: The concentration of SB290157 is critical. High concentrations are more likely to elicit agonist effects and may also have off-target activities, such as partial agonism at the C5aR2 receptor.[9][12]
-
Experimental Controls: It is essential to include proper controls:
-
Untreated cells (basal internalization).
-
Cells treated with C3a alone (positive control for agonist-induced internalization).
-
Cells treated with SB290157 alone (to determine its agonist activity in the specific cell system).
-
Cells pre-treated with SB290157 followed by C3a stimulation (to assess its antagonist activity).
-
C3aR Signaling and Internalization Pathway
Activation of C3aR by an agonist like C3a initiates G protein signaling. This is followed by phosphorylation of the receptor by GPCR kinases (GRKs), which promotes the binding of β-arrestin. β-arrestin binding not only desensitizes the receptor by uncoupling it from G proteins but also targets the receptor for endocytosis into clathrin-coated pits.[1][6] SB290157 can mimic C3a in this process, leading to internalization.
Caption: C3aR signaling cascade leading to internalization.
Quantitative Data Summary
The following tables summarize the potency of C3a and SB290157 in various C3aR-mediated functional assays. This data is crucial for determining appropriate concentration ranges for internalization experiments. Note that potency can vary significantly between cell types and assay readouts.
Table 1: Agonist Potency (EC₅₀) on C3aR
| Compound | Cell Type | Assay Readout | Potency (EC₅₀) | Reference |
| C3a (human) | CHO-hC3aR | ERK Phosphorylation | 0.39 nM | [11] |
| C3a (human) | Human Macrophages | ERK Phosphorylation | 0.21 nM | [9] |
| C3a (human) | Human Granulocytes | Internalization | ~13 nM | [13] |
| SB290157 | CHO-hC3aR | ERK Phosphorylation | 0.46 nM | [11] |
Table 2: Antagonist Potency (IC₅₀) of SB290157
| Cell Type | Assay Readout | Potency (IC₅₀) | Reference |
| RBL-2H3 (human C3aR) | Calcium Mobilization | 27.7 nM | [7] |
| Guinea Pig Platelets | ATP Release | 30 nM | [7] |
| Human Macrophages | ERK Phosphorylation | 236 nM | [9][11] |
Experimental Protocols
Two common methods for quantifying C3aR internalization are presented: Confocal Microscopy using a fluorescently tagged receptor and Flow Cytometry using an antibody against an extracellular epitope.
Protocol 1: C3aR Internalization Assay by Confocal Microscopy
This method provides visual confirmation and quantification of receptor translocation from the plasma membrane to intracellular compartments. It is best suited for adherent cells expressing a fluorescently tagged C3aR (e.g., C3aR-GFP).
Experimental Workflow
Caption: Workflow for confocal microscopy-based C3aR internalization assay.
Materials:
-
HEK293 or CHO cells stably expressing C3aR-GFP.
-
Glass-bottom dishes or coverslips suitable for microscopy.
-
Culture medium (e.g., DMEM) with 10% FBS.
-
Serum-free medium.
-
Recombinant human C3a.
-
SB290157.
-
Phosphate-Buffered Saline (PBS).
-
4% Paraformaldehyde (PFA) in PBS for fixation.
-
Mounting medium with DAPI (optional, for nuclear staining).
-
Confocal microscope with appropriate lasers (e.g., 488 nm for GFP).
Procedure:
-
Cell Seeding: Seed C3aR-GFP expressing cells onto glass-bottom dishes or coverslips at a density that will result in 70-80% confluency on the day of the experiment. Culture for 24-48 hours.
-
Serum Starvation: Gently wash the cells with serum-free medium and then incubate in serum-free medium for 2-4 hours at 37°C. This minimizes basal receptor activation.
-
Antagonist Pre-treatment: For antagonist experiments, add SB290157 (e.g., 100 nM - 1 µM, concentration should be optimized) or vehicle (e.g., DMSO) to the respective wells. Incubate for 30 minutes at 37°C.[14]
-
Agonist Stimulation: Add C3a (e.g., 10-100 nM) or vehicle to the wells. For time-course experiments, stimulate for various durations (e.g., 0, 5, 15, 30, 60 minutes) at 37°C.[4]
-
Fixation: To stop the internalization process, remove the medium and wash the cells twice with ice-cold PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.[4]
-
Washing: Wash the cells three times with PBS. If desired, add a mounting medium containing DAPI to stain the nuclei.
-
Imaging: Acquire images using a confocal microscope. Use a 488 nm laser to excite GFP. Capture Z-stacks to clearly distinguish the plasma membrane from the intracellular space.
-
Quantification: Analyze the images using software like ImageJ or CellProfiler.
-
Define regions of interest (ROIs) for the plasma membrane and the cytoplasm for each cell.
-
Measure the mean fluorescence intensity of C3aR-GFP in each compartment.
-
Calculate the internalization percentage as the ratio of intracellular fluorescence to total cellular fluorescence.
-
Alternatively, quantify the decrease in plasma membrane fluorescence relative to the untreated control (t=0).
-
Protocol 2: C3aR Internalization Assay by Flow Cytometry
This method is a high-throughput approach to quantify the loss of C3aR from the cell surface across a large population of cells. It is suitable for both adherent and suspension cells and relies on a specific antibody that recognizes an extracellular epitope of C3aR.
Materials:
-
Cells endogenously expressing C3aR (e.g., human neutrophils, monocytes) or a stable cell line.
-
Assay buffer (e.g., PBS with 1% BSA).
-
Recombinant human C3a.
-
SB290157.
-
Primary antibody: PE-conjugated anti-human C3aR antibody (or an unconjugated primary followed by a fluorescent secondary antibody).
-
Isotype control antibody.
-
Cell dissociation buffer (for adherent cells).
-
FACS tubes.
-
Flow cytometer.
Procedure:
-
Cell Preparation: Prepare a single-cell suspension. For suspension cells, collect and wash with assay buffer. For adherent cells, detach using a non-enzymatic cell dissociation buffer, wash, and resuspend in assay buffer. Adjust cell density to 1-2 x 10⁶ cells/mL.
-
Experimental Setup: Aliquot cells into FACS tubes for each condition (untreated, C3a, SB290157, SB290157 + C3a).
-
Antagonist Pre-treatment: Add SB290157 or vehicle to the appropriate tubes. Incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Add C3a (e.g., 10-100 nM) or vehicle to the tubes. Incubate for the desired time (e.g., 15-30 minutes) at 37°C to allow for internalization.[13] To stop the reaction, immediately place the tubes on ice and add 2 mL of ice-cold assay buffer.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes at 4°C. Discard the supernatant and repeat the wash.
-
Antibody Staining: Resuspend the cell pellets in 100 µL of cold assay buffer containing the fluorescently labeled anti-C3aR antibody or isotype control. Incubate for 30 minutes on ice in the dark.
-
Final Wash: Wash the cells twice with 2 mL of cold assay buffer to remove unbound antibody.
-
Data Acquisition: Resuspend the final cell pellet in 300-500 µL of assay buffer and acquire data on a flow cytometer. Collect at least 10,000 events per sample.
-
Data Analysis:
-
Gate the cell population of interest based on forward and side scatter.
-
Determine the Median Fluorescence Intensity (MFI) for the C3aR stain in each sample.
-
Subtract the MFI of the isotype control from the MFI of the C3aR-stained samples.
-
Calculate the percentage of remaining surface C3aR for each condition relative to the untreated control (100% surface C3aR).
-
The percentage of internalization is calculated as: 100 - (% Remaining Surface C3aR).
-
References
- 1. A Novel Class of Complement 3a Receptor Agonists and Antagonists Derived from the TLQP-21 Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of C3a activity: internalization of the human C3a receptor and its inhibition by C5a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The C3a receptor antagonist SB 290157 has agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The “C3aR Antagonist” SB290157 is a Partial C5aR2 Agonist [frontiersin.org]
- 8. Structural insights into small-molecule agonist recognition and activation of complement receptor C3aR | The EMBO Journal [link.springer.com]
- 9. The “C3aR Antagonist” SB290157 is a Partial C5aR2 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
SB290157 trifluoroacetate agonist versus antagonist activity explained.
DISCLAIMER: For research use only. Not for use in diagnostic procedures.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting guidance for experiments involving SB290157 trifluoroacetate (B77799). This document addresses the compound's complex pharmacological profile, including its dual agonist and antagonist activities, to ensure accurate experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: Is SB290157 trifluoroacetate a C3a receptor agonist or antagonist?
This compound exhibits a dual pharmacological profile at the C3a receptor (C3aR). Initially identified as a potent and selective C3aR antagonist, subsequent research has demonstrated that it can also function as a full agonist.[1][2][3] This activity is highly dependent on the experimental system, particularly the expression level of C3aR on the cell type being studied.[1][2] In cells with high C3aR expression, SB290157 is more likely to exhibit agonist activity, while in systems with low receptor density, it tends to act as an antagonist.[1][2]
Q2: What is the mechanism of action for SB290157's antagonist activity?
As an antagonist, SB290157 functions as a competitive inhibitor of C3a binding to its receptor.[4][5][6] It blocks C3a-induced downstream signaling events such as intracellular calcium mobilization and receptor internalization.[4][5]
Q3: What is the mechanism of action for SB290157's agonist activity?
In certain cellular contexts, SB290157 can directly activate C3aR, mimicking the effects of the endogenous ligand C3a.[1] This agonist activity has been observed in various assays, including calcium mobilization, β-lactamase reporter assays, and enzyme-release assays in cells overexpressing C3aR.[1]
Q4: Does SB290157 have any off-target effects?
Yes, SB290157 has been shown to exhibit off-target activity, most notably as a partial agonist at the C5a receptor-like 2 (C5L2), also known as GPR77.[3][7][8][9] This interaction is an important consideration when interpreting experimental results, as activation of C5L2 can trigger its own signaling cascades. It does not appear to antagonize the classical C5a receptor (C5aR or CD88) or other tested chemotactic G protein-coupled receptors.[4][6]
Q5: What are the key experimental factors to consider when using SB290157?
Due to its complex pharmacology, it is crucial to carefully consider the following:
-
Cell System: The cell type and its endogenous or transfected C3aR and C5L2 expression levels are critical determinants of whether SB290157 will act as an agonist or antagonist.[1][2]
-
Concentration: The concentration of SB290157 used in an experiment will influence its effects. Higher concentrations are more likely to induce agonist and off-target activities.[3][7]
-
Assay Readout: The specific downstream signaling pathway being measured can influence the observed effect of the compound.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected agonist activity observed when antagonism was expected. | The cell line used may have high endogenous or transfected expression of C3aR. | 1. Characterize the C3aR expression level in your cell line using techniques like qPCR, western blot, or flow cytometry. 2. Consider using a cell line with lower C3aR expression. 3. Perform a full dose-response curve to characterize the compound's activity profile in your specific system. |
| Inconsistent results between different experimental setups. | The dual agonist/antagonist nature of SB290157 can lead to varied responses depending on subtle differences in experimental conditions (e.g., cell density, incubation time). | 1. Standardize all experimental parameters meticulously. 2. Validate the activity of each new batch of SB290157. 3. Use a positive control (e.g., C3a) and a negative control in all experiments. |
| Observed effects cannot be fully explained by C3aR modulation. | The effects may be due to off-target activity at the C5L2 receptor.[3][7][8][9] | 1. Investigate the expression of C5L2 in your experimental system. 2. If C5L2 is present, consider using a C5L2-specific ligand or a C5L2 knockout/knockdown system to dissect the specific contributions of each receptor. |
| Difficulty in reproducing published data. | The original study may have used a different cell line with varying receptor expression levels or different experimental conditions. | 1. Carefully review the methodology of the original publication. 2. Contact the authors of the original study for clarification on their experimental setup. 3. Characterize the pharmacology of SB290157 in your own system before proceeding with further experiments. |
Quantitative Data Summary
The following tables summarize the reported quantitative data for this compound. Note that these values are highly dependent on the specific assay conditions and cell types used.
Table 1: Antagonist Activity of SB290157
| Assay | Cell Line | Species | IC50 | Reference |
| 125I-C3a Radioligand Binding | RBL-2H3 cells expressing human C3aR | Human | 200 nM | [4][5] |
| C3a-induced Ca2+ Mobilization | RBL-2H3 cells expressing human C3aR | Human | 27.7 nM | [4][6] |
| C3a-induced Ca2+ Mobilization | Human neutrophils | Human | 28 nM | [4][5] |
| C3a-induced Ca2+ Mobilization | RBL-2H3 cells expressing mouse C3aR | Mouse | 7 nM | [6] |
| C3a-induced Ca2+ Mobilization | RBL-2H3 cells expressing guinea pig C3aR | Guinea Pig | 12.5 nM | [6] |
| C3a-mediated ATP Release | Guinea pig platelets | Guinea Pig | 30 nM | [6] |
| C3a-induced ERK Signaling | Human Monocyte-Derived Macrophages (HMDMs) | Human | 236 nM | [7] |
Table 2: Agonist Activity of SB290157
| Assay | Cell Line | Species | EC50 | Reference |
| ERK1/2 Phosphorylation | CHO cells expressing human C3aR | Human | 0.46 nM | [7][10] |
| β-arrestin 2 Recruitment (at C5L2) | HEK293 cells | Human | 16.1 µM | [7] |
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol is a general guideline for determining the IC50 value of SB290157 for the C3a receptor.
-
Cell Preparation: Use a cell line expressing the C3a receptor (e.g., RBL-2H3-C3aR). Culture cells to the appropriate density.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 20 mM HEPES, pH 7.4, 125 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.25% BSA).[5]
-
Competition Reaction: In a 96-well plate, add a constant concentration of 125I-labeled C3a (e.g., 100 pM) and varying concentrations of SB290157.[5]
-
Incubation: Add the cell suspension to the wells and incubate at room temperature for 45-60 minutes to allow binding to reach equilibrium.[5]
-
Washing: Rapidly wash the cells with ice-cold assay buffer to remove unbound radioligand.
-
Detection: Lyse the cells and measure the amount of bound radioactivity using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of SB290157. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Calcium Mobilization Assay
This protocol outlines the general steps for measuring changes in intracellular calcium concentration in response to C3a and SB290157.
-
Cell Preparation: Plate cells expressing C3aR in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Antagonist Mode: To measure antagonist activity, pre-incubate the cells with varying concentrations of SB290157 for a specified time (e.g., 15-30 minutes).
-
Stimulation: Add a constant concentration of C3a (typically at its EC80) to the wells.
-
Agonist Mode: To measure agonist activity, add varying concentrations of SB290157 directly to the dye-loaded cells.
-
Detection: Measure the fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Calculate the change in fluorescence intensity and plot it against the log concentration of the compound to determine the IC50 (for antagonist mode) or EC50 (for agonist mode).
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways involved with SB290157's targets.
Caption: C3a Receptor (C3aR) Signaling Pathway.
Caption: C5L2 (GPR77) Signaling Pathway.
References
- 1. The C3a receptor antagonist SB 290157 has agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Is the C3a receptor antagonist SB290157 a useful pharmacological tool? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. SB 290157 [sigmaaldrich.com]
- 7. The “C3aR Antagonist” SB290157 is a Partial C5aR2 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The "C3aR Antagonist" SB290157 is a Partial C5aR2 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | The “C3aR Antagonist” SB290157 is a Partial C5aR2 Agonist [frontiersin.org]
Technical Support Center: Interpreting and Troubleshooting Experiments with SB290157
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering conflicting or unexpected results when using the C3a receptor ligand, SB290157. This document is structured in a question-and-answer format to directly address common issues and provide clear troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of SB290157?
SB290157 is a non-peptide small molecule that was initially developed as a potent and selective competitive antagonist for the complement C3a receptor (C3aR).[1][2] It functions by binding to C3aR and inhibiting the downstream signaling induced by its natural ligand, C3a.[1][2] This antagonistic activity has been demonstrated in various assays, including the blockade of C3a-induced calcium mobilization, receptor internalization, and ATP release in multiple cell types.[1][2]
Q2: Why are there conflicting reports describing SB290157 as both an antagonist and an agonist?
The conflicting reports arise from the compound's dual activity, which is highly dependent on the experimental system, specifically the expression level of C3aR on the cell surface.[3][4][5]
-
As an antagonist: In cells with low to moderate C3aR expression, such as primary human macrophages and guinea pig platelets, SB290157 behaves as a potent antagonist, effectively blocking C3a-mediated signaling.[3][4]
-
As an agonist: In cell lines engineered to overexpress C3aR (e.g., transfected RBL or CHO cells) and in primary cells with naturally high C3aR expression like mast cells, SB290157 can act as a full or partial agonist, mimicking the effects of C3a.[3][4][5] This agonist activity has been observed in calcium mobilization, β-lactamase, and ERK1/2 phosphorylation assays.[3][4]
Q3: Does SB290157 have any off-target effects?
Yes, SB290157 has been shown to have off-target effects, most notably as a partial agonist for the C5a receptor 2 (C5aR2, also known as C5L2).[4][6][7] This interaction is significant as it can lead to immunomodulatory effects independent of C3aR, potentially confounding data interpretation, especially in in vivo studies where higher concentrations of the compound may be used.[4][6] The compound does not appear to interact with the C5a receptor 1 (C5aR1) or several other chemotactic G protein-coupled receptors.[1][2]
Troubleshooting Guide
Issue 1: In my in vitro assay, SB290157 is showing agonist activity instead of the expected antagonist effect.
Possible Cause: The cell line you are using likely expresses high levels of C3aR. In such systems, SB290157 can function as an agonist.[3][4][5] This is a known phenomenon in transfected cell lines or cell types like mast cells that naturally have high receptor density.[4][8]
Troubleshooting Steps:
-
Quantify C3aR Expression: If possible, determine the relative C3aR expression level in your cell model using techniques like flow cytometry or qPCR. Compare this to a cell type where SB290157 is known to act as an antagonist (e.g., primary macrophages).[4]
-
Use Primary Cells with Low Receptor Density: Switch to primary cells known to have lower C3aR expression, such as human monocyte-derived macrophages (HMDMs), where SB290157 has been shown to act as a potent antagonist.[4][9]
-
Perform a Dose-Response Curve: Characterize the full dose-response of SB290157 in your system. In some cases, agonist activity may be observed at different concentration ranges than antagonist activity.
-
Alternative Antagonists: If available, consider using a structurally different C3aR antagonist to confirm your findings.
Issue 2: My in vivo results with SB290157 are difficult to interpret and don't align with my in vitro data.
Possible Cause: The observed in vivo effects may be due to the off-target activity of SB290157 on C5aR2, or its agonist activity on high-expressing C3aR cell populations within the animal.[4][6] High doses used in animal models can result in circulatory concentrations sufficient to activate both C3aR and C5aR2.[4][10] For instance, some reported anti-inflammatory effects of SB290157 in vivo have been linked to neutrophil sequestration, a potential consequence of C5aR2 activation.[4][6]
Troubleshooting Steps:
-
Pharmacokinetic Analysis: If feasible, measure the plasma concentration of SB290157 in your animal model to determine if it reaches levels known to activate C5aR2.[11]
-
Use C3aR Knockout/Knockdown Models: The most definitive way to confirm that the observed effect is C3aR-dependent is to repeat the experiment in C3aR knockout animals or using siRNA-mediated knockdown.[12]
-
Dose Optimization: Carefully titrate the dose of SB290157 to the lowest effective concentration to minimize potential off-target effects.[11]
-
Corroborate with Other Models: Use complementary experimental models to validate your findings, such as adoptive transfer of cells or using neutralizing antibodies for C3a.
Data Presentation
Table 1: Summary of SB290157 Activity in Different Experimental Systems
| Experimental System | C3aR Expression | Observed Activity of SB290157 | IC50 / EC50 | Reference(s) |
| RBL-C3aR (transfected) | High | Agonist / Antagonist | IC50: 200 nM (binding), 27.7 nM (Ca2+ mobilization) | [1][2][3] |
| CHO-C3aR (transfected) | High | Agonist | EC50: 0.46 nM (ERK activation) | [4] |
| U-937 (differentiated) | High | Agonist | - | [3] |
| Human Neutrophils | Moderate | Antagonist | IC50: 28 nM (Ca2+ mobilization) | [1][2] |
| Guinea Pig Platelets | Low | Antagonist | IC50: 30 nM (ATP release) | |
| Human Macrophages (HMDM) | Low | Antagonist | - | [4][9] |
| HEK293-C5aR2 (transfected) | High (C5aR2) | Partial Agonist (Off-target) | - | [4] |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol is used to assess the ability of SB290157 to either stimulate (agonist) or inhibit (antagonist) C3a-induced intracellular calcium flux.
-
Cell Preparation:
-
Culture cells (e.g., RBL-C3aR or primary neutrophils) to the desired confluency.
-
Harvest cells and wash with a suitable buffer (e.g., HBSS with Ca2+ and Mg2+).
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
After incubation, wash the cells to remove excess dye and resuspend in the assay buffer.
-
-
Antagonist Mode:
-
Aliquot cells into a 96-well plate.
-
Pre-incubate the cells with varying concentrations of SB290157 or vehicle control for 15-30 minutes at 37°C.
-
Measure baseline fluorescence using a plate reader equipped for fluorescence measurement.
-
Add a pre-determined concentration of C3a (typically EC80) to stimulate calcium release.
-
Immediately begin recording fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
-
Agonist Mode:
-
Aliquot dye-loaded cells into a 96-well plate.
-
Measure baseline fluorescence.
-
Add varying concentrations of SB290157 directly to the cells.
-
Immediately record fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak - baseline) for each well.
-
For antagonist activity, plot the C3a-induced response against the concentration of SB290157 to determine the IC50.
-
For agonist activity, plot the SB290157-induced response against its concentration to determine the EC50.
-
Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)
This protocol measures the activation of the MAPK/ERK pathway, a common downstream signaling event for C3aR.
-
Cell Culture and Starvation:
-
Plate cells (e.g., CHO-C3aR or HMDMs) and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to the experiment to reduce basal ERK phosphorylation.
-
-
Antagonist Mode:
-
Pre-treat cells with different concentrations of SB290157 or vehicle for 30 minutes.
-
Stimulate the cells with C3a (e.g., 5 nM) for 10 minutes at 37°C.[10]
-
-
Agonist Mode:
-
Stimulate serum-starved cells with varying concentrations of SB290157 for 10 minutes at 37°C.[4]
-
-
Cell Lysis and Protein Quantification:
-
Immediately after stimulation, place the plate on ice and wash cells with ice-cold PBS.
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the lysates and clarify by centrifugation.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (p44/42 MAPK).
-
After washing, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-ERK signal to the total ERK signal for each sample.
-
Plot the normalized signal against the concentration of SB290157 to determine IC50 or EC50 values.
-
Visualizations
Caption: Context-dependent activity of SB290157 on the C3a receptor.
Caption: On-target and off-target activities of SB290157.
Caption: Troubleshooting workflow for interpreting SB290157 results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The C3a receptor antagonist SB 290157 has agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The “C3aR Antagonist” SB290157 is a Partial C5aR2 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. The "C3aR Antagonist" SB290157 is a Partial C5aR2 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Interleukin-33 Amplifies Human Mast Cell Activities Induced by Complement Anaphylatoxins [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | The “C3aR Antagonist” SB290157 is a Partial C5aR2 Agonist [frontiersin.org]
- 11. Is the C3a receptor antagonist SB290157 a useful pharmacological tool? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of C3a/C3aR by SB290157 Attenuates Neuroinflammation via PKC/P38/NLRP3 Signaling Pathway After Intracerebral Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SB290157 and C5aR2 Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the C3aR antagonist SB290157. It specifically addresses the well-documented off-target effects of SB290157 on the C5a receptor 2 (C5aR2), offering strategies to control for these effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary off-target effect of SB290157?
A1: The primary off-target effect of SB290157 is its partial agonist activity at the C5a receptor 2 (C5aR2).[1][2][3][4][5] While originally developed as a selective antagonist for the C3a receptor (C3aR), studies have shown that SB290157 can activate C5aR2, particularly at higher concentrations.[1][2][3][5] This is a critical consideration as C3aR and C5aR2 share some structural homology, which can lead to promiscuous ligand actions.[1][2]
Q2: What is the functional consequence of SB290157 binding to C5aR2?
A2: As a partial agonist, SB290157 binding to C5aR2 initiates downstream signaling events. A key measurable outcome of C5aR2 activation is the recruitment of β-arrestin 2.[1][2][4] This can lead to the modulation of cellular signaling pathways, such as the dampening of C5a-induced ERK signaling in macrophages.[1][3] Therefore, any observed effects of SB290157 could be due to its intended antagonism of C3aR, its off-target agonism of C5aR2, or a combination of both.[1][3]
Q3: At what concentrations does SB290157 exhibit off-target effects on C5aR2?
A3: The off-target agonistic activity of SB290157 on C5aR2 is dose-dependent. In vitro studies have shown that SB290157 induces C5aR2-mediated β-arrestin 2 recruitment with a micromolar potency. For in vivo studies, it is recommended to use a dose of no more than 1 mg/kg (i.p.) to minimize off-target activity at C5aR2.[2] Doses higher than this, particularly in the 10-30 mg/kg range administered intraperitoneally, are likely to result in significant C5aR2 activation.[1]
Q4: Are there alternatives to SB290157 with better selectivity?
A4: Yes, the field is evolving, and new C3aR antagonists with potentially better selectivity profiles are being investigated. For example, JR14a has been suggested to be a more potent C3aR antagonist than SB290157 and may offer a better alternative for in vivo studies.[6] Additionally, peptide-based antagonists, such as FLTChaAR, have been developed and show selectivity for C3aR.[7] Researchers are encouraged to review the latest literature for the most current and appropriate C3aR antagonists for their specific experimental needs.
Troubleshooting Guide
This guide provides experimental strategies to identify and control for the off-target effects of SB290157 on C5aR2.
Problem 1: Unexplained or inconsistent results in experiments using SB290157.
Cause: The observed effects may be due to the off-target activation of C5aR2 by SB290157, confounding the interpretation of C3aR's role.
Solution:
-
Dose-Response Analysis: Perform a dose-response curve for SB290157 in your experimental system. If possible, use a concentration that is effective for C3aR antagonism but below the threshold for significant C5aR2 activation.
-
Use of a C5aR2 Agonist Control: Include a known C5aR2-selective agonist, such as P32, as a positive control in your experiments. This will help to distinguish between C3aR-mediated and C5aR2-mediated effects.
-
Genetic Controls: The most definitive way to control for off-target effects is to use genetic models. If available, perform your experiments in C5aR2 knockout (KO) or knockdown (KD) cells or animals. Any effects of SB290157 that persist in the absence of C5aR2 can be more confidently attributed to its action on C3aR.
-
Alternative Antagonist: As a negative control, use a structurally different C3aR antagonist with a better selectivity profile, such as JR14a, if available for your model system.[6]
Problem 2: Difficulty in determining the optimal concentration of SB290157.
Cause: The therapeutic window for selective C3aR antagonism without C5aR2 agonism is narrow.
Solution:
-
In Vitro Titration: In your cell-based assays, titrate SB290157 across a wide range of concentrations. Measure both the desired C3aR antagonism (e.g., inhibition of C3a-induced signaling) and the off-target C5aR2 agonism (e.g., β-arrestin recruitment or modulation of C5a-induced ERK signaling). Select the lowest concentration of SB290157 that provides maximal C3aR antagonism with minimal C5aR2 activation.
-
In Vivo Dose Consideration: For in vivo experiments, adhere to the recommended dose of no more than 1 mg/kg (i.p.) to minimize C5aR2 engagement.[2] If higher doses are necessary, the potential for off-target effects must be acknowledged and controlled for using genetic or alternative antagonist approaches.
Quantitative Data Summary
The following table summarizes key quantitative data related to the activity of SB290157.
| Parameter | Receptor | Value | Assay/Context | Reference |
| EC50 | C5aR2 | 16.1 µM | β-arrestin 2 recruitment | [2] |
| Recommended In Vivo Dose | C3aR/C5aR2 | ≤ 1 mg/kg (i.p.) | To minimize C5aR2 off-target effects | [2] |
| Ki | C3aR | 210 nM | Radioligand binding | [2] |
Key Experimental Protocols
β-Arrestin 2 Recruitment Assay
This assay is used to directly measure the agonistic activity of SB290157 on C5aR2.
Principle: Upon ligand binding and activation, C5aR2 recruits β-arrestin 2. This interaction can be quantified using various methods, such as Bioluminescence Resonance Energy Transfer (BRET).
Methodology (BRET-based):
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS.
-
Co-transfect cells with plasmids encoding C5aR2 fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin 2 fused to a BRET acceptor (e.g., Venus, a yellow fluorescent protein).
-
-
Assay Preparation:
-
24 hours post-transfection, seed the cells into a 96-well plate.
-
Incubate for another 24 hours.
-
Replace the culture medium with a serum-free medium and incubate for 2 hours.
-
-
Compound Treatment:
-
Add SB290157 at various concentrations to the wells.
-
Include a vehicle control and a positive control (e.g., C5a or a known C5aR2 agonist like P32).
-
-
BRET Measurement:
-
Add the luciferase substrate (e.g., coelenterazine (B1669285) h).
-
Measure the light emission at two wavelengths corresponding to the donor and acceptor using a BRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the log of the SB290157 concentration to generate a dose-response curve and determine the EC50.
-
ERK Phosphorylation Assay
This assay can be used to assess the functional consequence of C5aR2 activation by SB290157, which often leads to the dampening of C5a-induced ERK signaling.
Principle: Activation of C5aR1 by C5a typically leads to the phosphorylation of ERK1/2. Co-activation of C5aR2 by SB290157 can modulate this response.
Methodology (Western Blot-based):
-
Cell Culture and Starvation:
-
Culture cells of interest (e.g., primary macrophages) in appropriate media.
-
Prior to the experiment, serum-starve the cells for at least 4 hours to reduce basal ERK phosphorylation.
-
-
Pre-treatment with SB290157:
-
Pre-incubate the cells with various concentrations of SB290157 or a vehicle control for 30 minutes.
-
-
Stimulation with C5a:
-
Stimulate the cells with a sub-maximal concentration of C5a for a short period (e.g., 5-10 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
-
Compare the p-ERK levels in SB290157-treated cells to the control to determine the effect on C5a-induced ERK phosphorylation.
-
Visualizations
C5a Receptor Signaling Pathways
Caption: Simplified signaling pathways of C5aR1 and C5aR2.
Experimental Workflow for Validating SB290157 Off-Target Effects
Caption: Workflow for controlling SB290157 off-target effects.
Logical Relationship of SB290157's Dual Activity
Caption: Dual antagonistic and agonistic activities of SB290157.
References
- 1. Frontiers | The “C3aR Antagonist” SB290157 is a Partial C5aR2 Agonist [frontiersin.org]
- 2. The “C3aR Antagonist” SB290157 is a Partial C5aR2 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The "C3aR Antagonist" SB290157 is a Partial C5aR2 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. De Novo Peptide Design with C3a Receptor Agonist and Antagonist Activities: Theoretical Predictions and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
SB290157 trifluoroacetate stability and storage conditions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability, storage, and handling of SB290157 trifluoroacetate (B77799). It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for SB290157 trifluoroacetate?
A1: Proper storage of this compound is crucial for maintaining its stability and activity. Recommendations vary for the solid compound and solutions.
Q2: How stable is this compound?
A2: The stability of this compound depends on the storage conditions. As a solid, it is stable for an extended period when stored correctly. In solution, its stability is more limited.
Q3: How should I prepare stock solutions of this compound?
A3: To prepare stock solutions, it is recommended to use fresh, high-purity solvents. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this compound.[1] For in vivo applications, specific formulations are required and should be prepared fresh for immediate use.[2]
Q4: In which solvents is this compound soluble?
A4: this compound exhibits solubility in several organic solvents. The approximate solubilities are detailed in the table below.
Data Presentation: Storage and Stability
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | ≥ 4 years[3] | Recommended for long-term storage. |
| -20°C | 3 years[2] | Stated by another supplier. | |
| -4°C | Short-term[4] | Suitable for brief periods. | |
| Room Temperature | Shipping | Should be desiccated.[5] | |
| Solution in DMSO | -80°C | 1 year[2] | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | 6 months[6] | Stated by another supplier. Store sealed and away from moisture. | |
| -20°C | 1 month[2][6] | Aliquot to avoid repeated freeze-thaw cycles. Store sealed and away from moisture. |
Data Presentation: Solubility
| Solvent | Maximum Concentration |
| DMSO | 100 mM[5] or 100 mg/mL[2] |
| DMF | 25 mg/mL[3] |
| Ethanol | 30 mg/mL[3] |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL[3] |
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound in experimental settings.
Issue 1: Unexpected Agonist Activity Observed
-
Problem: You are using SB290157 as a C3a receptor (C3aR) antagonist, but you observe cellular responses consistent with receptor activation (e.g., calcium mobilization, ERK phosphorylation).
-
Possible Cause: SB290157 has been reported to exhibit agonist activity in various cell systems, particularly in cells with high levels of C3aR expression.[7] It can also act as a partial agonist at the C5aR2 receptor at higher concentrations.[7][8]
-
Solution:
-
Characterize the compound's activity in your specific cell system: Before proceeding with your main experiments, perform a dose-response curve to determine if SB290157 acts as an agonist or antagonist in your cells.
-
Use the lowest effective concentration: Titrate the concentration of SB290157 to find the lowest dose that effectively antagonizes the C3a-mediated response without causing significant agonist effects.
-
Consider the C3aR expression levels: Be aware that the agonist versus antagonist effect can be dependent on the density of C3aR on the cell surface.[6]
-
Control for off-target effects: If possible, use a structurally unrelated C3aR antagonist as a control to confirm that the observed effects are specific to C3aR modulation. Given the known off-target effects, relying solely on SB290157 can be problematic.[9]
-
Issue 2: Inconsistent or Non-Reproducible Results
-
Problem: You are experiencing high variability in your experimental results between different assays or on different days.
-
Possible Causes:
-
Degradation of SB290157 solution: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation.
-
Precipitation of the compound: The compound may precipitate out of solution, especially in aqueous buffers, leading to a lower effective concentration.
-
Variability in cell culture: Differences in cell passage number, confluency, or health can affect their response to treatment.
-
-
Solutions:
-
Proper handling of stock solutions: Aliquot your DMSO stock solution into single-use vials and store them at -80°C for long-term stability.[2] Avoid repeated freeze-thaw cycles.
-
Ensure solubility in working solutions: When diluting the DMSO stock into aqueous buffers, ensure that the final concentration of DMSO is compatible with your assay and that the compound remains in solution. It is advisable to prepare working solutions fresh for each experiment.
-
Standardize cell culture conditions: Use cells within a consistent passage number range and ensure they are healthy and at a consistent confluency at the time of the experiment.
-
Issue 3: No Effect of SB290157 as an Antagonist
-
Problem: SB290157 does not inhibit the C3a-induced response in your assay.
-
Possible Causes:
-
Sub-optimal concentration: The concentration of SB290157 may be too low to effectively compete with the C3a ligand.
-
Incorrect experimental conditions: The pre-incubation time with the antagonist may be too short.
-
Compound inactivity: The compound may have degraded due to improper storage.
-
-
Solutions:
-
Optimize antagonist concentration: Perform a dose-response experiment to determine the IC50 of SB290157 in your specific assay.
-
Optimize pre-incubation time: Ensure that the cells are pre-incubated with SB290157 for a sufficient amount of time before adding the C3a agonist. A pre-incubation time of 30-60 minutes is often used.
-
Verify compound activity: If possible, test the activity of your SB290157 stock in a validated assay system to confirm its potency.
-
Experimental Protocols
Calcium Mobilization Assay for C3aR Antagonism
This protocol provides a method to assess the antagonist activity of SB290157 on the C3a receptor by measuring changes in intracellular calcium levels.
-
Cell Preparation:
-
Culture cells expressing C3aR (e.g., CHO-K1 cells recombinantly expressing C3aR, or a cell line endogenously expressing the receptor) in appropriate medium in a 37°C, 5% CO2 incubator.[10]
-
The day before the assay, seed the cells into a 96-well black-walled, clear-bottom plate to allow for the formation of a monolayer overnight.[10]
-
-
Dye Loading:
-
Prepare a 2X Fluo-4 AM loading solution (e.g., 4 µM final concentration) with Pluronic F-127 (e.g., 0.04% final concentration) in a suitable buffer like HBSS with 20 mM HEPES.[10]
-
Remove the culture medium from the wells and add 100 µL of the Fluo-4 AM loading solution to each well.[10]
-
Incubate the plate at 37°C for 1 hour in the dark.[10]
-
Wash the cells twice with 100 µL of buffer to remove excess dye.[10]
-
Add 100 µL of buffer to each well and incubate at room temperature for 15-30 minutes to allow for complete de-esterification of the dye.[10]
-
-
Calcium Mobilization Assay:
-
Prepare serial dilutions of SB290157 in the assay buffer.
-
Pre-incubate the cells with the different concentrations of SB290157 for a designated time (e.g., 30-60 minutes) at 37°C.
-
Prepare a solution of the C3a agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add the C3a agonist to the wells and immediately begin kinetic reading of fluorescence intensity for at least 60-120 seconds to capture the peak response.[10]
-
-
Data Analysis:
Visualizations
Caption: C3a Receptor Signaling Pathway.
Caption: Troubleshooting Workflow for SB290157 Experiments.
References
- 1. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SB290157 (Trifluoroacetate) (CTI-001) - Creative Biolabs [creative-biolabs.com]
- 5. rndsystems.com [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | The “C3aR Antagonist” SB290157 is a Partial C5aR2 Agonist [frontiersin.org]
- 8. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 9. Is the C3a receptor antagonist SB290157 a useful pharmacological tool? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Optimizing SB290157 Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of SB290157 in in vitro experiments. Addressing common challenges and frequently asked questions, this resource aims to ensure the accurate application and interpretation of results when using this C3a receptor modulator.
Frequently Asked Questions (FAQs)
Q1: What is SB290157 and what is its primary mechanism of action?
SB290157, or N2-[(2,2-diphenylethoxy)acetyl]-L-arginine, is a non-peptide small molecule that was initially identified as a selective and competitive antagonist of the C3a receptor (C3aR).[1][2] It functions by binding to C3aR and inhibiting the downstream signaling typically induced by its endogenous ligand, the anaphylatoxin C3a.[3] However, it is crucial to note that subsequent studies have revealed a more complex pharmacological profile.
Q2: Why are there conflicting reports about SB290157 acting as both an antagonist and an agonist?
The dual activity of SB290157 is a critical consideration for experimental design. Evidence suggests that its function is context-dependent, varying with the expression level of C3aR on the cell type being studied.[4] In cells with low C3aR expression, SB290157 typically behaves as an antagonist.[4] Conversely, in cell lines that overexpress C3aR or have high receptor density, it can act as a full or partial agonist, mimicking the effects of C3a.[4][5]
Q3: What are the known off-target effects of SB290157?
Beyond its activity at C3aR, SB290157 has been shown to exert partial agonist activity at the C5a receptor 2 (C5aR2, also known as C5L2).[2][6] This off-target effect is particularly relevant at higher concentrations of the compound.[6] Researchers should be cautious when interpreting data, as some observed effects may be attributable to C5aR2 activation rather than C3aR modulation.[2][6]
Q4: What is a typical starting concentration range for SB290157 in in vitro experiments?
The optimal concentration of SB290157 is highly dependent on the specific cell type, the C3aR expression level, and the experimental endpoint. Based on published data, a broad range from low nanomolar to micromolar concentrations has been used. For antagonism of C3a-induced effects, IC50 values are often in the 27-30 nM range for calcium mobilization assays.[3] However, functional studies in cell culture have employed concentrations up to 10 µM.[3][7] It is strongly recommended to perform a dose-response curve for each new cell line and experimental setup.
Q5: How should I prepare a stock solution of SB290157?
SB290157 trifluoroacetate (B77799) is soluble in DMSO, with stock solutions typically prepared at a concentration of 100 mM. It is advisable to use fresh, high-quality DMSO, as moisture can reduce solubility.[3] For cell-based assays, further dilutions should be made in the appropriate cell culture medium.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No effect of SB290157 as an antagonist. | 1. C3aR is not expressed or is at very low levels in the cell line. 2. The concentration of SB290157 is too low. 3. The C3a concentration is too high, outcompeting the antagonist. | 1. Verify C3aR expression using qPCR, western blot, or flow cytometry. 2. Perform a dose-response experiment with a wider range of SB290157 concentrations. 3. Optimize the C3a concentration to be within the sensitive range of the receptor. |
| SB290157 shows agonist activity instead of antagonist activity. | 1. The cell line has a high density of C3aR, leading to agonist effects.[4] 2. The experimental readout is sensitive to partial agonism. | 1. Consider using a cell line with lower or endogenous C3aR expression. 2. Characterize the agonist activity with a full dose-response curve. If agonism is observed, this must be considered in the interpretation of results. |
| Inconsistent results between experiments. | 1. Variability in cell passage number, leading to changes in C3aR expression. 2. Degradation of SB290157 stock solution. 3. Off-target effects at C5aR2 are influencing the outcome.[2][6] | 1. Use cells within a consistent and low passage number range. 2. Prepare fresh stock solutions of SB290157 and store them appropriately. 3. Investigate the expression of C5aR2 in your cell model. If present, consider using additional controls or a more specific C3aR antagonist if available. |
| High background signal or cellular toxicity. | 1. The concentration of SB290157 is too high. 2. The DMSO concentration in the final culture medium is too high. | 1. Perform a toxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration of SB290157 for your specific cells. 2. Ensure the final DMSO concentration is below a non-toxic level (typically ≤ 0.1%). |
Quantitative Data Summary
Table 1: In Vitro Efficacy of SB290157 as a C3aR Antagonist
| Assay | Cell Type | Measurement | IC50 |
| Calcium Mobilization | RBL-C3aR cells | C3a-induced Ca2+ mobilization | 27.7 nM[3] |
| Calcium Mobilization | Human Neutrophils | C3a-induced Ca2+ mobilization | 28 nM[3] |
| Radioligand Binding | RBL-C3aR cells | 125I-C3a binding | 200 nM[3] |
Table 2: Reported In Vitro Agonist and Off-Target Activity of SB290157
| Assay | Cell Type | Measurement | Activity | EC50 / Effect |
| ERK Signaling | CHO-C3aR cells | ERK phosphorylation | Agonist | 0.46 nM[8] |
| β-arrestin Recruitment | HEK293 cells (transfected with C5aR2) | BRET signal | Partial Agonist | Observed at higher concentrations[7] |
| ERK Signaling | Human Monocyte-Derived Macrophages | C5a-induced ERK signaling | Dampened | Significant at higher doses[2] |
Experimental Protocols
Protocol 1: Determination of SB290157 Antagonist Activity using a Calcium Mobilization Assay
-
Cell Preparation:
-
Culture rat basophilic leukemia (RBL) cells stably expressing the human C3aR (RBL-C3aR) in appropriate media.
-
Harvest cells and load with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Resuspend the cells in a buffered salt solution.
-
-
Assay Procedure:
-
Aliquot the cell suspension into a 96-well plate.
-
Prepare a serial dilution of SB290157.
-
Pre-incubate the cells with varying concentrations of SB290157 or vehicle control for 15-30 minutes at room temperature.
-
Measure the baseline fluorescence.
-
Add a pre-determined concentration of C3a (e.g., EC80) to stimulate calcium mobilization.
-
Record the fluorescence signal over time using a fluorometric plate reader.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity upon C3a stimulation.
-
Plot the percentage inhibition of the C3a response against the concentration of SB290157.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: Assessment of SB290157 Agonist Activity via ERK Phosphorylation Assay
-
Cell Culture and Starvation:
-
Plate cells (e.g., CHO-C3aR or primary macrophages) in a suitable format (e.g., 24-well plate).
-
Once the cells reach the desired confluency, serum-starve them overnight to reduce basal signaling.
-
-
Stimulation:
-
Prepare a range of SB290157 concentrations.
-
Stimulate the serum-starved cells with different concentrations of SB290157 for a short period (e.g., 5-15 minutes). Include a positive control (C3a) and a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK.
-
Normalize the p-ERK signal to the total ERK signal for each sample.
-
Plot the normalized p-ERK levels against the concentration of SB290157 to determine the EC50 for agonist activity.
-
Visualizations
Caption: Dual activity of SB290157 as a C3aR antagonist or agonist.
Caption: Recommended experimental workflow for using SB290157.
Caption: Simplified C3aR signaling pathway and the point of SB290157 intervention.
References
- 1. SB 290157 - Creative Biolabs [creative-biolabs.com]
- 2. Frontiers | The “C3aR Antagonist” SB290157 is a Partial C5aR2 Agonist [frontiersin.org]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The C3a receptor antagonist SB 290157 has agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The "C3aR Antagonist" SB290157 is a Partial C5aR2 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The “C3aR Antagonist” SB290157 is a Partial C5aR2 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Troubleshooting SB290157 solubility issues.
Technical Support Center: SB290157
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with SB290157.
Frequently Asked Questions (FAQs)
Q1: What is SB290157 and what is its primary mechanism of action?
SB290157 is a non-peptide molecule that acts as a selective and competitive antagonist for the C3a receptor (C3aR).[1][2] The C3a receptor is a G protein-coupled receptor that, when activated by the anaphylatoxin C3a, triggers inflammatory responses.[3] SB290157 works by blocking the binding of C3a to this receptor, thereby inhibiting downstream signaling events like calcium mobilization and ATP release.[3] This inhibitory action gives it anti-inflammatory properties in various animal models.[3]
Q2: I've read conflicting reports about SB290157 acting as an agonist. Is this true?
Yes, this is a critical consideration. While initially identified as a C3aR antagonist, subsequent studies have shown that SB290157 can exhibit agonist activity. This behavior appears to be context-dependent, with SB290157 acting as an antagonist in cells with low C3aR expression and as a partial or full agonist in cell lines with high receptor density.[4][5] Furthermore, research has identified that SB290157 can also act as a partial agonist at the C5aR2 receptor, another complement receptor, which could lead to off-target effects.[6][7][8] Researchers should interpret results using SB290157 with caution, considering these potential dual activities.[5][7]
Q3: What is the recommended solvent for preparing stock solutions of SB290157?
The most highly recommended solvent for SB290157 is Dimethyl Sulfoxide (DMSO).[2] It is readily soluble to high concentrations in DMSO.[2] Ethanol is also a viable solvent.[2][9] The compound is generally considered insoluble in water.[2]
Q4: I observed a precipitate forming when I diluted my SB290157 DMSO stock into an aqueous buffer. Why is this happening?
This is a common issue for compounds that are poorly soluble in water.[10][11] SB290157 is hydrophobic, and while it dissolves well in a strong organic solvent like DMSO, its solubility dramatically decreases when the solution is diluted into an aqueous medium like PBS or cell culture media.[10] This change in solvent polarity causes the compound to "crash out" or precipitate.[10] To avoid this, it is crucial to use a careful dilution strategy and ensure the final concentration of the compound does not exceed its solubility limit in the final aqueous/organic mixture.[11][12]
Solubility Data Summary
The following table summarizes the reported solubility of SB290157 in various solvents.
| Solvent | Concentration | Notes | Source(s) |
| DMSO | ≥ 100 mM (or 52.65 mg/mL) | Fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility. | [2] |
| DMSO | 20 mg/mL | - | [3] |
| DMSO | 5 mg/mL | - | |
| Ethanol | 100 mg/mL | May require sonication to fully dissolve. | [9] |
| Ethanol | 30 mg/mL | - | [3] |
| DMF | 25 mg/mL | - | [3] |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | Demonstrates significantly lower solubility in aqueous mixtures. | [3] |
| Water | Insoluble | - | [2] |
Troubleshooting Guide
Issue 1: The SB290157 powder is not fully dissolving in the organic solvent (e.g., DMSO).
-
Verify Solvent Quality: Ensure you are using high-purity, anhydrous DMSO. Moisture absorbed by DMSO can significantly reduce the solubility of compounds.[2][9]
-
Vortex Thoroughly: Mix the solution by vortexing for several minutes.
-
Apply Gentle Heat: Warm the solution gently in a water bath set to 37°C. Be cautious, as excessive heat can degrade the compound.[10][12]
-
Use Sonication: Brief sonication in a water bath sonicator for 5-15 minutes can help break up compound aggregates and facilitate dissolution.[9][10]
Issue 2: A precipitate forms immediately after diluting the DMSO stock solution into my aqueous experimental medium.
-
Lower the Final Concentration: The most straightforward solution is often to reduce the final working concentration of SB290157 in your experiment, as you may be exceeding its solubility limit.[11]
-
Use an Intermediate Dilution Step: Instead of a single large dilution, perform a serial dilution. First, create an intermediate dilution of your stock in pure DMSO. Then, slowly add this intermediate stock to your final aqueous buffer while mixing vigorously.[10][11]
-
Reverse the Order of Addition: Always add the small volume of the DMSO stock solution to the larger volume of the aqueous buffer, never the other way around. This helps prevent localized high concentrations of the compound from precipitating.[10]
-
Ensure Rapid Mixing: Immediately after adding the DMSO stock to the aqueous buffer, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion.[10]
Issue 3: I suspect inconsistent experimental results are due to solubility problems.
-
Standardize Preparation: Follow a consistent, documented protocol for preparing your SB290157 solutions for every experiment to ensure reproducibility.[11]
-
Prepare Fresh Solutions: Prepare the final aqueous working solutions fresh immediately before each experiment. Avoid storing dilute aqueous solutions, as the compound can precipitate out over time.[11]
-
Visual Inspection: Always visually inspect your final working solution under light for any signs of fine precipitate or cloudiness before adding it to your cells or animal model.[11]
Experimental Protocols
Protocol 1: Preparation of a 100 mM SB290157 Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh a precise amount of SB290157 trifluoroacetate (B77799) salt (MW: 526.51 g/mol ) in a sterile microcentrifuge tube. For example, weigh 5.27 mg.
-
Calculate Solvent Volume: Based on the desired concentration and the weighed mass, calculate the required volume of DMSO.
-
Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * (1 / Concentration (mol/L)) * 1,000,000
-
Example: (5.27 mg / 526.51 g/mol ) * (1 / 0.1 mol/L) * 1,000,000 = 100 µL
-
-
Dissolution: Add the calculated volume of fresh, anhydrous DMSO to the tube containing the SB290157 powder.[2][9]
-
Mixing: Vortex the solution for 2-3 minutes until the powder is completely dissolved. If needed, place the tube in a water bath sonicator for 5-10 minutes.[10]
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
Protocol 2: Serial Dilution into Aqueous Buffer to Avoid Precipitation
This protocol describes the preparation of a 10 µM final working solution in cell culture medium from a 100 mM DMSO stock, ensuring the final DMSO concentration is 0.1%.
-
Prepare Intermediate Dilution (in DMSO): First, prepare a 10 mM intermediate stock by diluting your 100 mM DMSO stock 1:10 in pure DMSO. To do this, add 2 µL of the 100 mM stock to 18 µL of pure DMSO.
-
Prepare Final Aqueous Solution: Pre-warm your aqueous buffer (e.g., cell culture medium) to 37°C.
-
Final Dilution: Add the intermediate DMSO stock to the aqueous buffer at a 1:1000 ratio. For example, to make 1 mL of the final solution, add 1 µL of the 10 mM intermediate stock to 999 µL of the pre-warmed medium.
-
Rapid Mixing: Immediately after adding the DMSO solution, vortex the final aqueous solution gently or pipette up and down several times to ensure rapid and complete mixing.[10]
-
Use Immediately: Use the final working solution without delay to prevent the compound from precipitating over time.
Visualizations
Caption: Mechanism of action for SB290157 at the C3a receptor and its off-target effect.
Caption: Logical workflow for troubleshooting SB290157 solubility issues.
References
- 1. SB 290157 - Creative Biolabs [creative-biolabs.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Is the C3a receptor antagonist SB290157 a useful pharmacological tool? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The "C3aR Antagonist" SB290157 is a Partial C5aR2 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The “C3aR Antagonist” SB290157 is a Partial C5aR2 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The “C3aR Antagonist” SB290157 is a Partial C5aR2 Agonist [frontiersin.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Unexpected Agonist Effects of SB290157
This guide is intended for researchers, scientists, and drug development professionals who are observing unexpected agonist activity with SB290157, a compound widely described as a C3a receptor antagonist. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources to help you understand and address this phenomenon in your assays.
Frequently Asked Questions (FAQs)
Q1: I am using SB290157 as a C3a receptor antagonist, but I'm seeing an agonist effect. Why is this happening?
A1: This is a documented phenomenon for SB290157. While initially reported as a competitive C3a receptor (C3aR) antagonist, subsequent studies have revealed a more complex pharmacological profile.[1][2][3] The agonist activity you are observing can be attributed to several factors:
-
Direct Agonism at the C3a Receptor: In certain experimental systems, particularly in cell lines with high levels of C3aR expression, SB290157 has been shown to act as a potent full or partial agonist.[4][5][6]
-
Off-Target Effects: SB290157 is not entirely selective for C3aR. It has been identified as a partial agonist at the C5a receptor-like 2 (C5aR2, also known as C5L2), another receptor for complement-derived peptides.[1][7][8] If your experimental system expresses C5aR2, this could be the source of the observed agonism.
-
Biased Agonism: SB290157 can function as a biased agonist, meaning it preferentially activates certain downstream signaling pathways over others. For instance, it has been shown to be a potent activator of β-arrestin recruitment, which can lead to receptor internalization.[4][9] This strong β-arrestin signaling can be misinterpreted as a simple agonist effect, while its "antagonism" of other pathways (like calcium mobilization) might be a consequence of this internalization.[9]
-
Assay-Specific and Cell-Type-Specific Effects: The functional outcome of SB290157 binding to C3aR is highly context-dependent. It has been observed to act as an antagonist in primary human macrophages while behaving as a potent agonist in transfected cell lines that overexpress the receptor.[1][5][7]
Troubleshooting Guide
My Assay Shows Agonist Activity with SB290157. What Should I Do?
If you are observing an unexpected agonist effect with SB290157, the following troubleshooting steps and experimental considerations can help you dissect the underlying pharmacological mechanism.
Could it be an issue with my experimental setup?
First, it's crucial to rule out any experimental artifacts.
-
Compound Purity and Integrity: Verify the purity of your SB290157 stock using analytical methods like HPLC-MS. Impurities could be responsible for the observed agonist activity.
-
Assay Controls: Ensure you have included all the necessary controls in your experiment:
-
Vehicle Control: To establish the baseline response.
-
Positive Control: A known C3aR agonist (e.g., C3a peptide) to confirm that your assay is working as expected.
-
Negative Control Cell Line: A parental cell line that does not express the target receptor (C3aR). If you still observe an agonist effect in this cell line, it strongly suggests an off-target effect.[10]
-
How do I investigate the pharmacological nature of the agonist effect?
The following experiments can help you characterize the activity of SB290157 in your specific system.
-
Dose-Response Curve: Generate a full dose-response curve for SB290157. This will allow you to determine its potency (EC50) and efficacy (Emax) as an agonist in your assay. Compare this to the dose-response of a known full agonist like C3a.
-
Competition Assay: To test for partial agonism, perform a competition assay. In the presence of a fixed concentration of SB290157, the dose-response curve of a full agonist (like C3a) should shift to the right, and the maximal response may be reduced.[10]
Pharmacological Profile of SB290157 in Different Systems
| Compound | Receptor | Cell Type | Assay Type | Observed Effect | Potency (EC50/IC50) | Reference |
| SB290157 | Human C3aR | CHO-C3aR cells | ERK Phosphorylation | Agonist | 0.46 nM (EC50) | [4] |
| SB290157 | Human C3aR | Human Macrophages | C3a-induced ERK Signaling | Antagonist | - | [1][7] |
| SB290157 | Human C5aR2 | Transfected Cells | β-arrestin Recruitment | Partial Agonist | - | [1][2][7] |
| SB290157 | Human C3aR | RBL cells | Calcium Mobilization | Agonist | - | [6] |
This table summarizes data from multiple studies and highlights the context-dependent nature of SB290157's activity.
Experimental Protocols
Protocol 1: Assessing Agonist-Induced ERK1/2 Phosphorylation
This protocol is designed to measure the ability of SB290157 to induce a downstream signaling event, the phosphorylation of ERK1/2.
-
Cell Culture: Plate CHO cells stably expressing human C3aR (CHO-C3aR) in a 96-well plate and grow to 80-90% confluency.
-
Serum Starvation: The day before the assay, replace the growth medium with a serum-free medium to reduce basal signaling.
-
Compound Preparation: Prepare a serial dilution of SB290157 and a known C3aR agonist (e.g., human C3a) in a serum-free medium. Include a vehicle control.
-
Cell Stimulation: Add the prepared compounds to the cells and incubate for a predetermined time (e.g., 5-10 minutes) at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells with a lysis buffer containing protease and phosphatase inhibitors.
-
Detection: Use a phospho-ERK1/2 specific ELISA kit or Western blotting to quantify the levels of phosphorylated ERK1/2.
-
Data Analysis: Plot the response against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
Protocol 2: β-Arrestin Recruitment Assay
This assay can be used to investigate the biased agonism of SB290157.
-
Cell Line: Use a cell line engineered to express C3aR fused to a component of a reporter system (e.g., β-galactosidase enzyme fragment) and β-arrestin fused to the complementary component.
-
Cell Plating: Plate the cells in a 96-well plate and incubate overnight.
-
Compound Addition: Add serial dilutions of SB290157, a known C3aR agonist, and a vehicle control to the cells.
-
Incubation: Incubate for a sufficient time (e.g., 60-90 minutes) to allow for receptor-β-arrestin interaction.
-
Detection: Add the detection substrate and measure the chemiluminescent or fluorescent signal according to the manufacturer's instructions.
-
Data Analysis: Analyze the data as described for the ERK phosphorylation assay.
Visualizing the Concepts
Diagram 1: Simplified C3aR Signaling and the Dual Role of SB290157
Caption: C3aR signaling and the dual agonist/antagonist role of SB290157.
Diagram 2: Troubleshooting Workflow for Unexpected Agonist Effects
Caption: A logical workflow for troubleshooting unexpected agonist effects of SB290157.
References
- 1. The “C3aR Antagonist” SB290157 is a Partial C5aR2 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. SB 290157 - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The C3a receptor antagonist SB 290157 has agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The "C3aR Antagonist" SB290157 is a Partial C5aR2 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Functional profiling of the G protein-coupled receptor C3aR1 reveals ligand-mediated biased agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Navigating the Complexities of SB290157 Trifluoroacetate: A Technical Support Guide
Introduction: SB290157 trifluoroacetate (B77799) is a widely utilized small molecule compound intended to be a selective antagonist for the complement C3a receptor (C3aR). Its application in research has been pivotal in exploring the role of the C3a/C3aR signaling axis in a multitude of inflammatory and neurological disease models. However, its pharmacological profile is more complex than that of a simple antagonist, with effects that are highly dependent on the experimental context, particularly the cell type and receptor expression levels. This guide provides researchers, scientists, and drug development professionals with essential troubleshooting information, frequently asked questions, and detailed experimental protocols to ensure accurate data interpretation and experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for SB290157?
A1: SB290157 is designed as a competitive antagonist of the C3a receptor (C3aR).[1][2][3] It functions by binding to C3aR and blocking the downstream signaling induced by its natural ligand, C3a.[2] However, its activity is highly context-dependent.
Q2: I'm seeing an agonistic effect instead of an antagonistic effect. Is this expected?
A2: Yes, this is a well-documented phenomenon. SB290157 can act as a full C3aR agonist in cell systems that have high levels of C3aR expression, such as transfected cell lines (e.g., CHO-C3aR, HEK293).[4][5][6][7][8] In contrast, it typically behaves as an antagonist in primary cells like human monocyte-derived macrophages (HMDMs), which express C3aR at lower, more physiological levels.[4][5][7] The agonistic activity is thought to be dependent on cellular receptor density.[4]
Q3: Are there any known off-target effects for SB290157?
A3: Yes. A significant off-target effect is its partial agonism on the C5a receptor 2 (C5aR2 or C5L2).[4][5][9] This is critical because any observed biological effect could potentially be due to the activation of C5aR2 rather than the modulation of C3aR, complicating data interpretation.[4][5] Additionally, in vivo studies have reported off-target effects like transient neutropenia and hypertension.[4][6][10]
Q4: In which cell types has SB290157 been reported to have an antagonistic effect?
A4: SB290157 has demonstrated antagonistic activity in several primary cell types, including:
-
Human Monocyte-Derived Macrophages (HMDMs): It effectively inhibits C3a-induced ERK1/2 phosphorylation.[4][11]
-
Microglia: It has been shown to reduce inflammatory microglia activation and attenuate phagocytosis.[12][13][14][15]
-
Human Neutrophils: It blocks C3a-induced calcium mobilization.[2][16]
-
Alveolar Macrophages: It can blunt trained immunity responses.[17]
-
Tubular Epithelial Cells: It has been used to mitigate profibrotic phenotypes.[18]
Q5: What is a typical working concentration for in vitro experiments?
A5: In vitro concentrations often range from the low nanomolar to the micromolar level. For antagonism of C3a-induced calcium mobilization, IC50 values are around 28 nM.[2] However, doses up to 10 µM are commonly used.[4] It is crucial to perform a dose-response curve for your specific cell type and assay to determine the optimal concentration.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpected Agonistic Activity | The cell line used (e.g., CHO, HEK293) overexpresses C3aR, causing SB290157 to act as an agonist. | 1. Switch to a primary cell model (e.g., HMDMs, BMDMs, primary microglia) with physiological receptor levels.[4][5] 2. If using a transfected line is necessary, thoroughly characterize the response and consider that observed effects may be due to agonism. 3. Use a lower concentration range in your dose-response experiments. |
| Inconsistent or No Effect | 1. Off-target effects: The observed phenotype may be due to SB290157's partial agonism on C5aR2.[4][9] 2. Incorrect Concentration: The concentration may be too low for antagonism or high enough to induce off-target effects or desensitization. 3. Cell Health: Poor cell viability can lead to unreliable results. | 1. Use a C5aR2-specific agonist (e.g., P32) as a control to determine if the phenotype can be replicated.[4] 2. Perform a careful dose-response analysis for both C3a-induced signaling and SB290157 inhibition. 3. Confirm cell viability with a standard assay (e.g., Trypan Blue, MTT). 4. Validate results using a complementary approach, such as C3aR siRNA or cells from C3aR knockout animals.[13][14] |
| High Background Signal in Assays | The compound may have intrinsic properties (e.g., fluorescence) that interfere with the assay readout. | Run a "compound only" control (without cells or stimulus) to measure any background signal and subtract it from your experimental values. |
| In Vivo Study Shows Unexpected Side Effects | High doses of SB290157 can lead to off-target effects such as neutropenia or hypertension, confounding the interpretation of results related to C3aR antagonism.[4][10] | 1. Perform in vivo dose-response studies starting with lower doses (e.g., 0.1 - 1.0 mg/kg) and measure plasma pharmacokinetics if possible.[9] 2. Monitor for known side effects (e.g., complete blood count for neutropenia). 3. Whenever possible, confirm findings in C3aR knockout animal models to validate that the effect is on-target. |
Quantitative Data Summary
The pharmacological activity of SB290157 varies significantly across different experimental systems. The following tables summarize key quantitative data reported in the literature.
Table 1: Antagonistic Activity (IC50 Values)
| Cell Type / Assay | Species | IC50 Value | Reference |
| RBL-C3aR Cells (Calcium Mobilization) | Human | 27.7 nM | [2][6] |
| Human Neutrophils (Calcium Mobilization) | Human | 28 nM | [2][19] |
| RBL-C3aR Cells (125I-C3a Binding) | Human | 200 nM | [2][3] |
| Guinea Pig Platelets (ATP Release) | Guinea Pig | 30 nM | [19] |
Table 2: Agonistic Activity (EC50 Values)
| Cell Type / Assay | Species | EC50 Value | Reference |
| CHO-C3aR Cells (ERK Phosphorylation) | Human | 0.46 nM | [6] |
Visualizing Experimental Logic and Pathways
Signaling Pathways
The following diagram illustrates the intended antagonistic action of SB290157 on the C3aR pathway and its potential off-target agonistic effect on C5aR2, which can modulate C5a-driven signaling.
Caption: Dual role of SB290157: C3aR antagonist and C5aR2 partial agonist.
Experimental Workflow
This diagram outlines a recommended workflow for validating the effects of SB290157, incorporating crucial controls to account for its complex pharmacology.
Caption: Recommended workflow for experiments using SB290157.
Detailed Experimental Protocols
Protocol 1: Assessing SB290157 Antagonism on C3a-Induced ERK Phosphorylation in Macrophages
This protocol is adapted from studies on human monocyte-derived macrophages (HMDMs).[4]
-
Cell Preparation:
-
Isolate human peripheral blood mononuclear cells (PBMCs) by density gradient centrifugation.
-
Culture PBMCs for 7-10 days in RPMI-1640 medium supplemented with 10% FBS and M-CSF to differentiate into macrophages (HMDMs).
-
Two days before the experiment, replace the medium with serum-free medium.
-
-
SB290157 Pre-treatment:
-
Seed HMDMs into 24-well plates at a density of 50,000 cells/well.
-
Prepare various concentrations of SB290157 trifluoroacetate in serum-free medium. A typical dose range is 10 nM to 10 µM.
-
Pre-treat the serum-starved HMDMs with the different doses of SB290157 (or vehicle control - DMSO) for 30 minutes at 37°C.
-
-
C3a Stimulation:
-
Prepare human C3a in serum-free medium. A final concentration of 5 nM is often effective.[4]
-
Add the C3a solution to the wells (except for the unstimulated and SB290157-only controls) and incubate for 10 minutes at 37°C.
-
-
Cell Lysis and Western Blotting:
-
Immediately after stimulation, aspirate the medium and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify total protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-ERK1/2 and total ERK1/2.
-
Use an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phospho-ERK signal to the total ERK signal for each sample.
-
Plot the normalized p-ERK levels against the concentration of SB290157 to determine the IC50.
-
Protocol 2: Testing for SB290157 Agonist Activity in Transfected Cells
This protocol is based on experiments using CHO cells stably expressing human C3aR.[4]
-
Cell Culture:
-
Culture CHO-C3aR cells in DMEM supplemented with 10% FBS and a selection antibiotic (e.g., G418).
-
Seed cells into 24-well plates and grow to 80-90% confluency.
-
Serum-starve the cells overnight before the experiment.
-
-
SB290157 Stimulation:
-
Prepare a dilution series of SB290157 in serum-free medium. A typical concentration range to test for agonism is 0.01 nM to 1 µM. Include human C3a as a positive control.
-
Stimulate the serum-starved CHO-C3aR cells with the ligands for 10 minutes at 37°C.
-
-
Lysis and Analysis:
-
Proceed with cell lysis, western blotting, and data analysis for phospho-ERK and total ERK as described in Protocol 1.
-
-
Data Analysis:
-
Plot the normalized p-ERK levels against the concentration of SB290157 to determine if it induces a response and to calculate its EC50. Compare the maximal effect to that of C3a.
-
References
- 1. SB 290157 - Creative Biolabs [creative-biolabs.com]
- 2. selleckchem.com [selleckchem.com]
- 3. abmole.com [abmole.com]
- 4. The “C3aR Antagonist” SB290157 is a Partial C5aR2 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The "C3aR Antagonist" SB290157 is a Partial C5aR2 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The C3a receptor antagonist SB 290157 has agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Is the C3a receptor antagonist SB290157 a useful pharmacological tool? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. Intracortical Administration of the Complement C3 Receptor Antagonist Trifluoroacetate Modulates Microglia Reaction after Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scilit.com [scilit.com]
- 14. Microglia exacerbate white matter injury via complement C3/C3aR pathway after hypoperfusion [thno.org]
- 15. researchgate.net [researchgate.net]
- 16. C3aR plays both sides in regulating resistance to bacterial infections | PLOS Pathogens [journals.plos.org]
- 17. The C3-C3aR axis modulates trained immunity in alveolar macrophages [elifesciences.org]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. caymanchem.com [caymanchem.com]
Technical Support Center: Validating SB290157 Efficacy in Primary Human Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the efficacy of SB290157 in primary human cells.
Troubleshooting Guide
Researchers using SB290157 may encounter variability in its effects. This guide addresses common issues and provides potential solutions.
| Issue | Potential Cause | Recommended Action |
| Inconsistent results (agonist vs. antagonist effects) | The effect of SB290157 is cell-type dependent and influenced by the expression level of the C3a receptor (C3aR). In systems with high C3aR expression, such as transfected cell lines, it can act as an agonist.[1][2][3] In some primary human cells with lower C3aR expression, like human monocyte-derived macrophages (HMDMs), it has been shown to act as an antagonist.[2][4] | 1. Characterize C3aR expression: Before initiating experiments, quantify the C3aR expression level in your primary human cells using techniques like flow cytometry or qPCR. 2. Perform dose-response curves: Test a wide range of SB290157 concentrations to determine its activity profile in your specific cell type. 3. Include proper controls: Use both positive (C3a) and negative controls to accurately interpret the effects of SB290157. |
| Off-target effects observed | SB290157 has been shown to have partial agonist activity at the C5aR2 receptor, which can lead to unintended biological consequences, such as the dampening of C5a-induced ERK signaling.[2][5][6] | 1. Use C5aR2 antagonists: To isolate the effects of SB290157 on C3aR, consider co-treatment with a specific C5aR2 antagonist. 2. Measure downstream signaling of both C3aR and C5aR2: Analyze signaling pathways associated with both receptors to identify any off-target activity. 3. Consider alternative C3aR antagonists: If available, use a more specific C3aR antagonist to confirm your findings. |
| Lack of antagonist activity | The concentration of C3a used in the assay can impact the apparent antagonist activity of SB290157 due to its competitive nature.[4] | 1. Optimize C3a concentration: Use a concentration of C3a that is at or near its EC50 for the specific assay to allow for competitive antagonism to be observed. 2. Pre-incubation with SB290157: Pre-incubate the cells with SB290157 for a sufficient time (e.g., 30 minutes) before adding C3a to ensure receptor binding.[4][5] |
| Variability between different primary cell donors | Primary human cells exhibit inherent donor-to-donor variability, which can affect C3aR expression levels and signaling responses. | 1. Increase donor pool: Use cells from multiple donors to ensure the observed effects are not donor-specific. 2. Normalize data: Normalize the response of each donor to an internal control before pooling data. |
Frequently Asked Questions (FAQs)
Q1: Is SB290157 an agonist or an antagonist?
A1: The activity of SB290157 is context-dependent. While originally identified as a C3a receptor (C3aR) antagonist, subsequent studies have demonstrated that it can also act as a full agonist in various cell systems, particularly in transfected cells with high C3aR expression.[1][3] In contrast, it has been shown to function as an antagonist in primary human macrophages.[2][4] It is crucial to empirically determine its activity in your specific primary human cell model.
Q2: What are the known off-target effects of SB290157?
A2: SB290157 has been identified as a partial agonist for the C5aR2 receptor.[2][6] This interaction can lead to functional consequences, such as the reduction of C5a-induced ERK signaling in macrophages.[2][5] Researchers should be cautious when interpreting data, as some observed effects of SB290157 could be due to its activity at C5aR2.[2]
Q3: What concentration of SB290157 should I use?
A3: The optimal concentration of SB290157 is highly dependent on the cell type and the specific assay. It is recommended to perform a dose-response experiment to determine the optimal concentration for your experimental setup. In vitro studies have used concentrations ranging from nanomolar to micromolar. For example, an IC50 of 236 nM was reported for the inhibition of C3a-induced ERK signaling in human monocyte-derived macrophages.[4] High concentrations (e.g., above 10 µM) are more likely to induce off-target effects.[4]
Q4: How should I prepare and store SB290157?
A4: SB290157 is typically supplied as a lyophilized powder and should be stored at -20°C. For experiments, it is often dissolved in DMSO to create a stock solution. The final concentration of DMSO in the cell culture media should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Quantitative Data Summary
The following tables summarize the reported efficacy of SB290157 in various cellular systems.
Table 1: Antagonist Activity of SB290157
| Cell Type | Assay | Ligand | IC50 | Reference |
| Human Monocyte-Derived Macrophages (HMDMs) | ERK1/2 Phosphorylation | Human C3a (5 nM) | 236 nM | [4] |
| RBL-2H3 cells expressing human C3aR | Calcium Mobilization | C3a | 27.7 nM | |
| Guinea pig platelets | ATP Release | C3a | 30 nM | |
| General | C3a Receptor Binding | C3a | 200 nM |
Table 2: Agonist Activity of SB290157
| Cell Type | Assay | EC50 | Reference |
| CHO cells expressing human C3aR | ERK1/2 Phosphorylation | 0.46 nM | [3][7] |
Experimental Protocols
Protocol 1: Determination of SB290157 Antagonist Activity on C3a-induced ERK Phosphorylation in Primary Human Macrophages
-
Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) and differentiate them into macrophages. Seed the macrophages in a suitable culture plate and serum-starve overnight.
-
SB290157 Pre-treatment: Prepare serial dilutions of SB290157 in serum-free media. Pre-treat the cells with the different concentrations of SB290157 or vehicle control (e.g., 0.1% DMSO) for 30 minutes at 37°C.[4][5]
-
C3a Stimulation: Stimulate the cells with a pre-determined concentration of human C3a (e.g., 5 nM) for 10 minutes at 37°C.[4][5]
-
Cell Lysis: Immediately lyse the cells with an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against phospho-ERK1/2 and total ERK1/2.
-
Data Analysis: Quantify the band intensities and calculate the ratio of phospho-ERK1/2 to total ERK1/2. Plot the normalized data against the SB290157 concentration to determine the IC50 value.
Protocol 2: Assessment of SB290157 Agonist Activity via Calcium Mobilization Assay in Transfected Cells
-
Cell Preparation: Culture a cell line stably expressing the human C3a receptor (e.g., CHO-C3aR or RBL-C3aR).
-
Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader.
-
SB290157 Addition: Add varying concentrations of SB290157 to the cells and continuously monitor the fluorescence signal over time.
-
Positive Control: Use a known C3aR agonist, such as C3a, as a positive control.
-
Data Analysis: Calculate the change in fluorescence intensity and plot the dose-response curve to determine the EC50 value of SB290157.
Visualizations
Caption: C3aR antagonist action of SB290157.
Caption: Dual agonist and off-target activities of SB290157.
Caption: Workflow for validating SB290157 efficacy.
References
- 1. The C3a receptor antagonist SB 290157 has agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The "C3aR Antagonist" SB290157 is a Partial C5aR2 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The “C3aR Antagonist” SB290157 is a Partial C5aR2 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The “C3aR Antagonist” SB290157 is a Partial C5aR2 Agonist [frontiersin.org]
- 7. biorxiv.org [biorxiv.org]
Limitations of using SB290157 as a pharmacological tool.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SB290157. The information below addresses specific issues that may be encountered during experiments, focusing on the known limitations of this pharmacological tool.
Frequently Asked Questions (FAQs)
Q1: Is SB290157 always an antagonist for the C3a receptor (C3aR)?
A1: No, the activity of SB290157 is context-dependent. While initially developed as a C3aR antagonist, subsequent studies have demonstrated that it can also act as a full agonist, particularly in cell systems with high levels of C3aR expression.[1][2][3] In contrast, it has been shown to function as an antagonist in primary human macrophages, which have lower C3aR density.[1][4][5]
Q2: What are the known off-target effects of SB290157?
A2: A significant off-target effect of SB290157 is its partial agonist activity at the C5aR2 receptor, another receptor for a complement-derived anaphylatoxin.[1][4][5][6] This is crucial as the close homology between C3a and C5a receptors can lead to promiscuous actions of ligands designed for one receptor.[1][5] It has been shown to be devoid of activity at the C5aR1 receptor.[1][2][5]
Q3: What are the potential in vivo side effects of using SB290157?
A3: Administration of high doses of SB290157 in vivo can lead to several adverse effects that may confound experimental results. These include neutropenia, transient hypertension, weight gain, hematopoietic effects, and tachycardia.[1][7]
Q4: I am observing an unexpected agonist effect in my C3aR-expressing cell line. Is my SB290157 compound faulty?
A4: It is unlikely that your compound is faulty. SB290157 has been shown to exhibit potent agonist activity in transfected cell lines that overexpress C3aR, such as CHO-C3aR cells.[1][2][5] This agonistic property can manifest as the induction of downstream signaling events like ERK phosphorylation or calcium mobilization.[2][3]
Q5: How can I minimize the off-target effects of SB290157 in my in vivo experiments?
A5: To minimize off-target activity at C5aR2, it is recommended to use an in vivo dose of no more than 1 mg/kg (i.p.).[1] Higher doses, such as 10-30 mg/kg, are more likely to result in C5aR2 agonism and other adverse effects.[1][7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected cellular activation (e.g., increased pERK, Ca2+ flux) upon SB290157 treatment in a C3aR-expressing cell line. | The cell line has high C3aR expression, leading to agonist activity of SB290157.[1][2] | 1. Verify the C3aR expression level in your cell line. 2. Consider using a cell line with lower, more physiologically relevant C3aR expression. 3. Validate findings using alternative methods such as gene knockdown (siRNA) or knockout (CRISPR) of C3aR.[1] |
| Inconsistent results between in vitro and in vivo studies. | The dual agonist/antagonist nature of SB290157 and its off-target effects can lead to different outcomes depending on the biological context.[1][4][5] | 1. Carefully titrate the dose of SB290157 in your in vivo model, starting with lower concentrations (e.g., ≤ 1 mg/kg). 2. Whenever possible, use C3aR knockout animals as a negative control to confirm that the observed effects are C3aR-dependent. |
| Observed phenotype in an in vivo model does not align with expected C3aR biology. | The observed effect may be due to the partial agonist activity of SB290157 at the C5aR2 receptor.[1][5][6] | 1. Investigate the expression of C5aR2 in the relevant tissues or cells of your model. 2. If possible, use a C5aR2-deficient animal model to dissect the contribution of this off-target effect. |
| Difficulty interpreting data due to the complex pharmacological profile of SB290157. | The compound's ability to act as a C3aR agonist/antagonist and a C5aR2 partial agonist makes data interpretation challenging.[1][4][5] | 1. Acknowledge the limitations of SB290157 in your data analysis and publications. 2. Use multiple, independent approaches to validate your findings. For example, complement your pharmacological studies with genetic loss-of-function experiments.[1] |
Quantitative Data Summary
| Parameter | Value | Assay/Cell System | Species |
| IC50 (Antagonist Activity) | 200 nM | 125I-C3a radioligand binding to RBL-C3aR cells | Human |
| 27.7 nM | C3a-induced Ca2+ mobilization in RBL-C3aR cells | Human | |
| 28 nM | C3a-induced Ca2+ mobilization in neutrophils | Human | |
| 7.0 nM | C3a-induced Ca2+ mobilization in RBL-2H3 cells | Mouse | |
| 12.5 nM | C3a-induced Ca2+ mobilization in RBL-2H3 cells | Guinea Pig | |
| Ki (Binding Affinity) | 210 nM | Human C3aR | Human |
| EC50 (Agonist Activity) | 0.46 nM | ERK1/2 phosphorylation in CHO-C3aR cells | Human |
Experimental Protocols
1. Calcium Mobilization Assay
This protocol is used to assess the ability of SB290157 to either induce (agonist) or inhibit C3a-induced (antagonist) intracellular calcium flux.
-
Cell Seeding: Seed RBL-2H3 cells expressing the C3aR (RBL-C3aR) in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Agonist Testing:
-
Add varying concentrations of SB290157 to the wells.
-
Measure the fluorescence intensity over time using a plate reader equipped for kinetic reading. An increase in fluorescence indicates calcium mobilization.
-
-
Antagonist Testing:
-
Pre-incubate the cells with varying concentrations of SB290157 for a specified time (e.g., 30 minutes).
-
Add a fixed concentration of C3a (e.g., EC80) to the wells.
-
Measure the fluorescence intensity over time. A decrease in the C3a-induced fluorescence signal indicates antagonist activity.
-
2. ERK Phosphorylation Assay
This protocol measures the phosphorylation of ERK1/2, a downstream event in C3aR signaling.
-
Cell Culture and Starvation: Culture CHO-C3aR cells or primary macrophages to sub-confluency. Serum-starve the cells for several hours to reduce basal ERK phosphorylation.
-
Agonist Testing:
-
Treat the cells with varying concentrations of SB290157 for a short period (e.g., 10 minutes).
-
-
Antagonist Testing:
-
Pre-treat the cells with varying concentrations of SB290157 for 30 minutes.
-
Stimulate the cells with a fixed concentration of C3a (e.g., 5 nM) for 10 minutes.
-
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting or ELISA:
-
Determine the total protein concentration of the lysates.
-
Analyze the levels of phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 using Western blotting or a specific ELISA kit.
-
Normalize the p-ERK1/2 signal to the total ERK1/2 signal.
-
Visualizations
Caption: Logical relationship of SB290157's context-dependent activity.
Caption: Simplified C3aR signaling and points of SB290157 interaction.
Caption: Troubleshooting workflow for experiments using SB290157.
References
- 1. The “C3aR Antagonist” SB290157 is a Partial C5aR2 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The C3a receptor antagonist SB 290157 has agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The "C3aR Antagonist" SB290157 is a Partial C5aR2 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The “C3aR Antagonist” SB290157 is a Partial C5aR2 Agonist [frontiersin.org]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
How to minimize non-specific binding of SB290157.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing non-specific binding and addressing other common issues encountered when working with the C3a receptor antagonist, SB290157.
Frequently Asked Questions (FAQs)
Q1: What is SB290157 and what is its primary target?
SB290157 is a non-peptide, small molecule that acts as a competitive antagonist of the complement component 3a receptor (C3aR).[1] It is widely used in research to investigate the role of the C3a/C3aR signaling axis in various physiological and pathological processes.
Q2: What are the known off-target effects of SB290157?
A significant body of research has shown that SB290157 is not entirely specific for C3aR. Its most notable off-target effect is partial agonist activity at the C5a receptor 2 (C5aR2).[2][3][4][5] It is important to note that SB290157 does not appear to have activity at the C5a receptor 1 (C5aR1).[4]
Q3: Can SB290157 act as an agonist at its primary target, C3aR?
Yes, under certain experimental conditions, SB290157 can exhibit agonist activity at the C3a receptor.[2][3][6] This paradoxical effect is often observed in cell lines that overexpress C3aR.[6] In cells with low or endogenous C3aR expression levels, it typically behaves as an antagonist.[6]
Q4: What is the recommended solvent and storage condition for SB290157?
SB290157 is soluble in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is recommended to store the compound as a solid at -20°C.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with SB290157.
Issue 1: High non-specific binding in a radioligand binding assay.
-
Question: I am observing a high background signal in my radioligand binding assay with SB290157. How can I reduce this?
-
Answer: High non-specific binding can be mitigated by optimizing several aspects of your assay protocol. Consider the following adjustments:
-
Blocking Agents: Incorporate a blocking agent like bovine serum albumin (BSA) into your binding buffer. A typical starting concentration is 0.1-1% (w/v).
-
Detergents: Adding a low concentration of a mild, non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) to the wash buffer can help reduce non-specific interactions.
-
Washing Steps: Increase the number and volume of wash steps after incubation. Ensure the wash buffer is cold to minimize the dissociation of specifically bound ligand.
-
Ligand Concentration: Use a radioligand concentration that is at or below the Kd for the receptor to minimize binding to low-affinity, non-specific sites.[7]
-
Filter Pre-treatment: If using a filter-based assay, pre-soaking the filters in a solution such as 0.3% polyethyleneimine (PEI) can reduce the binding of the radioligand to the filter itself.
-
Issue 2: SB290157 is showing agonist activity in my cell-based functional assay.
-
Question: I expected SB290157 to act as an antagonist, but I am observing a response similar to an agonist. Why is this happening and what can I do?
-
Answer: The agonist activity of SB290157 is a known phenomenon, particularly in systems with high C3aR expression.[2][6] Here’s how to troubleshoot this:
-
Cell System: If possible, use a cell line with endogenous or low levels of C3aR expression. The agonist effect is more pronounced in overexpression systems.[6]
-
Dose-Response Curve: Perform a full dose-response curve for SB290157 alone. This will help you determine the concentration range in which it acts as an agonist in your specific system.
-
Antagonist Mode: To use SB290157 as an antagonist, pre-incubate the cells with SB290157 before adding the C3a agonist. This allows SB290157 to occupy the receptor first.
-
Control for C5aR2 Activity: Since SB290157 can act as a partial agonist at C5aR2,[2][3][4][5] it is crucial to use appropriate controls. If your cells express C5aR2, consider using a specific C5aR2 antagonist in parallel to dissect the effects.
-
Issue 3: Inconsistent or variable results between experiments.
-
Question: My results with SB290157 are not reproducible. What could be the cause?
-
Answer: Variability can stem from several factors. Here are some key areas to check for consistency:
-
Compound Handling: Ensure that your SB290157 stock solution is properly stored and that you are using fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as receptor expression levels and cellular responses can change over time in culture.
-
Assay Conditions: Maintain consistent assay parameters such as cell density, incubation times, and temperatures.
-
Reagent Quality: Ensure the quality and consistency of all reagents, including cell culture media, buffers, and the C3a agonist.
-
Quantitative Data Summary
The following tables summarize key quantitative data for SB290157.
| Parameter | Value | Species/Cell Line | Reference |
| IC₅₀ (C3aR Antagonism) | |||
| Radioligand Binding | 200 nM | Rat Basophilic Leukemia (RBL)-hC3aR | [1] |
| Ca²⁺ Mobilization | 27.7 nM | RBL-hC3aR | [1] |
| Ca²⁺ Mobilization | 28 nM | Human Neutrophils | [1] |
| ATP Release | 30 nM | Guinea Pig Platelets | [1] |
| EC₅₀ (C3aR Agonism) | |||
| ERK1/2 Phosphorylation | 0.46 nM | CHO-hC3aR | |
| Off-Target Activity | |||
| C5aR2 Partial Agonism | Observed | Transfected HEK293 cells | [2][5] |
| C5aR1 Activity | Inactive | CHO-hC5aR1 | [4] |
Table 1: Potency of SB290157 at C3aR and Off-Target Receptors.
| Property | Value | Reference |
| Solubility | ||
| DMSO | Up to 100 mM | |
| Storage | ||
| Solid | -20°C | |
| In Solution | -20°C (short-term), -80°C (long-term) |
Table 2: Physicochemical Properties of SB290157.
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay to Determine SB290157 Affinity for C3aR
This protocol is designed to determine the binding affinity (Ki) of SB290157 for the C3a receptor using a competitive binding assay with a radiolabeled C3a ligand.
Materials:
-
Cell membranes prepared from cells expressing C3aR
-
Radiolabeled C3a (e.g., ¹²⁵I-C3a)
-
SB290157
-
Unlabeled C3a (for determining non-specific binding)
-
Binding Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4
-
Wash Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 500 mM NaCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B) pre-treated with 0.3% PEI
-
Scintillation fluid
-
96-well plates
-
Cell harvester
-
Scintillation counter
Procedure:
-
Prepare Reagents:
-
Dilute the cell membranes in binding buffer to a final concentration that results in less than 10% of the total radioligand being bound.
-
Prepare serial dilutions of SB290157 in binding buffer.
-
Prepare a solution of radiolabeled C3a in binding buffer at a concentration equal to its Kd.
-
Prepare a high concentration of unlabeled C3a (at least 100-fold higher than its Kd) in binding buffer to determine non-specific binding.
-
-
Assay Setup:
-
In a 96-well plate, add the following to triplicate wells:
-
Total Binding: 50 µL binding buffer, 50 µL radiolabeled C3a, 50 µL cell membranes.
-
Non-specific Binding: 50 µL unlabeled C3a, 50 µL radiolabeled C3a, 50 µL cell membranes.
-
Competition: 50 µL of each SB290157 dilution, 50 µL radiolabeled C3a, 50 µL cell membranes.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Harvesting:
-
Rapidly filter the contents of each well through the pre-treated glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of SB290157.
-
Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Calcium Mobilization Assay to Assess SB290157 Antagonist Activity
This protocol measures the ability of SB290157 to inhibit C3a-induced calcium mobilization in a cell-based assay.
Materials:
-
Cells expressing C3aR (e.g., HEK293 or CHO cells)
-
SB290157
-
C3a agonist
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Probenecid (to prevent dye leakage)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader with injection capabilities
Procedure:
-
Cell Preparation:
-
Seed the cells in black, clear-bottom 96-well plates and grow to 80-90% confluency.
-
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in assay buffer containing probenecid, according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate at 37°C for 60 minutes in the dark.
-
-
Compound Pre-incubation:
-
Wash the cells twice with assay buffer.
-
Prepare serial dilutions of SB290157 in assay buffer.
-
Add the SB290157 dilutions to the wells and incubate at room temperature for 15-30 minutes. Include a vehicle control (e.g., DMSO).
-
-
Agonist Stimulation and Measurement:
-
Prepare a solution of the C3a agonist in assay buffer at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Place the plate in the fluorescence plate reader.
-
Set the reader to record fluorescence intensity over time.
-
Inject the C3a agonist into the wells and continue to record the fluorescence signal.
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each well.
-
Normalize the data to the response of the vehicle control.
-
Plot the percentage of inhibition against the log concentration of SB290157.
-
Determine the IC₅₀ value from the resulting dose-response curve.
-
Visualizations
Caption: C3aR Signaling Pathway.
Caption: Troubleshooting Workflow for SB290157.
References
- 1. In Vitro Cell Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Is the C3a receptor antagonist SB290157 a useful pharmacological tool? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The "C3aR Antagonist" SB290157 is a Partial C5aR2 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The “C3aR Antagonist” SB290157 is a Partial C5aR2 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. The C3a receptor antagonist SB 290157 has agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
SB290157 trifluoroacetate lot-to-lot variability issues.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SB290157 trifluoroacetate (B77799). The information provided addresses common issues related to lot-to-lot variability and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is SB290157 trifluoroacetate and what is its primary mechanism of action?
SB290157 is a non-peptide small molecule that is known as a competitive antagonist of the complement C3a receptor (C3aR).[1][2][3] It blocks the binding of C3a, a potent inflammatory mediator, to its receptor, thereby inhibiting downstream signaling pathways.[2]
Q2: I am observing inconsistent results between different batches of SB290157. What could be the cause?
Lot-to-lot variability in this compound can arise from several factors:
-
Purity and Impurity Profile: While most vendors specify a purity of ≥95% or ≥97% by HPLC, the nature and percentage of impurities can differ between lots.[1][4] These impurities may have their own biological activities, leading to inconsistent results.
-
Agonist vs. Antagonist Activity: A critical and often overlooked source of variability is the dual activity of SB290157. It can act as a C3aR agonist in cell lines with high receptor expression levels, while functioning as an antagonist in primary cells or those with lower receptor density.[5][6][7] This paradoxical effect is a major contributor to conflicting experimental outcomes.
-
Off-Target Effects: SB290157 has been shown to exhibit partial agonist activity at the C5aR2 receptor, another complement receptor.[5][6] This off-target activity can lead to unexpected biological effects that are independent of C3aR antagonism.
-
Trifluoroacetate (TFA) Counterion: The trifluoroacetate salt form can influence the compound's solubility, stability, and biological activity. Residual TFA from the synthesis and purification process can also interfere with cellular assays.[8][9]
-
Hydration State: The molecular weight of this compound can vary between batches due to differences in hydration.[1] This can affect the accuracy of stock solution concentrations if not accounted for.
Q3: How can I assess the quality and consistency of a new lot of SB290157?
It is highly recommended to perform in-house quality control on each new lot of SB290157 before use in critical experiments. Key validation experiments include:
-
Purity Assessment by HPLC: An analytical High-Performance Liquid Chromatography (HPLC) analysis can confirm the purity of the compound and provide a fingerprint of the impurity profile. This can be compared to previous lots.
-
Functional Characterization: Perform a dose-response experiment in a well-characterized functional assay, such as a calcium mobilization or ERK phosphorylation assay, to determine the IC50 (for antagonism) or EC50 (for agonism) of the new lot. This should be compared to a previously validated "gold standard" lot.
-
Solubility and Stability Testing: Confirm the solubility of the new lot in your chosen solvent (typically DMSO) and assess the stability of the stock solution over time.
Q4: What is the significance of the trifluoroacetate (TFA) counterion and should I be concerned about it?
The trifluoroacetate counterion is a remnant of the purification process for many synthetic peptides and small molecules.[8] Residual TFA can be problematic in biological assays as it can:
-
Inhibit cell growth or, in some cases, promote it, leading to artifacts in cell-based assays.[8]
-
Interfere with the biological activity of the compound of interest.[9]
-
Affect the secondary structure of peptides and potentially small molecules.[8]
For sensitive applications, it may be necessary to remove or exchange the TFA counterion.
Troubleshooting Guides
Issue 1: Inconsistent Antagonist Potency (IC50) Across Experiments
| Possible Cause | Troubleshooting Steps |
| Cell Passage Number | High passage numbers can lead to changes in receptor expression levels. Maintain a consistent and low passage number for your cell lines. |
| Receptor Expression Levels | As SB290157 can act as an agonist at high receptor densities, variations in expression can significantly alter its apparent potency. Characterize C3aR expression in your cell model and ensure it is consistent between experiments. |
| Agonist Concentration | The apparent IC50 of a competitive antagonist is dependent on the concentration of the agonist used. Use a consistent concentration of C3a, ideally at its EC80, for all experiments. |
| Assay Conditions | Variations in incubation times, temperature, and cell density can all affect the outcome of functional assays. Standardize your assay protocol meticulously. |
Issue 2: Unexpected Agonist Activity Observed
| Possible Cause | Troubleshooting Steps |
| High Receptor Expression | You may be using a cell line that overexpresses C3aR. In such cases, SB290157 is known to exhibit agonist activity.[7] Consider using a cell line with endogenous or lower receptor expression, or primary cells where it typically acts as an antagonist.[5][6] |
| Off-Target Effects | The observed agonism might be due to the partial agonistic activity of SB290157 on C5aR2.[5][6] Use specific C5aR2 antagonists or siRNA to investigate this possibility. |
| Contamination | Your SB290157 stock or cell culture may be contaminated with an agonist. Prepare fresh solutions and test for contamination. |
Issue 3: Poor Solubility or Precipitation of the Compound
| Possible Cause | Troubleshooting Steps |
| Incorrect Solvent | While SB290157 is generally soluble in DMSO, ensure you are using high-quality, anhydrous DMSO.[2] |
| Low Temperature | Stock solutions stored at low temperatures may precipitate. Gently warm the solution and vortex to redissolve before use. |
| Supersaturation | Avoid making stock solutions at concentrations higher than the recommended solubility limit (e.g., 100 mM in DMSO). |
Data Presentation
As batch-specific certificates of analysis with detailed quantitative data are not always publicly available, the following table summarizes the typical specifications for this compound from various suppliers. It is crucial to refer to the certificate of analysis provided with your specific lot for precise data.
| Parameter | Typical Specification | Source of Variability |
| Purity (by HPLC) | ≥95% or ≥97% | Differences in synthesis and purification methods can lead to varying impurity profiles. |
| Molecular Weight | ~526.51 g/mol | Can vary between lots due to the degree of hydration.[1] |
| Appearance | Crystalline solid or lyophilized powder | |
| Solubility | Soluble in DMSO (e.g., to 100 mM) | Can be affected by the hydration state and purity of the compound. |
| IC50 (Antagonist) | 27-30 nM (C3a-induced Ca2+ mobilization) | Highly dependent on the cell system and assay conditions. |
| IC50 (Binding) | ~200 nM |
Experimental Protocols
Quality Control via HPLC Analysis
This protocol provides a general guideline for assessing the purity of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of SB290157 in DMSO.
-
Analysis: Inject 10 µL of the sample. The purity is calculated as the area of the main peak divided by the total area of all peaks. Compare the chromatogram to previous lots to identify any significant changes in the impurity profile.
Functional Validation: Calcium Mobilization Assay
This protocol is for determining the antagonist activity of SB290157.
-
Cell Culture: Plate a suitable cell line (e.g., U937 or a C3aR-expressing cell line) in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. Incubate for 45-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of SB290157 in assay buffer.
-
Antagonist Incubation: Add the SB290157 dilutions to the cells and incubate for 15-30 minutes.
-
Agonist Stimulation: Add a fixed concentration of C3a (e.g., EC80) to the wells.
-
Signal Detection: Immediately measure the change in fluorescence using a fluorescence plate reader.
-
Data Analysis: Plot the inhibition of the C3a response against the concentration of SB290157 to determine the IC50 value.
Functional Validation: ERK Phosphorylation Assay
This protocol assesses the effect of SB290157 on a downstream signaling event.
-
Cell Culture and Starvation: Plate cells in a 96-well plate. Once confluent, serum-starve the cells for 4-6 hours.
-
Compound Treatment: Treat the cells with various concentrations of SB290157 for 30 minutes.
-
Agonist Stimulation: Stimulate the cells with C3a for 5-10 minutes.
-
Cell Lysis: Lyse the cells and collect the protein lysate.
-
Western Blot or ELISA: Determine the levels of phosphorylated ERK (p-ERK) and total ERK using a specific antibody in a Western blot or a cell-based ELISA format.[10][11][12][13][14][15]
-
Data Analysis: Quantify the p-ERK/total ERK ratio and plot it against the SB290157 concentration to assess its inhibitory effect.
Visualizations
Caption: C3aR Signaling Pathway and the inhibitory action of SB290157.
Caption: Troubleshooting workflow for inconsistent results with SB290157.
Caption: Experimental workflow for validating a new lot of SB290157.
References
- 1. SB 290157 trifluoroacetate | Complement | Tocris Bioscience [tocris.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. biocompare.com [biocompare.com]
- 5. Frontiers | The “C3aR Antagonist” SB290157 is a Partial C5aR2 Agonist [frontiersin.org]
- 6. The “C3aR Antagonist” SB290157 is a Partial C5aR2 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The C3a receptor antagonist SB 290157 has agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. genscript.com [genscript.com]
- 9. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. ERK Phosphorylation Assay Kit | ABIN1019677 [antibodies-online.com]
- 13. researchgate.net [researchgate.net]
- 14. bioassaysys.com [bioassaysys.com]
- 15. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
Validation & Comparative
A Comparative Guide to C3a Receptor Antagonists: SB290157 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The complement C3a receptor (C3aR) is a G protein-coupled receptor that plays a significant role in inflammatory and immune responses. Its activation by its ligand, the anaphylatoxin C3a, triggers a cascade of intracellular events leading to cellular responses such as chemotaxis, degranulation, and cytokine release. Consequently, C3aR has emerged as a promising therapeutic target for a variety of inflammatory diseases. This guide provides a detailed comparison of SB290157, a widely studied C3aR antagonist, with a newer alternative, JR14a, supported by experimental data and detailed protocols.
Overview of Compared C3a Receptor Antagonists
SB290157 was one of the first small molecule antagonists developed for the C3a receptor.[1] It has been extensively used as a research tool to investigate the biological functions of the C3a/C3aR axis. However, a significant body of evidence suggests that SB290157 exhibits partial agonist activity, particularly in cellular systems with high C3aR expression.[1][2][3] Furthermore, it has been shown to have off-target effects, acting as a partial agonist at the C5a receptor 2 (C5aR2).[1] This dual agonism/antagonism complicates the interpretation of experimental results obtained using this compound.
JR14a is a more recently developed thiophene-based C3a receptor antagonist.[4] It has been reported to be significantly more potent than SB290157 in in vitro functional assays.[4][5] While initially characterized as a pure antagonist, some recent studies suggest that JR14a may also exhibit agonist activity under certain experimental conditions, warranting further investigation.[3][6]
Quantitative Performance Comparison
The following table summarizes the in vitro potencies of SB290157 and JR14a in inhibiting C3a-induced cellular responses.
| Compound | Assay Type | Cell Line | IC50 (nM) | Reference |
| SB290157 | ¹²⁵I-C3a Radioligand Binding | RBL-2H3 cells expressing human C3aR | 200 | [4] |
| C3a-induced Ca²⁺ Mobilization | RBL-2H3 cells expressing human C3aR | 27.7 | [4] | |
| C3a-induced Ca²⁺ Mobilization | Human neutrophils | 28 | [4] | |
| JR14a | C3a-induced Ca²⁺ Mobilization | Human monocyte-derived macrophages | 10 | [2] |
| C3a-induced β-hexosaminidase secretion | Human LAD2 mast cells | 8 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.
C3a Receptor Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., ¹²⁵I-C3a) for binding to the C3a receptor.
Materials:
-
Membrane preparations from cells expressing C3aR (e.g., RBL-2H3-C3aR)
-
¹²⁵I-C3a (Radioligand)
-
Unlabeled C3a (for determining non-specific binding)
-
Test compounds (SB290157, JR14a)
-
Binding Buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.2)
-
Wash Buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 500 mM NaCl, pH 7.2)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of test compound at various concentrations, and 50 µL of ¹²⁵I-C3a (final concentration typically at or below its Kd).
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of unlabeled C3a instead of the test compound.
-
Initiate the binding reaction by adding 50 µL of the cell membrane preparation.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by C3a.
Materials:
-
Cells expressing C3aR (e.g., CHO-C3aR, human monocyte-derived macrophages)
-
C3a
-
Test compounds (SB290157, JR14a)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Fluorescence plate reader with an injection system
Procedure:
-
Seed cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in the assay buffer.
-
Remove the culture medium and add the loading buffer to the cells.
-
Incubate for 45-60 minutes at 37°C in the dark to allow for dye loading.
-
Wash the cells twice with the assay buffer to remove excess dye.
-
Add 100 µL of assay buffer to each well.
-
Pre-incubate the cells with various concentrations of the test compound for 15-30 minutes.
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
-
Inject C3a (at a concentration that elicits a submaximal response, e.g., EC80) and monitor the change in fluorescence intensity over time.
-
The antagonist effect is quantified by the reduction in the C3a-induced fluorescence signal. Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.
β-Hexosaminidase Release Assay (Mast Cell Degranulation)
This assay measures the release of the granular enzyme β-hexosaminidase from mast cells upon stimulation with C3a, which is a marker of degranulation.
Materials:
-
Mast cells (e.g., LAD2)
-
C3a
-
Test compounds (SB290157, JR14a)
-
Tyrode's buffer (or similar physiological buffer)
-
Substrate solution: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in citrate (B86180) buffer
-
Stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃ buffer, pH 10)
-
Triton X-100 (for cell lysis)
-
Spectrophotometer (plate reader)
Procedure:
-
Wash mast cells and resuspend them in Tyrode's buffer.
-
Aliquot the cell suspension into a 96-well plate.
-
Pre-incubate the cells with various concentrations of the test compound for 15-30 minutes at 37°C.
-
Stimulate the cells with C3a for 30 minutes at 37°C.
-
Pellet the cells by centrifugation at 4°C.
-
Carefully transfer the supernatant to a new 96-well plate.
-
To determine the total β-hexosaminidase content, lyse the cells in the original plate with Triton X-100.
-
Add the pNAG substrate solution to both the supernatant and the cell lysate plates.
-
Incubate for 60-90 minutes at 37°C.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm using a plate reader.
-
Calculate the percentage of β-hexosaminidase release and the inhibition by the test compound to determine the IC50 value.
Visualizing Cellular Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the C3a receptor signaling pathway and a typical experimental workflow for evaluating antagonists.
Caption: C3a receptor signaling pathway and antagonist inhibition.
Caption: Workflow for in vitro evaluation of C3aR antagonists.
Conclusion
The selection of a C3a receptor antagonist for research purposes requires careful consideration of its pharmacological profile. While SB290157 has been instrumental in elucidating the roles of the C3aR, its partial agonist activity and off-target effects are significant limitations. JR14a presents a more potent alternative, although emerging evidence of its potential for agonist activity in some contexts suggests that a thorough characterization is necessary for any new experimental system. The provided experimental protocols offer a foundation for researchers to independently evaluate and compare the performance of these and other C3a receptor antagonists in their specific models of interest.
References
- 1. abmgood.com [abmgood.com]
- 2. Detecting degranulation via hexosaminidase assay [protocols.io]
- 3. Mast Cell Degranulation Assay to Study the Effect of a Target Chemical [jove.com]
- 4. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into small-molecule agonist recognition and activation of complement receptor C3aR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Scrutinizing SB290157: A Comparative Guide to its C3aR Antagonist Activity in Human Macrophages
For researchers in immunology and drug development, discerning the precise function of the complement component C3a receptor (C3aR) is crucial. The small molecule SB290157 has been a widely utilized pharmacological tool for this purpose. This guide provides a comprehensive comparison of SB290157's antagonist activity in Human Monocyte-Derived Macrophages (HMDMs), detailing its performance, outlining key experimental protocols, and weighing it against alternative approaches.
Unpacking the Dual Nature of SB290157
SB290157 was initially introduced as a competitive antagonist for C3aR.[1][2][3] In primary human immune cells like HMDMs, which are a staple model for resting tissue macrophages, SB290157 effectively inhibits C3a-mediated signaling.[1][2][4] Specifically, it has been shown to potently block the phosphorylation of extracellular signal-regulated kinase (ERK) 1/2, a key downstream event of C3aR activation.[1][2][4]
However, the pharmacological profile of SB290157 is not straightforward. A significant body of evidence reveals that in cellular systems with high levels of C3aR expression, such as transfected cell lines, SB290157 can paradoxically act as a full agonist, mimicking the effect of C3a.[1][5][6] This agonist activity has been observed in various assays, including calcium mobilization and enzyme-release assays.[5]
Furthermore, studies have identified off-target effects, most notably partial agonist activity at the C5a receptor 2 (C5aR2), another receptor in the complement system.[1][4][6] This cross-reactivity raises concerns, as observed effects attributed to C3aR inhibition might, in reality, be influenced by C5aR2 activation.[1][4][6] This is particularly relevant as C5aR2 is known to have immunomodulatory functions.
Despite these complexities, in primary human macrophages, SB290157 consistently demonstrates C3aR-inhibitory activity without displaying the agonism seen in overexpression systems.[1][2][4]
Performance Metrics of SB290157 in HMDMs
The following table summarizes the quantitative data on SB290157's activity in HMDMs based on available literature.
| Parameter | Cell Type | Assay | Concentration of C3a | Value | Reference |
| IC₅₀ | HMDMs | ERK Phosphorylation | 5 nM | 236 nM | [4] |
| Agonist Activity | HMDMs | ERK Phosphorylation | N/A | No agonistic activity observed up to 100 µM | [1][4] |
Comparative Analysis: SB290157 vs. Alternative Approaches
Given the caveats associated with SB290157, a careful consideration of alternatives is warranted.
| Approach | Advantages | Disadvantages |
| SB290157 | - Commercially available small molecule.- Effective antagonist in primary human macrophages.[1][2][4] | - Acts as an agonist in C3aR-overexpressing cells.[1][5][6]- Off-target partial agonism on C5aR2.[1][4][6]- Potential for undefined off-target effects in vivo.[1][2] |
| Genetic Approaches (e.g., siRNA, CRISPR/Cas9) | - High specificity for C3aR.- Avoids off-target pharmacological effects. | - Can be technically challenging and time-consuming.- May not be suitable for all experimental models. |
Due to the concerns about SB290157's selectivity, researchers strongly recommend using genetic methods, such as gene knockout or knockdown, to validate any findings obtained with this compound.[1][2] If the use of SB290157 is unavoidable, it is crucial to use the lowest effective concentration to minimize off-target effects.[1][2]
Experimental Protocols
C3aR-Mediated ERK Phosphorylation Assay in HMDMs
This protocol is a standard method to assess the antagonist activity of compounds like SB290157 on the C3aR signaling pathway in primary macrophages.
1. HMDM Preparation and Culture:
-
Isolate monocytes from human peripheral blood mononuclear cells (PBMCs).
-
Differentiate monocytes into macrophages by culturing in the presence of macrophage colony-stimulating factor (M-CSF).
2. Antagonism Assay:
-
Seed HMDMs (e.g., 50,000 cells/well) in appropriate culture plates.
-
Serum-starve the cells to reduce basal signaling.
-
Pre-treat the cells with varying concentrations of SB290157 for 30 minutes.
-
Stimulate the cells with a fixed concentration of human C3a (e.g., 5 nM) for 10 minutes.
-
Lyse the cells to extract proteins.
3. Agonism Assay:
-
Prepare and serum-starve HMDMs as above.
-
Stimulate the cells with varying concentrations of SB290157 for 10 minutes.
-
Lyse the cells.
4. Western Blot Analysis:
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Use appropriate secondary antibodies and a detection reagent.
-
Quantify band intensities to determine the ratio of p-ERK1/2 to total ERK1/2.
Visualizing the Molecular Interactions
To better understand the mechanisms discussed, the following diagrams illustrate the C3aR signaling pathway and the experimental workflow for validating SB290157.
Caption: C3aR signaling pathway and the inhibitory action of SB290157.
Caption: Workflow for validating SB290157 antagonist activity in HMDMs.
References
- 1. Frontiers | The “C3aR Antagonist” SB290157 is a Partial C5aR2 Agonist [frontiersin.org]
- 2. The “C3aR Antagonist” SB290157 is a Partial C5aR2 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of SB290157 Cross-Reactivity with C5a Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological activity of SB290157 on the C5a receptors, C5aR1 (CD88) and C5aR2 (C5L2), in contrast to its intended target, the C3a receptor (C3aR). The data presented herein is critical for the accurate interpretation of experimental results involving this compound.
Executive Summary
SB290157, widely utilized as a selective antagonist for the complement C3a receptor, exhibits significant cross-reactivity with the C5a receptor 2 (C5aR2), also known as C5L2.[1][2][3] Experimental evidence demonstrates that SB290157 acts as a partial agonist at C5aR2 , particularly at higher concentrations, while being largely inactive at the canonical C5a receptor 1 (C5aR1).[1][2][4][5] This off-target activity has important functional implications and raises concerns about the interpretation of studies that rely on SB290157 as a specific C3aR antagonist.[1][3][6]
Comparative Pharmacological Profile
The following table summarizes the activity of SB290157 at the human C3a, C5aR1, and C5aR2 receptors.
| Receptor | Reported Activity of SB290157 | Potency (IC50 / EC50) | Cell System / Assay | Reference |
| C3aR | Antagonist | IC50: 28 nM (Ca2+ mobilization) | Human Neutrophils | [7][8] |
| Antagonist | IC50: 236 nM (pERK) | Human Monocyte-Derived Macrophages (HMDMs) | [1] | |
| Agonist | EC50: 0.46 nM (pERK) | CHO-C3aR cells | [9] | |
| C5aR1 | No Antagonistic Activity | - | Human Neutrophils, C5aR1-expressing RBL cells | [1][2][5] |
| C5aR2 | Partial Agonist | Induces β-arrestin recruitment at concentrations >1 µM | HEK293 cells | [1][2][10] |
Signaling Pathways and SB290157 Interaction
The differential effects of SB290157 can be understood by examining the distinct signaling pathways of the C5a receptors.
References
- 1. The “C3aR Antagonist” SB290157 is a Partial C5aR2 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The “C3aR Antagonist” SB290157 is a Partial C5aR2 Agonist [frontiersin.org]
- 3. The "C3aR Antagonist" SB290157 is a Partial C5aR2 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Is the C3a receptor antagonist SB290157 a useful pharmacological tool? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Navigating the Complement Cascade: A Comparative Analysis of SB290157 and C5aR Antagonists in Inflammation
For researchers, scientists, and drug development professionals, understanding the nuances of targeting the complement system is paramount in the quest for novel anti-inflammatory therapeutics. This guide provides an objective comparison of the C3a receptor (C3aR) antagonist, SB290157, and antagonists of the C5a receptor (C5aR), supported by experimental data, detailed protocols, and pathway visualizations.
The complement system, a cornerstone of innate immunity, can become a double-edged sword in inflammatory and autoimmune diseases. Its activation generates potent pro-inflammatory mediators, primarily the anaphylatoxins C3a and C5a. These molecules exert their effects by binding to their respective G protein-coupled receptors, C3aR and C5aR, triggering a cascade of inflammatory responses. Consequently, antagonizing these receptors presents a promising strategy for therapeutic intervention. This guide delves into a comparative analysis of the efficacy of SB290157, a widely studied C3aR antagonist, and various C5aR antagonists in mitigating inflammation.
Mechanism of Action: Intervening at Different Points of the Cascade
SB290157 is a non-peptide, competitive antagonist of the C3a receptor.[1][2] In principle, it works by blocking the binding of C3a to C3aR, thereby inhibiting downstream signaling pathways that lead to inflammation. However, it is crucial to note that the pharmacology of SB290157 is complex and subject to debate. Several studies have reported that SB290157 can exhibit agonist activity at the C3aR, particularly at high concentrations or in cells with high receptor expression.[3][4] Furthermore, it has been shown to act as a partial agonist at the C5a-like receptor 2 (C5aR2), adding another layer of complexity to its in vivo effects.[1][5][6]
C5aR antagonists, on the other hand, block the binding of the potent anaphylatoxin C5a to its primary receptor, C5aR1 (also known as CD88).[7][8] C5a is a powerful chemoattractant for neutrophils and other immune cells and a potent activator of inflammatory responses.[7] By inhibiting the C5a-C5aR1 axis, these antagonists aim to suppress a critical driver of inflammation in a variety of pathological conditions.[7][8] Examples of C5aR antagonists include the cyclic peptide PMX53 and the small molecule W-54011.[7]
The following diagram illustrates the points of intervention for SB290157 and C5aR antagonists within the complement cascade.
Efficacy Comparison in a Preclinical Model of Inflammation
A direct comparison of a C3aR antagonist (SB290157, referred to as C3aRA) and a C5aR antagonist (AcF-[OPdChaWR], a peptide antagonist similar to PMX53, referred to as C5aRA) was conducted in a rat model of intestinal ischemia/reperfusion (I/R) injury, a condition characterized by a strong inflammatory component.[9][10]
| Parameter | Control (Vehicle) | SB290157 (1.0 mg/kg) | C5aR Antagonist (1.0 mg/kg) | SB290157 + C5aR Antagonist (1.0 mg/kg each) |
| Intestinal Edema (Wet/Dry Weight Ratio) | 5.8 ± 0.3 | 4.5 ± 0.2 | 4.6 ± 0.2 | 4.7 ± 0.2 |
| Serum ALT (U/L) | 125 ± 20 | 70 ± 15 | 75 ± 10 | 72 ± 12 |
| Mucosal Damage Score (0-5) | 4.2 ± 0.3 | 2.5 ± 0.4 | 2.6 ± 0.3 | 2.5 ± 0.4 |
| p < 0.05 compared to vehicle control. Data adapted from Proctor et al., 2004.[9][10] |
In this model, both SB290157 and the C5aR antagonist demonstrated comparable efficacy in reducing key markers of intestinal injury, including edema, serum alanine (B10760859) transaminase (ALT) levels (an indicator of liver damage secondary to intestinal injury), and mucosal damage.[9][10] Interestingly, the co-administration of both antagonists did not result in a greater protective effect than either antagonist alone, suggesting that targeting either the C3a or C5a pathway may be sufficient to significantly attenuate the inflammatory response in this specific model.[9][10]
However, a critical confounding factor was identified for SB290157. The study found that administration of SB290157 caused a transient neutropenia (a reduction in the number of neutrophils in the blood).[9][10] The authors suggest that the protective effects of SB290157 in this model may be attributable to this sequestration of neutrophils, preventing their infiltration into the reperfused tissue, rather than a direct consequence of C3aR antagonism.[9][10] This finding underscores the importance of careful interpretation of in vivo data obtained with SB290157.
Experimental Protocols
Rat Model of Intestinal Ischemia/Reperfusion Injury
The following is a summary of the experimental protocol used in the comparative study by Proctor et al. (2004):[9][10]
-
Animal Model: Male Sprague-Dawley rats were used.
-
Surgical Procedure: Anesthesia was induced, and a midline laparotomy was performed. The superior mesenteric artery was occluded with a microvascular clamp for 30 minutes to induce ischemia. The clamp was then removed to allow for 120 minutes of reperfusion.
-
Drug Administration: SB290157 (0.1-1.0 mg/kg), the C5aR antagonist (1.0 mg/kg), a combination of both, or vehicle were administered intravenously 45 minutes prior to the start of reperfusion.
-
Assessment of Injury:
-
Intestinal Edema: A section of the small intestine was excised, and the wet-to-dry weight ratio was calculated.
-
Serum ALT: Blood samples were collected, and serum ALT levels were measured as an indicator of systemic organ damage.
-
Mucosal Damage: Intestinal tissue was fixed, sectioned, and stained with hematoxylin (B73222) and eosin. Mucosal injury was scored on a scale of 0 (normal) to 5 (severe).
-
The workflow for this type of in vivo experiment is depicted below.
Conclusion and Future Directions
The comparison between SB290157 and C5aR antagonists in inflammatory models reveals a complex picture. While both classes of drugs show promise in attenuating inflammation, the interpretation of data for SB290157 is clouded by its controversial pharmacology, including potential agonist activity and off-target effects such as the induction of neutropenia.[3][4][6][9][10][11]
C5aR antagonists, by targeting the potent pro-inflammatory mediator C5a, represent a more mechanistically straightforward approach. The data from the intestinal I/R model suggests that blocking the C5a pathway is as effective as the effects observed with SB290157 in that specific context.[9][10]
For researchers in drug development, these findings have several implications:
-
Caution with SB290157: The use of SB290157 as a pharmacological tool to exclusively probe the role of the C3a-C3aR axis should be approached with caution. Studies employing this compound should ideally include control experiments to account for its potential off-target and agonist effects.
-
Promise of C5aR Antagonism: C5aR antagonists continue to be a promising therapeutic strategy for a wide range of inflammatory diseases. Further head-to-head comparative studies with newer, more specific C3aR antagonists are warranted to definitively delineate the relative contributions of the C3a and C5a pathways in various inflammatory conditions.
-
Context-Dependent Roles: The relative importance of C3a and C5a in driving inflammation is likely to be context-dependent, varying with the specific disease model and tissue microenvironment.
Future research should focus on the development of highly selective and potent C3aR antagonists with a clean pharmacological profile. This will enable a more definitive assessment of the therapeutic potential of targeting the C3a-C3aR axis and provide a clearer understanding of its interplay with the C5a pathway in the complex landscape of inflammation.
References
- 1. Frontiers | The “C3aR Antagonist” SB290157 is a Partial C5aR2 Agonist [frontiersin.org]
- 2. The receptor for complement component C3a mediates protection from intestinal ischemia-reperfusion injuries by inhibiting neutrophil mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The “C3aR Antagonist” SB290157 is a Partial C5aR2 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. C5a receptor antagonists for the treatment of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative anti-inflammatory activities of antagonists to C3a and C5a receptors in a rat model of intestinal ischaemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative anti-inflammatory activities of antagonists to C3a and C5a receptors in a rat model of intestinal ischaemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Is the C3a receptor antagonist SB290157 a useful pharmacological tool? - PMC [pmc.ncbi.nlm.nih.gov]
Navigating C3aR Blockade: A Comparative Guide to SB290157 and its Alternatives
For researchers, scientists, and drug development professionals investigating the complement system, confirming the specific blockade of the C3a receptor (C3aR) is a critical experimental step. SB290157 has long been a widely used pharmacological tool for this purpose. However, a growing body of evidence highlights its complex pharmacological profile, necessitating careful validation and consideration of alternative methods. This guide provides a comprehensive comparison of experimental approaches to confirm C3aR blockade, with a focus on SB290157, and presents supporting data and detailed protocols.
A significant challenge in utilizing SB290157 is its dual functionality. While it acts as a competitive antagonist of C3aR, it has also been shown to exhibit agonist activity, particularly in cells with high receptor expression.[1][2][3][4] Furthermore, off-target effects, notably partial agonism on the C5aR2 receptor, have been reported.[1][2][3] These factors underscore the importance of robust experimental design to unequivocally confirm C3aR blockade.
Comparative Analysis of Methods to Confirm C3aR Blockade
To validate the inhibitory effect of SB290157 on C3aR signaling, a multi-pronged approach employing various in vitro assays is recommended. The following table summarizes key experimental methods, their principles, and the expected outcomes when assessing C3aR blockade by SB290157.
| Experimental Method | Principle | Expected Outcome with SB290157 | Key Considerations |
| Calcium Mobilization Assay | C3aR is a G-protein coupled receptor (GPCR) that, upon activation, triggers the release of intracellular calcium.[5] This is measured using calcium-sensitive fluorescent dyes. | Inhibition of C3a-induced calcium influx in a dose-dependent manner. | SB290157 can itself induce calcium mobilization in cells with high C3aR expression, acting as an agonist.[4] It is crucial to test SB290157 alone to assess for agonistic effects. |
| Chemotaxis Assay | C3a is a chemoattractant for various immune cells. This assay measures the directed migration of cells towards a C3a gradient through a porous membrane. | Blockade of C3a-induced cell migration. | Ensure the cell type used is responsive to C3a and that SB290157 does not affect cell viability or baseline motility. |
| Radioligand Binding Assay | This assay measures the ability of an unlabeled compound (SB290157) to compete with a radiolabeled ligand (e.g., ¹²⁵I-C3a) for binding to C3aR.[6] | SB290157 competitively inhibits the binding of radiolabeled C3a to C3aR, yielding an IC₅₀ value.[6] | This method directly assesses binding to the receptor but does not provide information on the functional consequence (antagonism vs. agonism). |
| ERK Phosphorylation Assay | C3aR activation can lead to the phosphorylation of downstream signaling molecules like ERK. This can be quantified by Western blot or ELISA. | Inhibition of C3a-induced ERK phosphorylation. | SB290157 has been shown to induce ERK phosphorylation in some cell types, again highlighting its potential agonist activity.[1][4][7] |
Quantitative Data Summary
The following table presents a summary of reported quantitative data for SB290157 in various assays. It is important to note that these values can vary depending on the cell type and experimental conditions.
| Parameter | Assay | Cell Type | Value | Reference |
| IC₅₀ | Radioligand Binding (¹²⁵I-C3a) | RBL-2H3 cells expressing human C3aR | 200 nM | [6] |
| IC₅₀ | Calcium Mobilization (C3a-induced) | RBL-2H3 cells expressing human C3aR | 27.7 nM | [6] |
| IC₅₀ | Calcium Mobilization (C3a-induced) | Human neutrophils | 28 nM | [6] |
| EC₅₀ | ERK Phosphorylation | CHO cells expressing human C3aR | 0.46 nM | [1] |
The Gold Standard Alternative: C3aR Knockout Models
Given the complexities of SB290157, the most definitive approach to studying the role of C3aR is the use of genetic models, such as C3aR knockout (C3aR-/-) mice.[8][9][10][11][12] These models provide a clean background to investigate the specific effects of C3aR signaling without the confounding factors of pharmacological agents.
| Method | Advantages | Disadvantages |
| SB290157 | - Readily available small molecule- Allows for acute and dose-dependent inhibition | - Potential for agonist activity- Off-target effects (e.g., on C5aR2)- Interpretation can be complex |
| C3aR Knockout Mice | - High specificity for C3aR function- Eliminates concerns of off-target effects- Allows for studying the role of C3aR in development and chronic disease models | - Germline deletion may lead to compensatory mechanisms- Time-consuming and expensive to generate and maintain- Does not allow for acute or dose-dependent inhibition |
Experimental Protocols
Calcium Mobilization Assay
This protocol is a generalized procedure and may require optimization for specific cell types and equipment.
-
Cell Preparation:
-
Culture cells expressing C3aR in a 96-well black, clear-bottom plate until they reach the desired confluency.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the culture medium and add the dye-loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Wash the cells with an appropriate assay buffer to remove excess dye.
-
-
Assay Procedure:
-
Prepare serial dilutions of SB290157 and the C3a agonist.
-
To determine antagonist activity, pre-incubate the cells with SB290157 for a specified time (e.g., 15-30 minutes) before adding the C3a agonist.
-
To determine agonist activity, add SB290157 alone to the cells.
-
Measure the fluorescence intensity before and after the addition of the agonist using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the change in fluorescence to determine the intracellular calcium concentration.
-
Plot dose-response curves to determine the IC₅₀ of SB290157 for the inhibition of C3a-induced calcium mobilization and the EC₅₀ for any agonist activity of SB290157.
-
Chemotaxis Assay (using a Boyden chamber or similar system)
-
Cell Preparation:
-
Harvest cells and resuspend them in a serum-free or low-serum medium at a predetermined concentration.
-
-
Assay Setup:
-
Add the C3a chemoattractant to the lower chamber of the chemotaxis plate.
-
Add the cell suspension to the upper chamber, which is separated from the lower chamber by a porous membrane.
-
To test for antagonism, add SB290157 to both the upper and lower chambers along with the cells and C3a, respectively.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator for a period sufficient for cell migration (typically 1-4 hours).
-
-
Quantification of Migration:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view using a microscope.
-
-
Data Analysis:
-
Compare the number of migrated cells in the presence and absence of SB290157 to determine its inhibitory effect on C3a-induced chemotaxis.
-
Radioligand Binding Assay
-
Membrane Preparation:
-
Prepare cell membranes from cells overexpressing C3aR.
-
-
Binding Reaction:
-
In a multi-well plate, combine the cell membranes, a fixed concentration of a radiolabeled C3a ligand (e.g., ¹²⁵I-C3a), and varying concentrations of unlabeled SB290157.
-
Incubate the mixture to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the reaction mixture through a filter plate to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters to remove any non-specifically bound radioligand.
-
-
Detection:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the concentration of SB290157 to generate a competition curve and calculate the IC₅₀ value.
-
Visualizing the Pathways and Workflows
To better understand the mechanisms and experimental setups, the following diagrams illustrate the C3aR signaling pathway and the workflows for key experiments.
Caption: C3aR Signaling Pathway and the Point of SB290157 Interaction.
Caption: Workflow for a Calcium Mobilization Assay to test SB290157.
Caption: Workflow for a Chemotaxis Assay to confirm C3aR blockade.
References
- 1. Frontiers | The “C3aR Antagonist” SB290157 is a Partial C5aR2 Agonist [frontiersin.org]
- 2. The "C3aR Antagonist" SB290157 is a Partial C5aR2 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The “C3aR Antagonist” SB290157 is a Partial C5aR2 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 005712 - C3aR KO Strain Details [jax.org]
- 9. rupress.org [rupress.org]
- 10. The C3/C3aR pathway exacerbates acetaminophen‐induced mouse liver injury via upregulating podoplanin on the macrophage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. biorxiv.org [biorxiv.org]
The Reproducibility Challenge of SB290157 Trifluoroacetate: A Comparative Guide to C3a Receptor Antagonists
A critical examination of the widely used C3a receptor ligand, SB290157 trifluoroacetate (B77799), reveals significant reproducibility challenges due to its dual agonist-antagonist activity and off-target effects. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of SB290157 with newer, more selective alternatives, supported by experimental data and detailed protocols to aid in the design of robust and reproducible studies.
The complement system, a crucial component of innate immunity, plays a dual role in both host defense and the inflammatory response. The C3a anaphylatoxin and its G protein-coupled receptor, C3aR, are key players in this cascade. For years, the small molecule SB290157 trifluoroacetate has been the primary pharmacological tool to investigate the C3a/C3aR axis. However, a growing body of evidence has cast doubt on the reliability and reproducibility of studies solely relying on this compound.
The principal issue lies in SB290157's paradoxical ability to act as both an antagonist and an agonist at the C3a receptor. This activity appears to be highly dependent on the experimental context, particularly the expression level of C3aR on the cell type being studied. In cells with high C3aR expression, SB290157 often exhibits agonistic properties, mimicking the action of C3a and triggering downstream signaling. Conversely, in cells with low C3aR expression, it may act as an antagonist.[1][2][3] This unpredictable behavior can lead to contradictory results and misinterpretation of the true role of C3aR in a given biological process.
Furthermore, studies have revealed that SB290157 is not entirely selective for C3aR. It has been shown to exert off-target effects, most notably as a partial agonist at the C5a receptor 2 (C5aR2), another important complement receptor.[4][5][6] This lack of specificity further complicates the interpretation of experimental outcomes, as observed effects could be due to modulation of C5aR2 rather than, or in addition to, C3aR.
These pharmacological complexities have led to calls for caution within the scientific community regarding the interpretation of data generated using SB290157.[7] To address these concerns and provide a path toward more reproducible research, this guide compares SB290157 with emerging, more selective C3aR antagonists.
Comparative Analysis of C3a Receptor Antagonists
The following tables summarize the available quantitative data for SB290157 and alternative C3aR antagonists. This data allows for a direct comparison of their potency and activity across various in vitro assays.
Table 1: In Vitro Activity of Small Molecule C3a Receptor Antagonists
| Compound | Assay Type | Cell Line/System | IC50 (nM) | Reference |
| SB290157 | Calcium Mobilization | Human Monocyte-Derived Macrophages | 3800 | [4] |
| ERK Phosphorylation | Human Monocyte-Derived Macrophages | 236 | [4] | |
| β-hexosaminidase Secretion | Human LAD2 Mast Cells | - | ||
| JR14a | Calcium Mobilization | Human Monocyte-Derived Macrophages | 10 | [1][8][9] |
| β-hexosaminidase Secretion | Human LAD2 Mast Cells | 8 | [1][8][9] |
Table 2: In Vitro Activity of Peptide-Based C3a Receptor Antagonists
| Compound | Assay Type | Cell Line/System | IC50 (nM) | Reference |
| FLTChaAR | Degranulation Assay | RBL-C3aR Cells | - | [10] |
| DArg10_Aib20 | Calcium Mobilization | BV2 microglia | Weak Agonism | [11] |
| β-arrestin Recruitment | HEK293T | Weak Agonism | [11] |
Note: Data for some peptide antagonists is qualitative or reported as agonist activity.
Experimental Protocols
To facilitate the independent verification and comparison of these compounds, detailed protocols for key in vitro and in vivo assays are provided below.
Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit C3a-induced intracellular calcium release, a hallmark of C3aR activation.
Materials:
-
Cells expressing C3aR (e.g., human monocyte-derived macrophages, CHO-C3aR cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Recombinant human C3a
-
Test compounds (SB290157, JR14a, etc.)
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Preparation: Plate cells in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye according to the manufacturer's instructions (e.g., 1 hour at 37°C).
-
Compound Pre-incubation: Wash the cells to remove excess dye and add the test compounds at various concentrations. Incubate for a specified period (e.g., 30 minutes) at room temperature.
-
C3a Stimulation and Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence. Inject a solution of C3a (at a concentration that elicits a submaximal response, e.g., EC80) into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the intracellular calcium concentration. Calculate the percentage of inhibition for each concentration of the test compound relative to the C3a-only control. Determine the IC50 value by fitting the data to a dose-response curve.[12][13][14][15][16]
Mast Cell Degranulation Assay
This assay assesses the ability of a compound to inhibit C3a-induced degranulation of mast cells, measured by the release of β-hexosaminidase.
Materials:
-
Mast cell line (e.g., LAD2, RBL-2H3)
-
Tyrode's buffer or HEPES buffer
-
Recombinant human C3a
-
Test compounds
-
β-hexosaminidase substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide)
-
Lysis buffer (e.g., 0.1% Triton X-100)
-
Spectrophotometer or microplate reader
Procedure:
-
Cell Plating: Seed mast cells into a 96-well plate.
-
Compound and C3a Treatment: Wash the cells and then add the test compounds at various concentrations, followed by the addition of C3a to induce degranulation. Include controls for spontaneous release (buffer only) and total release (lysis buffer).
-
Supernatant Collection: After incubation (e.g., 30 minutes at 37°C), centrifuge the plate and collect the supernatants.
-
Enzyme Assay: In a new plate, mix the supernatants with the β-hexosaminidase substrate.
-
Measurement: After a further incubation period, stop the reaction and measure the absorbance at 405 nm.
-
Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition and determine the IC50 of the antagonist.[17][18][19][20][21]
ERK Phosphorylation Assay (Western Blot)
This assay determines the effect of a compound on C3a-induced phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key downstream signaling molecule.
Materials:
-
Cells expressing C3aR
-
Serum-free culture medium
-
Recombinant human C3a
-
Test compounds
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and Western blotting equipment
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Starvation: Culture cells to near confluence and then starve them in serum-free medium for several hours to reduce basal ERK phosphorylation.
-
Treatment: Pre-incubate the cells with the test compound at various concentrations before stimulating with C3a for a short period (e.g., 5-10 minutes).
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-ERK and total ERK.
-
Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities and normalize the phospho-ERK signal to the total ERK signal. Determine the inhibitory effect of the compound on C3a-induced ERK phosphorylation.[22][23][24][25][26]
In Vivo Adjuvant-Induced Arthritis (AIA) in Rats
This model is used to evaluate the anti-inflammatory efficacy of C3aR antagonists in a disease model resembling rheumatoid arthritis.
Materials:
-
Susceptible rat strain (e.g., Wistar, Sprague-Dawley)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Test compounds (formulated for in vivo administration)
-
Calipers or plethysmometer for measuring paw volume
Procedure:
-
Induction of Arthritis: Induce arthritis by a single intradermal injection of CFA into the paw or base of the tail of the rats.
-
Compound Administration: Begin administration of the test compound or vehicle at a predetermined time point (either prophylactically or therapeutically).
-
Assessment of Arthritis: Monitor the animals regularly for clinical signs of arthritis, including paw swelling (measured with calipers or a plethysmometer), erythema, and joint stiffness. Arthritis severity can be scored on a semi-quantitative scale.
-
Histopathology: At the end of the study, collect the joints for histological analysis to assess inflammation, cartilage destruction, and bone erosion.
-
Data Analysis: Compare the arthritis scores and paw volumes between the treated and vehicle control groups to determine the efficacy of the antagonist.[27][28][29][30][31]
Visualizing the Pathways and Workflows
To further clarify the biological context and experimental design, the following diagrams illustrate the C3aR signaling pathway and a typical workflow for evaluating C3aR antagonists.
Caption: C3aR Signaling Pathway. (Within 100 characters)
Caption: Experimental Workflow for C3aR Antagonist Evaluation. (Within 100 characters)
Conclusion
The inconsistent pharmacological profile of this compound presents a significant challenge to the reproducibility of research in the field of complement biology. Its dual agonist/antagonist nature and off-target effects necessitate a critical re-evaluation of studies that have relied solely on this compound to define the role of the C3a/C3aR axis. The emergence of more potent and selective antagonists, such as JR14a, offers a promising path forward for researchers. By utilizing these improved pharmacological tools and adhering to rigorous, well-defined experimental protocols, the scientific community can work towards generating more reliable and reproducible data, ultimately advancing our understanding of C3aR in health and disease. This guide serves as a resource to aid in this endeavor, providing the necessary data and methodologies to make informed decisions in the selection and evaluation of C3a receptor antagonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The C3a receptor antagonist SB 290157 has agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The “C3aR Antagonist” SB290157 is a Partial C5aR2 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The “C3aR Antagonist” SB290157 is a Partial C5aR2 Agonist [frontiersin.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Functional profiling of the G protein-coupled receptor C3aR1 reveals ligand-mediated biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent Thiophene Antagonists of Human Complement C3a Receptor with Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. De Novo Peptide Design with C3a Receptor Agonist and Antagonist Activities: Theoretical Predictions and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selectscience.net [selectscience.net]
- 15. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regulation of C3a Receptor Signaling in Human Mast Cells by G Protein Coupled Receptor Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mast Cell Degranulation Assay - Cellomatics Biosciences [cellomaticsbio.com]
- 21. youtube.com [youtube.com]
- 22. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. chondrex.com [chondrex.com]
- 28. Effective treatment of rat adjuvant-induced arthritis by celastrol - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Adjuvant-Induced Arthritis Model [chondrex.com]
- 30. Ciclamilast ameliorates adjuvant-induced arthritis in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. phcogres.com [phcogres.com]
Unraveling the Complexities of SB290157: A Comparative Guide for Researchers on its Effects in C3aR-Deficient versus C3aR-Sufficient Cells
For Immediate Release
A comprehensive analysis of the C3a receptor ligand SB290157 reveals a complex pharmacological profile, with divergent effects observed in cells expressing the C3a receptor (C3aR) versus those deficient in it. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of SB290157's activity, supported by experimental data, to facilitate informed experimental design and data interpretation.
Initially heralded as a selective and potent antagonist of the C3a receptor, a key component of the complement system involved in inflammatory responses, SB290157 has since demonstrated a more nuanced mechanism of action.[1][2] Subsequent research has unveiled that its pharmacological effects are highly context-dependent, varying with the expression level of C3aR on the cell surface.[1] Furthermore, significant off-target effects, most notably on the C5a receptor 2 (C5aR2), have been identified, adding another layer of complexity to its use as a research tool.[3][4] This guide will dissect these multifaceted effects to provide a clearer understanding of SB290157's utility and limitations in studying the C3a/C3aR signaling axis.
Comparative Analysis of SB290157 Activity
The activity of SB290157 is not straightforward antagonism. In cellular systems with high levels of C3aR expression, such as transfected cell lines, SB290157 has been shown to act as a potent agonist, mimicking the effects of the natural ligand C3a.[1][3] Conversely, in cells with low C3aR expression, like guinea pig platelets, it exhibits antagonist activity.[1][2] This dual nature is critical for interpreting experimental outcomes. In C3aR-deficient cells, any observed effects of SB290157 can be attributed to its off-target activities.
A key off-target receptor for SB290157 is the C5a receptor 2 (C5aR2), another important player in the complement system.[3][4] SB290157 has been demonstrated to be a partial agonist of C5aR2, which can lead to confounding results in studies aiming to isolate the effects of C3aR modulation.[3][4]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of SB290157 activity across different cellular contexts.
| Parameter | Cell System | Receptor | Value | Reference |
| Agonist Potency (EC50) | CHO cells stably expressing human C3aR | C3aR | 0.46 nM | [3][5] |
| Antagonist Potency (IC50) | Human neutrophils (C3a-induced Ca2+ mobilization) | C3aR | 28 nM | [1] |
| Off-Target Agonist Potency (EC50) | HEK293 cells (β-arrestin 2 recruitment) | C5aR2 | 16.1 µM | [5] |
Visualizing the Pathways and Experimental Logic
To further clarify the intricate signaling and experimental considerations, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. The C3a receptor antagonist SB 290157 has agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The “C3aR Antagonist” SB290157 is a Partial C5aR2 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The "C3aR Antagonist" SB290157 is a Partial C5aR2 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
SB290157: A Comparative Analysis of its Activity in Human versus Mouse Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological activity of SB290157 in human and mouse cells. Initially developed as a selective antagonist for the complement C3a receptor (C3aR), subsequent research has revealed a more complex pharmacological profile, including species- and cell-type-dependent effects, as well as off-target activities. This document aims to provide an objective overview supported by experimental data to aid researchers in the design and interpretation of studies involving SB290157.
Executive Summary
SB290157 is a non-peptide small molecule that has been widely used as a C3aR antagonist. However, its activity is not as straightforward as initially reported. Key findings indicate that SB290157 can act as both an antagonist and an agonist at C3aR, depending on the cellular context and expression levels of the receptor.[1][2] Furthermore, it exhibits off-target activity as a partial agonist at the C5a receptor 2 (C5aR2), another key receptor in the complement system.[3][4][5] This dual activity has significant implications for the interpretation of experimental results.
This guide will delve into the quantitative differences in SB290157's activity between human and mouse cells, detail the experimental protocols used to determine these activities, and provide visual representations of the involved signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data on the activity of SB290157 in human and mouse cell systems.
Table 1: Comparative Activity of SB290157 on C3aR
| Parameter | Human | Mouse | Guinea Pig | Cell System | Reference |
| IC50 (C3a-induced Ca2+ mobilization) | 27.7 nM | 7.0 nM | 12.5 nM | RBL-2H3 cells | [1] |
| IC50 (125I-C3a binding) | 200 nM | - | - | RBL-C3aR cells | [6] |
| Activity in Primary Macrophages | Antagonist | - | - | Human Monocyte-Derived Macrophages (HMDMs) | [3][4][7] |
| Activity in Transfected Cells | Agonist | - | - | CHO-C3aR cells | [1][3][4][7] |
Table 2: Comparative Off-Target Activity of SB290157 on C5aR2
| Parameter | Human Cells | Mouse Cells | Assay | Reference |
| Activity | Partial Agonist | Partial Agonist | β-arrestin recruitment, Dampening of C5a-induced ERK signaling | [3][4][8] |
| Effective Concentration (Dampening of p-ERK signaling) | As low as 0.2 nM C5a | As low as 3 nM C5a | Inhibition of C5a-induced ERK phosphorylation | [3][8] |
Experimental Protocols
The following are summaries of key experimental protocols used to characterize the activity of SB290157.
Calcium Mobilization Assay
This assay is used to determine the antagonistic effect of SB290157 on C3a-induced intracellular calcium release.
-
Cell Culture: Rat basophilic leukemia (RBL-2H3) cells stably expressing human, mouse, or guinea pig C3aR are cultured in appropriate media.
-
Loading with Calcium Indicator: Cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM) that increases in fluorescence upon binding to intracellular calcium.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of SB290157.
-
Stimulation: Cells are then stimulated with a fixed concentration of C3a.
-
Measurement: The change in intracellular calcium concentration is measured using a fluorometer.
-
Data Analysis: The concentration of SB290157 that inhibits 50% of the C3a-induced calcium response (IC50) is calculated.
ERK Phosphorylation Assay
This assay is used to assess the effect of SB290157 on the C5a-induced Extracellular signal-Regulated Kinase (ERK) signaling pathway.
-
Cell Culture and Starvation: Primary human monocyte-derived macrophages (HMDMs) or mouse bone marrow-derived macrophages (BMDMs) are cultured. Prior to the experiment, cells are serum-starved to reduce basal ERK phosphorylation.
-
Pre-treatment: Cells are pre-treated with SB290157 for a specified period.
-
Stimulation: Cells are then stimulated with C5a for a short duration (e.g., 5-10 minutes).
-
Cell Lysis: Cells are lysed to extract total protein.
-
Western Blotting or ELISA: The levels of phosphorylated ERK (p-ERK) and total ERK are determined by Western blotting or a specific ELISA kit.
-
Data Analysis: The ratio of p-ERK to total ERK is calculated and compared between untreated and SB290157-treated cells to determine the extent of inhibition.
β-Arrestin Recruitment Assay
This assay is used to measure the agonistic activity of SB290157 at the C5aR2 receptor, which signals through β-arrestin.
-
Cell Line: A cell line (e.g., HEK293) is co-transfected with constructs for C5aR2 fused to a reporter enzyme (e.g., Venus) and β-arrestin fused to a complementary reporter (e.g., Rluc8).
-
Compound Stimulation: Transfected cells are stimulated with varying concentrations of SB290157.
-
Signal Detection: Upon agonist-induced receptor activation, β-arrestin is recruited to the receptor, bringing the two reporter enzymes in close proximity and generating a detectable signal (e.g., Bioluminescence Resonance Energy Transfer - BRET).
-
Data Analysis: The signal is measured over time to determine the potency and efficacy of SB290157 in inducing β-arrestin recruitment.[7]
Mandatory Visualization
Signaling Pathways
The following diagram illustrates the dual activity of SB290157 on the C3aR and C5aR2 signaling pathways.
Caption: Dual activity of SB290157 on C3aR and C5aR2 signaling pathways.
Experimental Workflow
The diagram below outlines a typical experimental workflow to compare the effects of SB290157 in human and mouse cells.
Caption: Workflow for comparing SB290157 activity in human vs. mouse primary cells.
Conclusion
The pharmacological profile of SB290157 is more complex than that of a simple C3aR antagonist. Its activity is dependent on the species, cell type, and receptor expression levels. In both human and mouse primary macrophages, SB290157 demonstrates a functional consequence of its off-target C5aR2 agonism by dampening C5a-induced ERK signaling.[3][4][8] However, its activity at C3aR can switch from antagonistic in primary human macrophages to agonistic in transfected cell lines.[3][4][7] Researchers should exercise caution when using SB290157 as a pharmacological tool and consider its multifaceted activities in the interpretation of their results. The data presented in this guide highlights the importance of careful experimental design and the use of multiple cell systems to fully characterize the effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Is the C3a receptor antagonist SB290157 a useful pharmacological tool? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The “C3aR Antagonist” SB290157 is a Partial C5aR2 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The "C3aR Antagonist" SB290157 is a Partial C5aR2 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The “C3aR Antagonist” SB290157 is a Partial C5aR2 Agonist [frontiersin.org]
The Pharmacological Chameleon: A Comparative Review of the SB290157 Agonist/Antagonist Controversy
SB290157, a widely utilized small molecule modulator of the complement C3a receptor (C3aR), has been the subject of considerable scientific debate. Initially lauded as a specific C3aR antagonist, a growing body of evidence has revealed a more complex pharmacological profile, with the compound exhibiting both agonist and antagonist activities. This guide provides a comprehensive comparison of the conflicting data, presenting key experimental findings in a structured format to aid researchers in interpreting the compound's effects and designing future studies.
The controversy surrounding SB290157 stems from its variable activity across different experimental systems. While some studies demonstrate its efficacy in blocking C3a-mediated signaling, others report that it can independently activate the C3aR, mimicking the effects of its natural ligand, C3a.[1][2] This dual nature is further complicated by findings of off-target effects, most notably its partial agonism at the C5a receptor 2 (C5aR2).[3][4][5]
Quantitative Comparison of SB290157 Activity
The disparate activities of SB290157 are most evident in the quantitative data from functional assays. The following tables summarize key findings from the literature, highlighting the conditions under which the compound acts as an antagonist versus an agonist.
Table 1: Antagonistic Activity of SB290157
| Cell Type/System | Assay | Measured Parameter | SB290157 Potency (IC50) | C3a Concentration | Reference |
| Human monocyte-derived macrophages (HMDMs) | ERK1/2 Phosphorylation | Inhibition of C3a-induced signaling | Not explicitly stated, but dose-dependent inhibition shown | 5 nM | [4] |
| Murine thromboembolic stroke model | Infarct Volume & Neurological Outcome | Reduction in pathology | 20 mg/kg in vivo dose | Endogenous C3a | [1] |
| Mouse model of intracerebral hemorrhage | Neuroinflammation | Reduction in inflammatory markers | 1 h post-ICH intraperitoneal injection | Endogenous C3a | [6][7] |
| Mouse model of retinal vein occlusion | Retinal Edema & Vascular Leakage | Alleviation of pathology | Intravitreal injection | Endogenous C3a | [8] |
Table 2: Agonistic Activity of SB290157
| Cell Type/System | Assay | Measured Parameter | SB290157 Potency (EC50) | Comparison to C3a | Reference |
| CHO cells stably expressing human C3aR | ERK1/2 Phosphorylation | Induction of signaling | 0.46 nM | Comparable to human C3a (0.39 nM) | [2][3] |
| CHO-NFAT-bla-Gα16 cells | β-lactamase activity | Receptor activation | Full agonist activity reported | Not specified | [9] |
| Differentiated U-937 cells | Enzyme-release assay | Cellular activation | Full agonist activity reported | Not specified | [9] |
| RBL cells transfected with C3aR | Calcium Mobilization | Increase in intracellular calcium | Full agonist activity reported | Not specified | [9] |
Table 3: Off-Target Activity of SB290157
| Receptor | Cell Type/System | Assay | Measured Parameter | SB290157 Potency (EC50) | Activity | Reference |
| C5aR2 | Transfected cells | β-arrestin 2 recruitment | Receptor activation | 16.1 µM | Partial Agonist | [3][4] |
Deciphering the Discrepancy: Key Factors Influencing SB290157 Activity
The conflicting observations of SB290157's function can be attributed to several key factors:
-
C3aR Expression Levels: A pivotal factor appears to be the density of C3aR on the cell surface.[2] In systems with high receptor expression, such as transfected cell lines, SB290157 is more likely to exhibit agonist activity.[2][9] Conversely, in cells with lower, more physiological receptor levels, like guinea pig platelets, it tends to act as an antagonist.[9]
-
Cellular Context: The specific intracellular signaling pathways and regulatory mechanisms within a given cell type can influence the ultimate response to SB290157.
-
Off-Target Effects: At higher concentrations, the partial agonism of SB290157 at C5aR2 can confound data interpretation, as C5aR2 activation has its own immunomodulatory functions.[3][4][5][10]
Experimental Protocols: A Closer Look at the Methodologies
To fully appreciate the nuances of the SB290157 controversy, it is essential to understand the experimental setups that yielded these conflicting results.
ERK1/2 Phosphorylation Assay (Agonist Activity in CHO-C3aR cells) [3]
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human C3aR are serum-starved.
-
Stimulation: Cells are stimulated with varying concentrations of SB290157 or human C3a for 10 minutes.
-
Lysis and Protein Quantification: Cells are lysed, and protein concentration is determined.
-
Western Blotting: Lysates are subjected to SDS-PAGE and transferred to a membrane. The membrane is probed with antibodies specific for phosphorylated ERK1/2 and total ERK1/2.
-
Detection and Analysis: Bands are visualized using chemiluminescence, and the ratio of phosphorylated to total ERK is quantified to determine the dose-response relationship.
β-Arrestin Recruitment Assay (Off-Target Activity at C5aR2) [3]
-
Cell Line: A cell line co-expressing C5aR2 and a β-arrestin-enzyme fragment complementation system is used.
-
Stimulation: Cells are treated with SB290157, the C5aR2 agonist P32, or human C5a.
-
Detection: Receptor activation leads to the recruitment of β-arrestin, causing the enzyme fragments to complement and generate a detectable signal (e.g., luminescence or fluorescence).
-
Data Analysis: The signal intensity is measured to determine the potency and efficacy of the compounds in inducing β-arrestin recruitment.
Signaling Pathways and Logical Relationships
The dual activity of SB290157 can be visualized through its engagement with downstream signaling pathways.
References
- 1. Is the C3a receptor antagonist SB290157 a useful pharmacological tool? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The “C3aR Antagonist” SB290157 is a Partial C5aR2 Agonist [frontiersin.org]
- 4. The “C3aR Antagonist” SB290157 is a Partial C5aR2 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The "C3aR Antagonist" SB290157 is a Partial C5aR2 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of C3a/C3aR by SB290157 Attenuates Neuroinflammation via PKC/P38/NLRP3 Signaling Pathway After Intracerebral Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. Complement C3/C3aR Signaling Pathway Inhibition Ameliorates Retinal Damage in Experimental Retinal Vein Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The C3a receptor antagonist SB 290157 has agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of SB290157 Trifluoroacetate
Essential guidelines for the safe and environmentally responsible disposal of SB290157 trifluoroacetate (B77799), ensuring the protection of laboratory personnel and ecosystems.
For researchers and drug development professionals, the integrity of scientific discovery goes hand-in-hand with a commitment to safety and environmental stewardship. The proper disposal of chemical reagents is a critical component of this commitment. This guide provides a detailed, step-by-step procedure for the disposal of SB290157 trifluoroacetate, a compound noted for its potential acute aquatic toxicity. Adherence to these protocols is essential to mitigate risks and ensure compliance with safety regulations.
Given the conflicting classifications in available Safety Data Sheets (SDS), a conservative approach that treats this compound as hazardous to aquatic life is strongly recommended. Furthermore, the trifluoroacetate component of the molecule is known for its persistence in the environment, underscoring the importance of preventing its release into waterways.
Hazard and Disposal Data Summary
For quick reference, the following table summarizes the key hazard information that informs the recommended disposal procedures.
| Hazard Classification | GHS Code | Description | Disposal Consideration |
| Acute toxicity, Oral (Category 4) | H302 | Harmful if swallowed. | Do not dispose of down the drain. Treat as hazardous chemical waste. |
| Acute aquatic toxicity (Category 1) | H400 | Very toxic to aquatic life. | Prevent release to the environment. Must be disposed of as hazardous waste. |
| Chronic aquatic toxicity (Category 1) | H410 | Very toxic to aquatic life with long lasting effects. | Prevent release to the environment. Must be disposed of as hazardous waste. |
Note: Hazard classifications are based on the most conservative information available from various supplier Safety Data Sheets.
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe handling and disposal of this compound in a laboratory setting.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.
-
Conduct all handling and preparation for disposal within a certified chemical fume hood to avoid inhalation of any dust or aerosols.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect any solid this compound waste, including unused or expired product and contaminated disposable labware (e.g., weigh boats, pipette tips), in a dedicated, clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
-
Liquid Waste:
-
For solutions of this compound, collect the waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless compatibility has been verified.
-
-
Labeling:
-
Label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and the relevant hazard pictograms (e.g., "Harmful," "Environmental Hazard").
-
3. Rinsate Collection:
-
Any non-disposable labware that has come into contact with this compound must be triple-rinsed.
-
The first two rinses should be with a suitable solvent (e.g., ethanol (B145695) or methanol, depending on the experimental use), and the final rinse with water.
-
Crucially, all rinsate must be collected as hazardous waste. Do not discharge any rinsate down the drain.
4. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).
-
Carefully collect the absorbent material and place it in the designated hazardous waste container.
-
Decontaminate the spill area and collect all cleaning materials as hazardous waste.
5. Final Disposal:
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Essential Safety and Logistical Information for Handling SB290157 Trifluoroacetate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling SB290157 trifluoroacetate (B77799). The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Compound Identification:
-
Product Name: SB 290157 (trifluoroacetate salt)
-
Synonyms: N2-[2-(2,2-diphenylethoxy)acetyl]-L-arginine, 2,2,2-trifluoroacetate
Hazard Identification and Classification:
There is conflicting information in available Safety Data Sheets (SDS) for SB290157 trifluoroacetate. One SDS states the substance is not classified as hazardous according to the Globally Harmonized System (GHS). However, another classifies it as harmful if swallowed (Acute toxicity, Oral Category 4) and very toxic to aquatic life with long-lasting effects[1].
Given this discrepancy, it is imperative to handle the compound with caution, adhering to the more stringent safety precautions. The primary hazards are likely associated with the trifluoroacetate component, which is related to trifluoroacetic acid, a strong and corrosive acid[3][4].
Personal Protective Equipment (PPE)
A risk assessment should always be conducted to determine the appropriate level of PPE for the specific procedures being performed. The following table summarizes the minimum recommended PPE for handling this compound, based on guidelines for handling trifluoroacetic acid (TFA) and its salts.
| PPE Category | Minimum Requirements | Recommended for Larger Quantities (>100 mL) or High-Risk Operations |
| Eye Protection | Chemical safety goggles meeting American National Standards Institute (ANSI) standard Z-87.1.[3][5] | A face shield should be worn in addition to safety goggles.[3] |
| Hand Protection | Nitrile gloves are required.[3][5][6] Gloves should be inspected for tears and degradation before and during use, and changed immediately upon contact with the compound.[6] Double gloving is recommended.[6] | For high-volume applications, heavy-duty gloves such as butyl rubber or Viton may be more appropriate than disposable nitrile gloves.[7] |
| Body Protection | A properly fitting lab coat, long pants, and closed-toed footwear must be worn.[5][6] | A chemical-resistant apron may be required for high-volume applications.[7] |
| Respiratory Protection | An approved respirator may be necessary if there is a risk of generating dust or aerosols outside of a fume hood.[3] | If the compound must be handled outside of a chemical fume hood, a respiratory protection analysis should be performed to determine the appropriate respirator.[7] |
Operational Plan: Step-by-Step Handling Procedures
All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][5][6] An eyewash station and safety shower must be immediately accessible in the work area.[5]
1. Preparation and Weighing:
-
Before handling, ensure all necessary PPE is donned correctly.
-
When weighing the solid compound, perform the task within a chemical fume hood to avoid the creation and inhalation of dust.[3]
-
Use appropriate tools (e.g., spatula, weighing paper) to handle the solid.
2. Solution Preparation:
-
To prepare a solution, slowly add the solid this compound to the solvent to prevent splashing.[3]
-
Ensure the container is appropriately labeled with the chemical name, concentration, and hazard information.[5]
3. Storage:
-
Store this compound in a cool, dry, and well-ventilated area.[5]
-
Store away from incompatible materials such as strong bases, acids, and oxidizing agents.[3][5]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Collection:
-
Collect all solid and liquid waste containing this compound in designated, clearly labeled hazardous waste containers.[5]
-
Containers should be sturdy, have tight-fitting caps, and be compatible with the chemical.[5]
-
Do not mix with incompatible waste streams.
2. Disposal Procedure:
-
Do not discharge any waste containing this compound into the sewer system.[3]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[3]
-
Arrange for pickup and disposal by a certified hazardous waste management company.
-
Empty containers should be handled with care as they may contain product residue. Rinse containers before disposal.[5]
Visual Workflow for Handling this compound
The following diagram illustrates the key steps and safety precautions for the handling of this compound from receipt to disposal.
References
- 1. This compound|1140525-25-2|MSDS [dcchemicals.com]
- 2. SB 290157 trifluoroacetate | Complement | Tocris Bioscience [tocris.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 6. amherst.edu [amherst.edu]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. rndsystems.com [rndsystems.com]
- 9. selleckchem.com [selleckchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
